molecular formula C10H12O B1583547 (2,3-Dihydro-1H-inden-2-YL)methanol CAS No. 5445-45-4

(2,3-Dihydro-1H-inden-2-YL)methanol

Cat. No.: B1583547
CAS No.: 5445-45-4
M. Wt: 148.2 g/mol
InChI Key: ULVJTHHSGWAIOA-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1H-inden-2-yl)methanol (CAS Number: 5445-45-4) is a high-purity chemical intermediate with significant value in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C10H12O and a molecular weight of 148.20 g/mol, serves as a versatile building block for the synthesis of novel bioactive molecules . Its key physical properties include a density of 1.08 g/cm³ and a flash point of 122.4ºC, which are critical for safe handling and processing . This compound is particularly prominent in the design and development of novel therapeutic agents. Research highlights its application as a core scaffold in the synthesis of dihydro-1H-indene derivatives that function as potent tubulin polymerization inhibitors by binding to the colchicine site . These inhibitors exhibit promising anti-angiogenic and antiproliferative activities, effectively disrupting tumor growth and metastasis in preclinical studies, positioning this compound as a critical intermediate for investigational anticancer agents . Furthermore, the 2,3-dihydro-1H-indene structure is a recognized pharmacophore in neuroscience research, featured in compounds investigated as dual-target inhibitors for complex neurodegenerative diseases . This product is intended For Research Use Only and is strictly not for human or veterinary diagnostic or therapeutic use. Researchers can leverage this compound as a key starting material for complex synthetic routes, contributing to advancements in drug discovery programs.

Properties

IUPAC Name

2,3-dihydro-1H-inden-2-ylmethanol
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InChI

InChI=1S/C10H12O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVJTHHSGWAIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40281573
Record name 2-Indanmethanol
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Molecular Weight

148.20 g/mol
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CAS No.

5445-45-4
Record name 2-Hydroxymethylindane
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Record name 2,3-dihydro-1H-inden-2-ylmethanol
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Foundational & Exploratory

(2,3-Dihydro-1H-inden-2-YL)methanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of (2,3-Dihydro-1H-inden-2-YL)methanol

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound, a key aromatic alcohol, has emerged as a valuable building block in modern medicinal chemistry and materials science. Its rigid, bicyclic indane scaffold combined with a reactive primary hydroxyl group makes it a versatile intermediate for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. We delve into its significance as a core structure in tubulin polymerization inhibitors and as a pharmacophore in neuroscience research, offering field-proven insights and detailed experimental considerations.

Introduction: The Indane Scaffold in Modern Chemistry

The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in drug discovery. Its conformational rigidity and defined three-dimensional shape allow for precise orientation of functional groups, which is critical for optimizing interactions with biological targets. This compound (CAS No. 5445-45-4) embodies this potential, serving as a non-chiral starting material that can be elaborated into a diverse array of more complex molecules. Its primary application lies in serving as an intermediate for investigational anticancer agents and compounds targeting neurodegenerative diseases.[1][2] This guide aims to be a definitive resource, consolidating critical technical data to empower researchers in leveraging this compound for their discovery programs.

Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring safe handling and processing.[1]

Chemical Structure

The structure of this compound features a fused benzene ring and a cyclopentane ring, with a hydroxymethyl group attached at the C2 position of the cyclopentane ring.

Caption: Chemical structure of this compound.

Core Properties

The physical properties of this compound are summarized below. These data are critical for reaction setup, purification, and safety assessments.

PropertyValueSource
CAS Number 5445-45-4[3]
Molecular Formula C₁₀H₁₂O[4]
Molecular Weight 148.20 g/mol [1]
Boiling Point 264 °C[4]
Density 1.08 g/cm³[1]
Flash Point 122.4 °C[1]
Appearance Colorless to pale yellow liquid (typical)General Knowledge
Solubility Soluble in organic solvents (e.g., methanol, chloroform, ethyl acetate); limited solubility in waterGeneral Chemical Principles

Spectroscopic Characterization (Predicted)

Technique Predicted Spectral Features
¹H NMR (500 MHz, CDCl₃)δ ~7.10-7.25 (m, 4H, Ar-H), δ ~3.65 (d, 2H, -CH₂OH), δ ~2.80-3.00 (m, 4H, Ar-CH₂-), δ ~2.50 (m, 1H, -CH-), δ ~1.60 (br s, 1H, -OH).
¹³C NMR (125 MHz, CDCl₃)δ ~141 (Ar-C, quaternary), δ ~126 (Ar-CH), δ ~124 (Ar-CH), δ ~68 (-CH₂OH), δ ~45 (-CH-), δ ~35 (Ar-CH₂-).
FT-IR (neat)~3350 cm⁻¹ (broad, O-H stretch), ~3050 cm⁻¹ (sp² C-H stretch), ~2950 cm⁻¹ (sp³ C-H stretch), ~1470 cm⁻¹ (C=C aromatic stretch), ~1050 cm⁻¹ (C-O stretch).
Mass Spec. (EI)m/z (%): 148 (M⁺), 117 (M⁺ - CH₂OH), 91.

Note: Chemical shifts (δ) are reported in parts per million (ppm). These are estimated values and should be confirmed by experimental data.

Synthesis and Manufacturing

This compound is not a naturally occurring compound and must be prepared synthetically. A common and efficient laboratory-scale approach involves the reduction of a suitable carbonyl precursor, such as an ester or a ketone.

Proposed Synthetic Workflow

A robust synthetic route begins with the commercially available 2-Indanone. The workflow involves a Wittig or Horner-Wadsworth-Emmons reaction to introduce a carboxylate group, followed by reduction. A more direct approach is the reduction of ethyl 2,3-dihydro-1H-indene-2-carboxylate.

synthesis_workflow start Ethyl 2,3-dihydro-1H- indene-2-carboxylate reagent1 LiAlH₄ (Lithium Aluminum Hydride) in dry THF start->reagent1 1. step1 Reduction of Ester reagent1->step1 workup Aqueous Workup (e.g., Rochelle's salt) step1->workup 2. product (2,3-Dihydro-1H-inden-2-YL) methanol workup->product

Caption: Proposed synthesis workflow for this compound.

General Experimental Protocol: Reduction of an Indene-2-carboxylate Ester

This protocol is a generalized representation. Researchers must adapt it based on specific laboratory conditions and safety assessments.

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LiAlH₄, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Substrate: A solution of ethyl 2,3-dihydro-1H-indene-2-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. Causality: The slow, cooled addition is crucial to control the highly exothermic reaction between LiAlH₄ and the ester, preventing dangerous temperature spikes and side reactions.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching and Workup: The reaction is carefully quenched by cooling back to 0 °C and slowly adding water, followed by 15% aqueous sodium hydroxide, and then more water. This sequence is critical for safely decomposing excess hydride and precipitating aluminum salts into a filterable solid. The resulting slurry is stirred for 1 hour until a white precipitate forms.

  • Isolation and Purification: The solids are removed by filtration through a pad of Celite®, and the filter cake is washed with ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final product.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by its primary alcohol functional group. The hydroxyl group is both weakly acidic and nucleophilic, allowing for a wide range of transformations.[5][6]

reactivity_diagram main This compound ester Ester Derivative main->ester RCOCl, Pyridine (Esterification) ether Ether Derivative main->ether 1. NaH 2. R-Br (Williamson Ether Synthesis) halide Alkyl Halide Derivative main->halide SOCl₂ or PBr₃ (Halogenation) aldehyde Aldehyde Derivative main->aldehyde PCC or Dess-Martin (Oxidation)

Caption: Key reactions of this compound.

  • Esterification: The alcohol readily reacts with carboxylic acids or, more efficiently, with acyl chlorides and anhydrides in the presence of a base (e.g., pyridine) to form esters. This is a common strategy in medicinal chemistry to create prodrugs or modify solubility.[7]

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like Pyridinium Chlorochromate (PCC) or Dess-Martin periodinane.[8] Stronger oxidants like chromic acid would lead to the carboxylic acid.

  • Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group but can be converted to a good leaving group and substituted by a halide.[7][9] Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for producing the corresponding alkyl chloride or bromide via an Sₙ2 mechanism.[7]

  • Etherification: Deprotonation with a strong base like sodium hydride (NaH) generates the corresponding alkoxide, a potent nucleophile. This alkoxide can then be reacted with an alkyl halide in a Williamson ether synthesis to form an ether linkage.[5]

Applications in Research and Drug Development

The true value of this compound lies in its application as a core scaffold for bioactive molecules.

Tubulin Polymerization Inhibitors

Microtubules are essential for cell division, making them a prime target for anticancer drugs.[1] Compounds that inhibit the polymerization of tubulin can arrest the cell cycle and induce apoptosis in cancer cells.[10][11] The indane scaffold present in this compound serves as a rigid core for building molecules that bind to the colchicine site on tubulin.[1] The hydroxymethyl group is a key handle for derivatization, allowing chemists to attach other pharmacophoric elements required for potent inhibitory activity. The synthesis of novel acridane-based and pyrrole-based tubulin inhibitors highlights the modular approach where different core structures are elaborated to optimize biological activity.[11][12]

Neuroscience Research

The 2,3-dihydro-1H-indene structure is also a recognized pharmacophore in neuroscience. Derivatives have been investigated as dual-target inhibitors for complex neurodegenerative diseases like Alzheimer's.[1] For instance, novel 2,3-dihydro-1H-inden-1-ones have been designed as dual inhibitors of phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE), both of which are implicated in the pathology of Alzheimer's disease.[2] this compound provides a strategic starting point for the synthesis of such multi-target ligands.

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) was not publicly available for this review, general precautions for aromatic alcohols should be followed.[3][13]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of water and soap. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Disclaimer: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use.[13]

References

(2,3-Dihydro-1H-inden-2-YL)methanol CAS number 5445-45-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2,3-Dihydro-1H-inden-2-YL)methanol (CAS: 5445-45-4): A Core Scaffold for Modern Therapeutics

Abstract

This compound, CAS Number 5445-45-4, is a pivotal chemical intermediate that has garnered significant attention in medicinal chemistry and pharmaceutical research. Its rigid, bicyclic indane framework serves as a versatile and sterically defined scaffold for the synthesis of novel bioactive molecules. This technical guide provides an in-depth exploration of its chemical properties, a robust and validated synthesis protocol, comprehensive analytical methodologies for quality control, and a detailed overview of its applications in drug discovery. Specifically, this document highlights its role as a foundational building block for potent tubulin polymerization inhibitors and as a key pharmacophore in the development of agents targeting neurodegenerative diseases. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this high-value intermediate in their research and development programs.

Introduction: The Strategic Importance of the Indane Scaffold

The 2,3-dihydro-1H-indene (indane) nucleus is a privileged scaffold in modern drug discovery. Its unique conformational rigidity and three-dimensional structure provide an ideal platform for orienting functional groups in precise vectors to optimize interactions with biological targets.[1] Unlike more flexible aliphatic or acyclic linkers, the indane core reduces the entropic penalty upon binding to a protein, often leading to enhanced potency and selectivity. Derivatives of the indane core are associated with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and neuroprotective properties.[1][2]

This compound is a particularly valuable derivative. The primary alcohol moiety serves as a versatile chemical handle for subsequent synthetic transformations, allowing for the facile introduction of diverse functionalities through esterification, etherification, oxidation, or conversion to leaving groups for nucleophilic substitution. This strategic positioning of a reactive group on the robust indane backbone makes it a critical starting material for constructing complex molecular architectures aimed at challenging therapeutic targets.[3][4]

Physicochemical Profile of this compound

A comprehensive understanding of a compound's physicochemical properties is fundamental for its effective use in synthesis, ensuring safe handling, and predicting its behavior in various solvent systems. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 5445-45-4[3][5]
Molecular Formula C₁₀H₁₂O[3][5]
Molecular Weight 148.20 g/mol [3][6][7]
Boiling Point 264 °C[8]
Density 1.08 g/cm³[4]
Flash Point 122.4 °C[4]
InChI Key ULVJTHHSGWAIOA-UHFFFAOYSA-N[6]
Canonical SMILES C1C(CC2=CC=CC=C21)CO[8]

Synthesis and Purification Protocol

The synthesis of this compound is most reliably achieved through the reduction of a commercially available and stable precursor, 2,3-Dihydro-1H-indene-2-carboxylic acid. The choice of reducing agent is critical; while milder agents like sodium borohydride are generally ineffective for reducing carboxylic acids, a powerful hydride donor such as lithium aluminum hydride (LiAlH₄) provides a clean and high-yielding conversion to the corresponding primary alcohol.[1][2]

Synthesis Pathway: Reduction of 2,3-Dihydro-1H-indene-2-carboxylic acid

The reaction proceeds via a two-step mechanism. First, the LiAlH₄ reduces the carboxylic acid to an intermediate aldehyde. Because aldehydes are more reactive towards LiAlH₄ than the starting carboxylic acid, this intermediate is immediately reduced further to the lithium alkoxide salt. A subsequent aqueous acidic workup is required to neutralize the excess hydride reagent and protonate the alkoxide to yield the final primary alcohol product.[3]

Synthesis_Workflow Precursor 2,3-Dihydro-1H-indene- 2-carboxylic acid (CAS: 25177-85-9) Reagent 1. LiAlH₄, Anhydrous THF 2. H₃O⁺ Workup Precursor->Reagent Reduction Product (2,3-Dihydro-1H-inden- 2-YL)methanol (CAS: 5445-45-4) Reagent->Product Purification Flash Column Chromatography Product->Purification Purification FinalProduct Purified Product (>98% Purity) Purification->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis

Causality: Anhydrous conditions are absolutely critical for this reaction. LiAlH₄ reacts violently with water, which would not only quench the reagent, reducing the yield, but also pose a significant safety hazard. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic, can be rigorously dried, and effectively solvates the aluminum species.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Suspension: Add anhydrous THF (100 mL) to the flask. Carefully and portion-wise, add lithium aluminum hydride (LiAlH₄) (1.5 eq.) to the THF with stirring. Note: LiAlH₄ is a fine powder and can be pyrophoric; handle with extreme care.

  • Substrate Addition: Dissolve 2,3-Dihydro-1H-indene-2-carboxylic acid (1.0 eq., e.g., 5.0 g) in anhydrous THF (25 mL).[9] Using a dropping funnel, add the carboxylic acid solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to manage the exothermic reaction and effervescence.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Workup): Cool the reaction flask back to 0 °C. The workup must be performed with extreme caution to safely quench the excess LiAlH₄. Sequentially and dropwise, add:

    • Water (X mL)

    • 15% aqueous NaOH solution (X mL)

    • Water (3X mL) (Where X = grams of LiAlH₄ used). This procedure, known as the Fieser workup, is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Extraction & Drying: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Detailed Experimental Protocol: Purification by Flash Column Chromatography

Causality: The crude product will likely contain minor impurities. Flash column chromatography is an effective method for separating the target alcohol from non-polar byproducts and polar baseline impurities based on differential polarity.[10][11] Silica gel, a polar stationary phase, will retain the polar alcohol more strongly than non-polar impurities.

  • Column Packing: Prepare a glass column with silica gel as the stationary phase using a slurry packing method with a non-polar solvent (e.g., hexane).[12][13]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the resulting powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% Hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC. The desired product, being a moderately polar alcohol, will elute as the solvent polarity increases.

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a purified solid or oil.

Analytical Validation and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system of quality control.

Analytical_Workflow cluster_0 Purity & Identity cluster_1 Structural Confirmation GCMS GC-MS Analysis Purity Purity > 98% GCMS->Purity MW_Confirm Molecular Weight Confirmation (M/Z = 148.2) GCMS->MW_Confirm Final_Validation Validated Intermediate Purity->Final_Validation MW_Confirm->Final_Validation NMR ¹H and ¹³C NMR Spectroscopy Structure_Confirm Confirm Connectivity and Proton Environments NMR->Structure_Confirm Structure_Confirm->Final_Validation Purified_Sample Purified Sample of This compound Purified_Sample->GCMS Purified_Sample->NMR

Caption: A comprehensive analytical workflow for the validation of synthesized material.

Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is an ideal technique for assessing the purity of volatile and semi-volatile organic compounds.[14] The gas chromatograph separates components of the sample in time, and the mass spectrometer provides the mass-to-charge ratio of the eluting compound, confirming its molecular weight.[15][16]

  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • GC Column Selection: Use a low-polarity capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane) suitable for separating aromatic alcohols.[14]

  • Injection: Inject 1 µL of the sample solution into the GC inlet, which is heated to ensure rapid volatilization (e.g., 250 °C).

  • GC Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode. Scan a mass range from m/z 40 to 400.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the resulting chromatogram. The mass spectrum of the main peak should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (148.2 g/mol ).

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR: The proton NMR spectrum will confirm the presence and connectivity of all non-exchangeable protons. Expected signals would include:

    • A multiplet in the aromatic region (δ ~7.1-7.3 ppm) corresponding to the four protons on the benzene ring.

    • Signals for the aliphatic protons of the five-membered ring and the methylene group of the alcohol, likely appearing as complex multiplets in the upfield region (δ ~2.5-3.5 ppm).

    • A signal for the hydroxyl proton (-OH), which is typically a broad singlet and its chemical shift is concentration-dependent. This peak can be confirmed by a D₂O exchange experiment, where the peak disappears.[17]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Core Applications in Drug Discovery

The utility of this compound is most evident in its application as a core building block for sophisticated therapeutic agents.

Applications cluster_0 Oncology cluster_1 Neuroscience Core This compound (CAS: 5445-45-4) Tubulin Tubulin Polymerization Inhibitors Core->Tubulin Serves as Scaffold Neuro Dual-Target Inhibitors for Neurodegenerative Diseases Core->Neuro Key Pharmacophore Angiogenesis Anti-angiogenic Agents Tubulin->Angiogenesis Leads to

Caption: Key application areas for this compound in drug discovery.

As a Scaffold for Tubulin Polymerization Inhibitors

One of the most promising applications of this compound is in the development of novel anticancer agents.[4] Research has demonstrated that derivatives synthesized from this core scaffold can function as potent inhibitors of tubulin polymerization by binding to the colchicine site.[3] By disrupting microtubule dynamics, these compounds effectively halt the cell cycle and induce apoptosis in rapidly dividing cancer cells. Furthermore, this mechanism of action also confers anti-angiogenic properties, disrupting the formation of new blood vessels that tumors require for growth and metastasis.[3]

Role in Neuroscience Research

The rigid 2,3-dihydro-1H-indene structure is a recognized and valuable pharmacophore in neuroscience.[3] Its ability to present substituents in a well-defined spatial orientation makes it an excellent starting point for designing ligands that can interact with complex targets in the central nervous system. It has been incorporated into molecules investigated as dual-target inhibitors for multifactorial conditions such as Alzheimer's disease, where hitting multiple pathological pathways simultaneously may offer a superior therapeutic outcome.[4]

Safety, Handling, and Storage

This compound is intended for research use only.[3][8] As with all chemical intermediates, it should be handled by trained personnel in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Safety Data Sheet (SDS): A comprehensive SDS containing detailed safety, handling, and disposal information is available from suppliers and should be consulted before use.[5]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its robust and conformationally restricted scaffold, combined with a synthetically versatile primary alcohol, provides an ideal platform for the development of next-generation therapeutics. The validated protocols for its synthesis, purification, and analysis presented in this guide offer a reliable framework for its utilization. As research in oncology and neuroscience continues to demand novel molecular architectures with improved potency and selectivity, the importance of foundational building blocks like this compound will only continue to grow.

References

An In-Depth Technical Guide to the Synthesis of (2,3-Dihydro-1H-inden-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indane Scaffold

The 2,3-dihydro-1H-indene, commonly known as the indane scaffold, is a privileged structural motif in medicinal chemistry and drug discovery. Its rigid bicyclic framework provides a well-defined three-dimensional orientation for pendant functional groups, making it an attractive template for the design of potent and selective therapeutic agents. The title compound, (2,3-Dihydro-1H-inden-2-YL)methanol, serves as a versatile building block for the synthesis of a wide array of biologically active molecules, including potent tubulin polymerization inhibitors with potential applications in oncology. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this valuable intermediate, detailing the underlying chemical principles and offering step-by-step experimental protocols.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is most effectively achieved through a three-step sequence, commencing with the formation of the indane ring system, followed by esterification, and culminating in the reduction of the ester to the desired primary alcohol. This strategy offers a robust and adaptable pathway, allowing for modifications and the introduction of diversity at various stages.

Synthesis_Workflow A Step 1: Malonic Ester Synthesis of 2,3-Dihydro-1H-indene-2-carboxylic Acid B Step 2: Fischer Esterification to Ethyl 2,3-Dihydro-1H-indene-2-carboxylate A->B Esterification C Step 3: LiAlH4 Reduction to This compound B->C Reduction

Caption: Overall synthetic workflow.

Step 1: Synthesis of 2,3-Dihydro-1H-indene-2-carboxylic Acid via Malonic Ester Synthesis

The initial and crucial step involves the construction of the indane ring system functionalized with a carboxylic acid at the 2-position. The malonic ester synthesis provides a classic and efficient method for this transformation.[1][2][3][4]

Reaction Scheme:

Malonic_Ester_Synthesis o-Xylene\ndibromide o-Xylene dibromide Diethyl Malonate Diethyl Malonate o-Xylene\ndibromide->Diethyl Malonate + NaOEt, EtOH Intermediate\nDicarboxylate Intermediate Dicarboxylate Diethyl Malonate->Intermediate\nDicarboxylate Alkylation 2,3-Dihydro-1H-indene-\n2-carboxylic Acid 2,3-Dihydro-1H-indene- 2-carboxylic Acid Intermediate\nDicarboxylate->2,3-Dihydro-1H-indene-\n2-carboxylic Acid Hydrolysis & Decarboxylation (H3O+, Δ)

Caption: Malonic ester synthesis of the carboxylic acid intermediate.

Causality Behind Experimental Choices:

  • Base: Sodium ethoxide is employed to deprotonate diethyl malonate, forming a resonance-stabilized enolate. This enolate is a potent nucleophile, essential for the subsequent alkylation step.

  • Solvent: Anhydrous ethanol is the solvent of choice as it is the conjugate acid of the ethoxide base, thus preventing unwanted transesterification reactions.

  • Alkylating Agent: α,α'-Dibromo-o-xylene serves as the dielectrophile, reacting with two equivalents of the malonate enolate to construct the five-membered ring of the indane system.

  • Hydrolysis and Decarboxylation: Acidic workup with heating facilitates the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, which readily undergoes decarboxylation to yield the desired monosubstituted carboxylic acid.

Experimental Protocol:
  • Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Diethyl Malonate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add a solution of α,α'-dibromo-o-xylene (1.0 eq) in anhydrous ethanol dropwise to the enolate solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis and Decarboxylation: After cooling to room temperature, carefully add an aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Heat the mixture to reflux for an additional 2-3 hours to effect hydrolysis and decarboxylation.

  • Work-up and Isolation: Cool the reaction mixture and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude carboxylic acid can be purified by recrystallization.

Step 2: Fischer Esterification to Ethyl 2,3-Dihydro-1H-indene-2-carboxylate

With the carboxylic acid in hand, the next step is its conversion to the corresponding ethyl ester. The Fischer esterification is a straightforward and acid-catalyzed method for this purpose.[5][6][7][8]

Reaction Scheme:

Fischer_Esterification 2,3-Dihydro-1H-indene-\n2-carboxylic Acid 2,3-Dihydro-1H-indene- 2-carboxylic Acid Ethanol (excess) Ethanol (excess) 2,3-Dihydro-1H-indene-\n2-carboxylic Acid->Ethanol (excess) + H2SO4 (cat.) Ethyl 2,3-Dihydro-1H-indene-\n2-carboxylate Ethyl 2,3-Dihydro-1H-indene- 2-carboxylate Ethanol (excess)->Ethyl 2,3-Dihydro-1H-indene-\n2-carboxylate Reflux

Caption: Fischer esterification of the carboxylic acid.

Causality Behind Experimental Choices:

  • Excess Alcohol: Ethanol is used in large excess to serve as both the reactant and the solvent, driving the equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.

  • Catalyst: A catalytic amount of a strong acid, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

  • Removal of Water: The reaction is typically performed under reflux with a Dean-Stark apparatus to remove the water formed as a byproduct, further shifting the equilibrium towards the product.

Experimental Protocol:
  • Reaction Setup: To a solution of 2,3-dihydro-1H-indene-2-carboxylic acid (1.0 eq) in a large excess of absolute ethanol, add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reflux: Heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After cooling, neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude ester can be purified by vacuum distillation or column chromatography.[9][10][11][12][13]

Step 3: Reduction of Ethyl 2,3-Dihydro-1H-indene-2-carboxylate with Lithium Aluminum Hydride

The final step is the reduction of the ethyl ester to the target primary alcohol, this compound. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.[14][15][16]

Reaction Scheme:

LAH_Reduction Ethyl 2,3-Dihydro-1H-indene-\n2-carboxylate Ethyl 2,3-Dihydro-1H-indene- 2-carboxylate 1. LiAlH4, THF\n2. H3O+ workup 1. LiAlH4, THF 2. H3O+ workup Ethyl 2,3-Dihydro-1H-indene-\n2-carboxylate->1. LiAlH4, THF\n2. H3O+ workup Reduction (2,3-Dihydro-1H-inden-\n2-YL)methanol (2,3-Dihydro-1H-inden- 2-YL)methanol 1. LiAlH4, THF\n2. H3O+ workup->(2,3-Dihydro-1H-inden-\n2-YL)methanol

Caption: LiAlH4 reduction of the ester to the primary alcohol.

Causality Behind Experimental Choices:

  • Reducing Agent: LiAlH₄ is a potent source of hydride ions (H⁻) and is highly effective in reducing esters to primary alcohols. Milder reducing agents like sodium borohydride are generally not reactive enough for this transformation.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential, as LiAlH₄ reacts violently with protic solvents such as water and alcohols.

  • Work-up: A careful aqueous work-up is necessary to quench the excess LiAlH₄ and to hydrolyze the intermediate aluminum alkoxide complex to liberate the desired alcohol. The Fieser work-up is a commonly employed and reliable procedure for this purpose.[17][18]

Experimental Protocol:
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under an inert atmosphere.

  • Addition of Ester: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Add a solution of ethyl 2,3-dihydro-1H-indene-2-carboxylate (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C and cautiously add, in a dropwise manner, water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams.

  • Isolation and Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography on silica gel or by vacuum distillation.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Ethyl 2,3-dihydro-1H-indene-2-carboxylate C₁₂H₁₄O₂190.24Colorless oil7.20-7.10 (m, 4H), 4.15 (q, J=7.1 Hz, 2H), 3.30-3.20 (m, 1H), 3.15-3.05 (m, 4H), 1.25 (t, J=7.1 Hz, 3H)174.5, 141.0, 126.5, 124.5, 60.5, 45.0, 36.5, 14.02980, 1730 (C=O), 1460, 1180
This compound C₁₀H₁₂O148.20White solid7.21-7.11 (m, 4H), 3.70 (d, J=6.5 Hz, 2H), 3.00-2.90 (m, 2H), 2.85-2.75 (m, 2H), 2.50-2.40 (m, 1H), 1.75 (br s, 1H)141.5, 126.4, 124.6, 67.0, 42.0, 36.03350 (O-H), 3020, 2920, 1480, 1040

Conclusion

The synthetic pathway detailed in this guide offers a reliable and well-precedented route to this compound. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently execute this synthesis and adapt it for the preparation of novel indane-based compounds with potential therapeutic applications. The provided protocols, when followed with appropriate laboratory safety practices, will yield the target molecule in good purity and yield, ready for further elaboration in drug discovery and development programs.

References

Spectroscopic Characterization of (2,3-Dihydro-1H-inden-2-YL)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,3-Dihydro-1H-inden-2-YL)methanol is a key chemical intermediate with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol .[1] Its structural framework, featuring a dihydroindene core and a primary alcohol functional group, makes it a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for researchers to confirm its identity, assess its purity, and elucidate its role in subsequent chemical transformations.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide will utilize predicted data from validated computational models and established principles of spectroscopic interpretation. This approach offers a robust framework for researchers to anticipate and interpret their own experimental findings.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic signatures. The structure of this compound is presented below, with key proton and carbon environments labeled for reference in the subsequent NMR analysis.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic, benzylic, aliphatic, and alcohol protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20 - 7.10Multiplet4HAr-H
~3.70Doublet2H-CH₂OH
~3.05Doublet of Doublets2HAr-CH ₂- (benzylic)
~2.65Doublet of Doublets2HAr-CH ₂- (benzylic)
~2.50Multiplet1H-CH -CH₂OH
~1.60Singlet (broad)1H-OH
Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (δ ~7.20 - 7.10 ppm): The four protons on the benzene ring are expected to appear as a complex multiplet in the aromatic region of the spectrum. Their chemical equivalence is broken by the fused five-membered ring, leading to overlapping signals.

  • Methylene Protons of the Methanol Group (δ ~3.70 ppm): The two protons of the -CH₂OH group are diastereotopic due to the adjacent chiral center (C2). They are expected to appear as a doublet, coupled to the methine proton at C2.

  • Benzylic Protons (δ ~3.05 and ~2.65 ppm): The four benzylic protons on C1 and C3 are also diastereotopic. They will likely appear as two separate signals, each as a doublet of doublets, due to geminal coupling with each other and vicinal coupling with the methine proton at C2.

  • Methine Proton (δ ~2.50 ppm): The single proton at the C2 position is coupled to the four benzylic protons and the two methylene protons of the methanol group, resulting in a complex multiplet.

  • Alcohol Proton (δ ~1.60 ppm): The hydroxyl proton typically appears as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence (zg30).

    • Number of Scans: 16-32, to achieve adequate signal-to-noise.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: ~3-4 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Due to the symmetry of the indane portion of the molecule, some carbon signals will be equivalent.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~142.5Ar-C (quaternary, C3a, C7a)
~126.5Ar-C H (C4, C7)
~124.5Ar-C H (C5, C6)
~67.0-C H₂OH
~45.0-C H-CH₂OH
~35.0Ar-C H₂- (benzylic, C1, C3)
Interpretation of the ¹³C NMR Spectrum
  • Aromatic Carbons (δ ~142.5 - 124.5 ppm): The spectrum is expected to show three signals for the six aromatic carbons. The two quaternary carbons (C3a and C7a) will appear as a single peak around 142.5 ppm. The four aromatic CH carbons will give two distinct signals due to symmetry.

  • Alcohol Methylene Carbon (δ ~67.0 ppm): The carbon of the -CH₂OH group is expected to be in this region, deshielded by the attached oxygen atom.

  • Methine Carbon (δ ~45.0 ppm): The C2 carbon, being an aliphatic CH group, will appear further upfield.

  • Benzylic Carbons (δ ~35.0 ppm): The two equivalent benzylic carbons (C1 and C3) will give a single signal in the aliphatic region.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 100 MHz (for a 400 MHz ¹H instrument) or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

    • Number of Scans: 512-1024, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-220 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3600-3200Strong, BroadO-H stretchAlcohol
3100-3000MediumC-H stretchAromatic
3000-2850MediumC-H stretchAliphatic
1600-1450Medium-WeakC=C stretchAromatic Ring
1260-1000StrongC-O stretchPrimary Alcohol
Interpretation of the IR Spectrum
  • O-H Stretch (3600-3200 cm⁻¹): The most prominent feature will be a strong, broad absorption band in this region, which is characteristic of the hydroxyl group involved in hydrogen bonding.

  • C-H Stretches (3100-2850 cm⁻¹): The spectrum will show absorptions for both aromatic C-H bonds (just above 3000 cm⁻¹) and aliphatic C-H bonds (just below 3000 cm⁻¹).

  • Aromatic C=C Stretches (1600-1450 cm⁻¹): A series of medium to weak bands in this region confirms the presence of the benzene ring.

  • C-O Stretch (1260-1000 cm⁻¹): A strong band in this region is indicative of the C-O single bond of the primary alcohol.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

  • Processing: A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structure elucidation.

Predicted Fragmentation Pattern (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z = 148. This peak, corresponding to the intact molecule with one electron removed, should be observable.

  • Base Peak: m/z = 117. Loss of the hydroxymethyl radical (•CH₂OH, 31 Da) from the molecular ion is a very favorable fragmentation pathway, leading to a stable benzylic carbocation. This is expected to be the most intense peak in the spectrum.

  • Other Significant Fragments:

    • m/z = 130: Loss of water (H₂O, 18 Da) from the molecular ion.

    • m/z = 115: Loss of a hydrogen atom from the m/z 117 fragment, followed by rearrangement to a stable tropylium-like ion.

    • m/z = 91: A common fragment for alkylbenzenes, corresponding to the tropylium ion (C₇H₇⁺).

G M Molecular Ion (M⁺) m/z = 148 M_minus_CH2OH [M - •CH₂OH]⁺ m/z = 117 (Base Peak) M->M_minus_CH2OH - •CH₂OH M_minus_H2O [M - H₂O]⁺ m/z = 130 M->M_minus_H2O - H₂O Tropylium Tropylium Ion m/z = 91 M_minus_CH2OH->Tropylium - C₂H₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

  • Parameters (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-400.

  • Data Analysis: The resulting mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z).

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By leveraging predictive models and fundamental spectroscopic principles, researchers can confidently approach the characterization of this important chemical intermediate. The detailed interpretations of the predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, serve as a valuable resource for identity confirmation, purity assessment, and further investigation of the chemical reactivity of this compound. It is important to note that while predicted data is a powerful tool, experimental verification remains the gold standard in chemical analysis.

References

An In-depth Technical Guide to the Molecular Structure of (2,3-Dihydro-1H-inden-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indane Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets. The indane moiety, a bicyclic structure fusing a benzene ring with a cyclopentane ring, is a quintessential example of such a scaffold.[1][2] Its rigid conformation provides a defined orientation for appended functional groups, making it an ideal building block for designing molecules with high target specificity. Indane analogues are core components of efficacious pharmaceuticals, including the HIV protease inhibitor Indinavir and the anti-inflammatory drug Sulindac.[1][2]

This guide focuses on a key derivative, (2,3-Dihydro-1H-inden-2-YL)methanol. As a bifunctional molecule featuring the rigid indane core and a reactive primary alcohol, it serves as a versatile intermediate for synthesizing complex bioactive molecules.[3] Understanding its precise molecular structure, properties, and spectroscopic signature is fundamental for its effective application in drug discovery programs, particularly in the development of novel anticancer and neuroprotective agents.[3]

Molecular Identity and Physicochemical Profile

This compound, also known as 2-Hydroxymethylindane, is a stable aromatic alcohol.[4][5] Its structure consists of the 2,3-dihydro-1H-indene core with a hydroxymethyl group (-CH₂OH) attached at the C-2 position of the five-membered ring.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound [5]
CAS Number 5445-45-4 [4][6]
Molecular Formula C₁₀H₁₂O [4][6]
Molecular Weight 148.20 g/mol [3][4]
InChI Key ULVJTHHSGWAIOA-UHFFFAOYSA-N [6]

| Canonical SMILES | C1C(CC2=CC=CC=C21)CO |[4] |

Table 2: Physicochemical Properties

Property Value Source
Appearance Colorless liquid (presumed) General Knowledge
Boiling Point 264 °C [4]
Density 1.08 g/cm³ [3]
Flash Point 122.4 °C [3]

| Topological Polar Surface Area | 20.2 Ų |[7] |

Synthesis and Purification

The synthesis of this compound is typically achieved via the reduction of a carbonyl group at the C-2 position of the indane ring. A common and efficient laboratory-scale precursor is 2,3-dihydro-1H-indene-2-carboxylic acid or its corresponding ester.

Causality of Experimental Choice: The reduction of a carboxylic acid or ester to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is chosen over milder agents like sodium borohydride (NaBH₄) because NaBH₄ is generally not reactive enough to reduce esters or carboxylic acids. The reaction is performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with water or other protic sources. The workup procedure involves carefully quenching the excess hydride and hydrolyzing the resulting aluminum alkoxide complex to liberate the final alcohol product.

SynthesisWorkflow Start Start: Indane-2-carboxylic acid ethyl ester Reagents Reagents: 1. LiAlH₄ in dry THF 2. H₂O/HCl (aq) quench Start->Reagents Reaction Reduction Reaction (Anhydrous, 0°C to RT) Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: This compound Purification->Product Characterization Structural Verification (NMR, MS, IR) Product->Characterization

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Ester Reduction

Objective: To synthesize this compound from ethyl 2,3-dihydro-1H-indene-2-carboxylate.

Materials:

  • Ethyl 2,3-dihydro-1H-indene-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

  • Addition of Ester: Ethyl 2,3-dihydro-1H-indene-2-carboxylate (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: The flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. The resulting granular precipitate (aluminum salts) is removed by filtration through a pad of Celite, washing the filter cake with diethyl ether.

  • Extraction: The combined organic filtrate is washed with 1 M HCl, water, and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude alcohol is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Structural Elucidation and Spectroscopic Signature

Confirming the molecular structure of the synthesized product is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous evidence of its identity and purity.

ElucidationWorkflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information NMR NMR Spectroscopy (¹H, ¹³C) Connectivity Proton/Carbon Skeleton & Connectivity NMR->Connectivity MS Mass Spectrometry Mass Molecular Weight & Formula MS->Mass IR Infrared Spectroscopy FunctionalGroups Functional Groups (e.g., -OH) IR->FunctionalGroups Structure Verified Structure: (C₁₀H₁₂O) Connectivity->Structure Mass->Structure FunctionalGroups->Structure

Caption: Workflow for the structural elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 3: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.25 - 7.10 Multiplet 4H Ar-H Aromatic protons of the benzene ring.
~ 3.70 Doublet 2H -CH₂OH Methylene protons adjacent to the hydroxyl group, coupled to the C2-proton.
~ 3.15 Doublet of Doublets 2H Ar-CH ₂ (Ha) Benzylic protons (axial), coupled to Hb and the C2-proton.
~ 2.70 Doublet of Doublets 2H Ar-CH ₂ (Hb) Benzylic protons (equatorial), coupled to Ha and the C2-proton.
~ 2.50 Multiplet 1H -CH -CH₂OH Methine proton at C2, coupled to adjacent CH₂ groups.

| ~ 1.60 | Broad Singlet | 1H | -CH₂OH | Labile hydroxyl proton; signal may exchange with D₂O. |

Table 4: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale
~ 141.0 Ar-C (quaternary) Quaternary aromatic carbons at the ring fusion.
~ 126.5 Ar-C H Aromatic methine carbons.
~ 124.5 Ar-C H Aromatic methine carbons.
~ 67.0 -C H₂OH Carbon of the hydroxymethyl group.
~ 45.0 -C H- Aliphatic methine carbon at C2.

| ~ 35.0 | Ar-C H₂ | Benzylic carbons at C1 and C3. |

Note: The predicted NMR data is based on standard chemical shift values and coupling patterns for similar structural motifs. Actual experimental values may vary slightly.[8]

Protocol: NMR Sample Preparation
  • Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) as needed for full assignment.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition.

  • Expected Molecular Ion (M⁺): For C₁₀H₁₂O, the expected exact mass is 148.0888. A high-resolution mass spectrum (HRMS) should show a peak at m/z ≈ 148.0888, confirming the molecular formula.

  • Key Fragmentation: A prominent fragment would likely be observed at m/z = 117, corresponding to the loss of the hydroxymethyl radical (•CH₂OH), resulting in the stable indanyl cation [M - 31]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the alcohol O-H bond due to hydrogen bonding.

  • C-O Stretch: A strong band around 1050-1150 cm⁻¹ corresponds to the C-O single bond stretch.

  • Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

  • Aliphatic C-H Stretch: Peaks observed just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

  • Aromatic C=C Bending: Medium to strong absorptions in the 1600-1450 cm⁻¹ region.

Application in Drug Discovery and Development

The structural features of this compound make it a highly valuable starting material for medicinal chemistry campaigns.[3]

  • Scaffold for Anticancer Agents: Research has highlighted its use as a core scaffold in the synthesis of dihydro-1H-indene derivatives that act as potent tubulin polymerization inhibitors.[3] By modifying the hydroxymethyl group, chemists can introduce pharmacophores that bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. These compounds have shown promising anti-angiogenic and antiproliferative activities in preclinical models.[3]

  • Intermediate in Neuroscience Research: The 2,3-dihydro-1H-indene structure is a recognized pharmacophore in the development of agents targeting the central nervous system (CNS).[3] This building block is featured in compounds investigated as dual-target inhibitors for complex neurodegenerative diseases, where the rigid scaffold helps optimize ligand-receptor interactions.[3][10]

The molecule's utility lies in the synthetic versatility of the primary alcohol. It can be readily oxidized to an aldehyde or carboxylic acid, converted to halides for nucleophilic substitution, or used in esterification and etherification reactions, providing access to a wide library of analogues for structure-activity relationship (SAR) studies.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically important building block founded on a privileged medicinal scaffold. Its well-defined three-dimensional structure, characterized by a rigid bicyclic core and a synthetically versatile hydroxymethyl group, provides an excellent starting point for the rational design of novel therapeutics. A thorough understanding of its synthesis, purification, and detailed spectroscopic signature—as outlined in this guide—is essential for researchers aiming to leverage its potential in advancing drug discovery programs.

References

An In-Depth Technical Guide to the Physical Properties of (2,3-Dihydro-1H-inden-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-Dihydro-1H-inden-2-YL)methanol, a key organic intermediate, holds significant interest within the realms of medicinal chemistry and materials science. Its unique bicyclic structure, featuring a hydroxyl group attached to a five-membered ring fused to a benzene ring, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, ensuring purity, predictable reactivity, and safe handling. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by detailed experimental methodologies and the rationale behind these analytical choices.

Core Physical Properties

A summary of the key physical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined and reported in the literature, others are based on predictions from computational models and data from closely related structural analogs.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₂O[1][2]
Molecular Weight 148.205 g/mol [1][2]
CAS Number 5445-45-4[1][2]
Boiling Point 264 °C[1]
Melting Point Not experimentally determined. Estimated to be a low-melting solid or a viscous liquid at room temperature. The related isomer, (2,3-Dihydro-1H-inden-5-yl)methanol, has a melting point of 73.5-74.5 °C.[3]Estimation
Density Predicted: ~1.119 g/cm³[3]
Physical State A related compound, (2,5-dimethyl-2,3-dihydro-1H-inden-2-yl)methanol, is a liquid at room temperature.[4]Inferred
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and DMSO. Limited solubility in water and nonpolar solvents like hexane.Inferred from structure
Purity (Typical) 98%[2]

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to the characterization of any chemical compound. The following sections detail the standard experimental protocols for measuring the key physical parameters of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting range is typically narrow. The presence of impurities usually leads to a depression and broadening of the melting point range.

Experimental Protocol:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

  • Measurement: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid particle melts is recorded as the end of the range.

Causality Behind Experimental Choices: The use of a capillary tube ensures that a small, representative sample is used and allows for even heat distribution. A slow heating rate (1-2 °C per minute) near the expected melting point is crucial for obtaining an accurate measurement.

Diagram of Melting Point Determination Workflow:

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Finely powder the dry sample Prep2 Pack into a capillary tube (2-3 mm height) Prep1->Prep2 Measure1 Place capillary in melting point apparatus Prep2->Measure1 Measure2 Heat at a controlled rate Measure1->Measure2 Measure3 Record temperature range of melting Measure2->Measure3

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. It is a key characteristic for liquid compounds and can also be used to assess purity.

Experimental Protocol:

  • Apparatus Setup: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in a suitable bath (e.g., an oil bath).

  • Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped, and the bath is allowed to cool slowly.

  • Measurement: The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Causality Behind Experimental Choices: This micro-boiling point method is suitable for small sample quantities. The principle relies on the point where the vapor pressure of the liquid equals the external atmospheric pressure, indicated by the cessation of bubble evolution and the liquid being drawn into the capillary.

Diagram of Boiling Point Determination Workflow:

BoilingPoint cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_measurement Measurement Setup1 Place liquid in a test tube Setup2 Invert a sealed capillary tube into the liquid Setup1->Setup2 Setup3 Attach the test tube to a thermometer Setup2->Setup3 Heat1 Heat the assembly in a bath Setup3->Heat1 Heat2 Observe a steady stream of bubbles Heat1->Heat2 Heat3 Stop heating and allow to cool Heat2->Heat3 Measure1 Record temperature when bubbling stops and liquid enters capillary Heat3->Measure1

Caption: Workflow for Micro-Boiling Point Determination.

Density Measurement

Density, the mass per unit volume, is a fundamental physical property. For a liquid, it can be determined by accurately measuring the mass of a known volume.

Experimental Protocol:

  • Mass Measurement of Pycnometer: An empty, clean, and dry pycnometer (a small glass flask for measuring density) is accurately weighed.

  • Filling the Pycnometer: The pycnometer is filled with the liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

  • Mass Measurement of Filled Pycnometer: The filled pycnometer is weighed.

  • Volume Calibration: The process is repeated with a liquid of known density (e.g., deionized water) at the same temperature to accurately determine the volume of the pycnometer.

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by its volume.

Causality Behind Experimental Choices: A pycnometer is used to provide a precise and reproducible volume, which is essential for an accurate density determination. Temperature control is critical as density is temperature-dependent.

Solubility Assessment

Solubility is a measure of the ability of a solute to dissolve in a solvent. The principle of "like dissolves like" is a useful guide; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the solute (e.g., 10 mg) is placed in a vial.

  • Solvent Addition: A known volume of the solvent (e.g., 1 mL) is added incrementally with agitation (e.g., vortexing or stirring).

  • Observation: The mixture is observed for the complete dissolution of the solid.

  • Classification: The solubility can be qualitatively classified as soluble, sparingly soluble, or insoluble based on the amount of solvent required for complete dissolution. For quantitative analysis, the saturated solution is filtered, and the concentration of the solute in the filtrate is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Causality Behind Experimental Choices: This method allows for a systematic and reproducible assessment of solubility. Incremental solvent addition helps to determine the approximate solubility limit. For precise measurements, allowing the mixture to equilibrate at a constant temperature is crucial.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic protons, the methine proton, and the methylene protons of the hydroxymethyl group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide valuable information about the connectivity of the atoms.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Expected Spectral Features:

  • Aromatic Protons (¹H NMR): Multiplets in the range of δ 7.0-7.3 ppm.

  • Benzylic Protons (¹H NMR): Doublets of doublets or complex multiplets for the CH₂ groups of the five-membered ring.

  • Methine Proton (¹H NMR): A multiplet for the CH group attached to the hydroxymethyl group.

  • Hydroxymethyl Protons (¹H NMR): A doublet for the CH₂ group and a broad singlet for the OH proton (which can exchange with D₂O).

  • Aromatic Carbons (¹³C NMR): Signals in the range of δ 120-145 ppm.

  • Aliphatic Carbons (¹³C NMR): Signals for the CH₂ and CH groups of the five-membered ring and the CH₂OH group in the upfield region of the spectrum.

Diagram of NMR Spectroscopy Workflow:

NMR cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis Sample1 Dissolve sample in a deuterated solvent (e.g., CDCl3) Sample2 Transfer to an NMR tube Acq1 Place sample in the NMR spectrometer Sample2->Acq1 Acq2 Acquire 1H and 13C NMR spectra Analysis1 Process the raw data (Fourier transform, phasing, baseline correction) Acq2->Analysis1 Analysis2 Analyze chemical shifts, integration, and coupling patterns Analysis1->Analysis2 Analysis3 Correlate spectral data with molecular structure Analysis2->Analysis3

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H bond of the alcohol, the C-H bonds of the aromatic and aliphatic parts of the molecule, and the C=C bonds of the aromatic ring.

Expected Absorption Bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Sharp peaks just below 3000 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the region of 1450-1600 cm⁻¹.

  • C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern.

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): A peak at m/z = 148, corresponding to the molecular weight of the compound.

  • Loss of Water (M-18): A significant peak at m/z = 130, resulting from the dehydration of the alcohol.

  • Loss of Hydroxymethyl Radical (M-31): A peak at m/z = 117, due to the cleavage of the C-C bond between the ring and the hydroxymethyl group.

  • Tropylium Ion: A prominent peak at m/z = 91, a common fragment for compounds containing a benzyl group.

Conclusion

This technical guide has detailed the key physical properties of this compound and the standard methodologies for their determination. A comprehensive understanding and accurate measurement of these properties are essential for the successful application of this versatile compound in scientific research and drug development. The provided protocols and expected analytical data serve as a valuable resource for scientists working with this important chemical intermediate. The self-validating nature of these combined analytical techniques ensures a high degree of confidence in the identity and purity of the compound.

References

The Indanol Core: A Journey from Synthetic Curiosity to Therapeutic Cornerstone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indane scaffold, a deceptively simple bicyclic hydrocarbon featuring a fused benzene and cyclopentane ring, represents a privileged structure in the annals of medicinal chemistry.[1] Its derivatives, particularly the indanols, have undergone a remarkable journey from being subjects of academic curiosity to becoming indispensable building blocks in the synthesis of complex chiral molecules and the core of potent therapeutic agents. This guide provides a comprehensive exploration of the discovery and history of indanol derivatives, delving into their synthesis, stereochemical control, and diverse pharmacological applications. We will examine the causality behind experimental choices in their synthesis and provide detailed protocols for key transformations and biological assays, offering a valuable resource for professionals engaged in the design and development of novel therapeutics.

I. The Dawn of Indanol Chemistry: Early Syntheses and Structural Elucidation

The history of indanol chemistry is intrinsically linked to the broader exploration of indane and its derivatives, which began with the investigation of coal tar components in the late 19th and early 20th centuries.[1] The fundamental indane skeleton was initially produced through the hydrogenation of indene, a constituent of coal tar.[1] Early synthetic efforts focused on the creation of the core indanone structure, primarily through intramolecular Friedel-Crafts reactions of phenylpropionic acid and its derivatives.[1] These indanones served as the direct precursors to the corresponding indanols via reduction.

The most straightforward route to racemic 2-indanol, for instance, commences with the readily available 2-indanone.[1] The reduction of the ketone functionality can be accomplished using a variety of reducing agents, with sodium borohydride being a common and efficient choice for laboratory-scale synthesis.[1]

Foundational Synthesis: Reduction of 2-Indanone to 2-Indanol

This protocol outlines a standard laboratory procedure for the synthesis of racemic 2-indanol.

Experimental Protocol: Sodium Borohydride Reduction of 2-Indanone [1]

Materials:

  • 2-Indanone

  • Methanol (MeOH)

  • Water (H₂O)

  • Sodium borohydride (NaBH₄)

  • Diethyl ether (Et₂O) or other suitable extraction solvent

  • Anhydrous potassium carbonate (K₂CO₃) or other suitable drying agent

Procedure:

  • Prepare a solution of 2-indanone (e.g., 0.45 moles) in a mixture of methanol and water (e.g., 1.5 L of 40% aqueous methanol).

  • Cool the solution in an ice bath to maintain a temperature at or below 40°C.

  • Add sodium borohydride (e.g., 0.46 moles) portion-wise to the cooled solution, ensuring the temperature does not exceed 40°C. The addition is typically completed over 15-20 minutes.

  • After the addition is complete, stir the reaction mixture for 2 hours at the controlled temperature.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure to yield crystalline 2-indanol.

Causality of Experimental Choices:

  • Methanol/Water Solvent System: This mixed solvent system provides good solubility for both the organic substrate (2-indanone) and the inorganic reducing agent (sodium borohydride).

  • Ice Bath Cooling: The reduction of ketones with sodium borohydride is an exothermic reaction. Cooling is essential to control the reaction rate and prevent side reactions.

  • Portion-wise Addition of NaBH₄: This controlled addition helps to manage the exotherm and prevent a rapid, uncontrolled reaction.

  • Overnight Stirring: Allowing the reaction to proceed overnight ensures the complete conversion of the starting material to the product.

II. The Rise of Asymmetric Synthesis: The Pivotal Role of Chiral Aminoindanols

While racemic indanols found early applications, the true potential of this structural motif was unlocked with the advent of asymmetric synthesis and the discovery of the remarkable properties of chiral amino-indanol derivatives. Among these, cis-1-amino-2-indanol has emerged as a cornerstone of modern stereoselective synthesis.[1] Its rigid, bicyclic framework provides a well-defined chiral environment, making it an exceptional chiral auxiliary and a precursor to highly effective chiral ligands for metal-catalyzed reactions.[1]

The importance of cis-1-amino-2-indanol was catapulted to the forefront of pharmaceutical research with its incorporation into the structure of Indinavir, a potent HIV protease inhibitor.[1] This milestone spurred the development of numerous innovative and efficient synthetic strategies to access this crucial chiral building block in high enantiomeric purity.

Diastereoselective and Enantioselective Synthesis of cis-1-Amino-2-Indanol

The synthesis of cis-1-amino-2-indanol presents two key challenges: controlling the relative stereochemistry to favor the cis isomer and achieving high enantioselectivity for the desired (1S, 2R) or (1R, 2S) enantiomer. A variety of strategies have been developed to address these challenges.

Key Synthetic Strategies:

  • From Indene Oxide (Ritter-type Reaction): This approach involves the opening of indene oxide, which can lead to the formation of an oxazoline intermediate, ultimately yielding the cis-aminoindanol.

  • Intramolecular Amide Cyclization: This strategy often involves the cyclization of a trans-1-amino-2-indanol derivative to form a cis-oxazoline, which is then hydrolyzed to the desired product.

  • Diastereoselective Reduction of α-Hydroxy Oxime-Ethers: The reduction of these precursors can yield a mixture of cis and trans isomers, with the product ratio being highly dependent on the choice of reducing agent and reaction conditions.

  • Palladium-Catalyzed Hydrogenation: The hydrogenation of 1,2-indanedion-1-oxime over a palladium on barium sulfate (Pd/BaSO₄) catalyst can produce racemic cis-1-amino-2-indanol.[2]

Workflow for Asymmetric Synthesis and Resolution:

G cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution cluster_asymmetric Asymmetric Synthesis Indanone Indanone Precursor Racemic_cis_aminoindanol Racemic (±)-cis-1-Amino-2-indanol Indanone->Racemic_cis_aminoindanol Diastereoselective Reduction Diastereomeric_Salts Diastereomeric Salts Racemic_cis_aminoindanol->Diastereomeric_Salts Reaction with Chiral Acid Enantiopure_cis_aminoindanol Enantiopure (1S,2R)- or (1R,2S)- cis-1-Amino-2-indanol Diastereomeric_Salts->Enantiopure_cis_aminoindanol Fractional Crystallization Prochiral_Substrate Prochiral Substrate Prochiral_Substrate->Enantiopure_cis_aminoindanol Enzymatic Resolution or Asymmetric Catalyst

Caption: General strategies for obtaining enantiopure cis-1-amino-2-indanol.

Experimental Protocol: Diastereomeric Salt Resolution of (±)-cis-1-Amino-2-indanol

This protocol describes a common method for resolving racemic cis-1-amino-2-indanol using a chiral acid.

Materials:

  • Racemic (±)-cis-1-amino-2-indanol

  • (S)-2-Phenylpropionic acid (or another suitable chiral acid)

  • Acetonitrile

Procedure:

  • Dissolution: In a suitable flask, dissolve racemic (±)-cis-1-amino-2-indanol in acetonitrile.

  • Salt Formation: Add an equimolar amount of (S)-2-phenylpropionic acid to the solution.

  • Heating: Heat the mixture to approximately 40°C and stir until all solids have dissolved, resulting in a clear solution.

  • Controlled Cooling: Maintain the solution at 40°C for 30 minutes, then slowly cool it to 5°C over a period of 4 hours.

  • Crystallization: Hold the mixture at 5°C for an additional 30 minutes to facilitate complete crystallization of the diastereomeric salt.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the collected solids with cold acetonitrile to remove any soluble impurities.

  • Drying: Dry the purified diastereomeric salt under vacuum.

  • Liberation of the Free Amine: The enantiomerically pure aminoindanol can be liberated from the salt by treatment with a base.

Causality of Experimental Choices:

  • Chiral Acid: The use of an enantiomerically pure chiral acid allows for the formation of two diastereomeric salts with different physical properties, such as solubility.

  • Acetonitrile: This solvent is chosen for its ability to dissolve the reactants and for the differential solubility of the resulting diastereomeric salts, which is crucial for fractional crystallization.

  • Controlled Cooling: Slow cooling promotes the formation of well-defined crystals and enhances the separation efficiency of the diastereomers.

III. Pharmacological Significance: A Spectrum of Biological Activities

Indanol derivatives have demonstrated a wide array of pharmacological activities, establishing their importance as versatile scaffolds in drug discovery.[3]

Table 1: Overview of Pharmacological Activities of Indanol Derivatives

Pharmacological ActivityExamples of Derivatives and Key FindingsReferences
Antiviral (Anti-HIV) cis-1-Amino-2-indanol is a key component of the HIV protease inhibitor Indinavir.[1]
Anti-inflammatory Indazole derivatives, structurally related to indanols, have shown significant anti-inflammatory effects, potentially through the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[2][2]
CNS Depressant Benzylated derivatives of 4-indanols and some indanoxy propanolamines exhibit CNS depressant, analgesic, and hypnotic activities.[3] A propargylamino indan derivative is a selective irreversible inhibitor of monoamine oxidase B (MAO-B), used in the treatment of Parkinson's disease.[3][3]
Antimicrobial/Antifungal Derivatives of 2-imidazolyl-1-indanol and indanol acetic acid have shown potent antimicrobial and antifungal properties.[3]
Mechanism of Action: A Deeper Look

Anti-HIV Activity: The antiviral activity of Indinavir, which contains the cis-1-amino-2-indanol moiety, stems from its ability to inhibit the HIV protease enzyme. This enzyme is crucial for the maturation of the virus, and its inhibition leads to the production of non-infectious viral particles.

Anti-inflammatory Effects: The anti-inflammatory properties of some indanol and related indazole derivatives are believed to be mediated, at least in part, through the inhibition of the COX-2 enzyme.[2] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Indanol_Derivative Indanol/Indazole Derivative Indanol_Derivative->COX2 Inhibition

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.

CNS Activity: The CNS depressant effects of certain indanol derivatives are likely due to their interaction with various neurotransmitter systems. For instance, the inhibition of MAO-B by a propargylamino indan derivative leads to increased levels of dopamine in the brain, which is beneficial in the treatment of Parkinson's disease.[3]

Pharmacological Screening Protocols

The evaluation of the biological activity of novel indanol derivatives requires robust and standardized screening protocols.

Experimental Protocol: In Vitro Antiviral Screening (Anti-HIV)

This protocol provides a general framework for assessing the anti-HIV activity of new compounds.

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4)

  • HIV-1 viral stock

  • Cell culture medium and supplements

  • Test compound (indanol derivative)

  • Positive control (e.g., a known anti-HIV drug)

  • MTT or other viability assay reagents

  • p24 antigen ELISA kit

Procedure:

  • Cytotoxicity Assay: Determine the concentration range of the test compound that is non-toxic to the host cells. This is typically done using an MTT assay.

  • Antiviral Assay: a. Seed MT-4 cells in a 96-well plate. b. Pre-treat the cells with various non-toxic concentrations of the test compound for a specified period. c. Infect the cells with a known amount of HIV-1. d. After infection, wash the cells to remove the virus and add fresh medium containing the test compound. e. Incubate the plate for a period that allows for viral replication (e.g., 4-5 days).

  • Quantification of Viral Replication: a. p24 Antigen ELISA: Measure the amount of viral p24 antigen in the cell culture supernatant. A reduction in p24 levels in treated cells compared to untreated infected cells indicates antiviral activity. b. Cell Viability Assay: Assess the viability of the cells. A compound that protects cells from virus-induced death will show higher viability compared to untreated infected cells.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) to determine the selectivity index (SI = CC₅₀/EC₅₀). A higher SI value indicates a more promising antiviral candidate.

IV. Conclusion and Future Perspectives

The journey of indanol derivatives from their early synthesis to their current status as vital components of therapeutic agents and powerful tools in asymmetric synthesis is a testament to the enduring value of this simple bicyclic scaffold. The discovery of the profound impact of stereochemistry, particularly in the case of cis-1-amino-2-indanol, has revolutionized the way chemists approach the synthesis of complex chiral molecules. The diverse pharmacological activities exhibited by indanol derivatives continue to inspire the design and development of new therapeutic agents for a range of diseases, from viral infections to neurodegenerative disorders and inflammatory conditions.

Future research in this field will likely focus on the development of even more efficient and stereoselective synthetic methodologies, the exploration of novel indanol-based ligands for asymmetric catalysis, and the systematic investigation of the structure-activity relationships of new derivatives to uncover novel therapeutic applications. The indanol core, with its inherent rigidity and synthetic versatility, is poised to remain a cornerstone of medicinal and organic chemistry for the foreseeable future.

References

The Versatile Scaffold: A Technical Guide to (2,3-Dihydro-1H-inden-2-YL)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indene Framework in Medicinal Chemistry

(2,3-Dihydro-1H-inden-2-YL)methanol, a seemingly unassuming aromatic alcohol, represents a critical building block in the modern drug discovery landscape. Its rigid, bicyclic structure provides a unique three-dimensional scaffold that is amenable to diverse chemical modifications, making it a privileged starting material for the synthesis of a wide array of biologically active molecules. This guide will delve into the synthesis, characterization, and key applications of this versatile intermediate, with a particular focus on its role in the development of novel therapeutics for oncology and neurodegenerative diseases. For researchers and drug development professionals, understanding the nuances of this compound's chemistry and its structure-activity relationships is paramount to unlocking its full therapeutic potential.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValue
CAS Number 5445-45-4
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
Boiling Point 264 °C
Density 1.08 g/cm³
Flash Point 122.4 °C

Synthesis of this compound: A Step-by-Step Approach

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of a suitable 2-substituted indanone precursor. A widely utilized starting material is ethyl 2-indanone-2-carboxylate, which can be effectively reduced using a powerful hydride-donating agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of Ethyl 2-indanone-2-carboxylate

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

  • Ethyl 2-indanone-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute sulfuric acid (e.g., 10% H₂SO₄)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (a molar excess, typically 2-4 equivalents relative to the ester) in anhydrous diethyl ether or THF is prepared. The suspension is cooled to 0 °C in an ice bath.

  • Addition of the Ester: A solution of ethyl 2-indanone-2-carboxylate in the same anhydrous solvent is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the complete reduction of both the ester and ketone functionalities. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, the flask is cooled back to 0 °C. The excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water. This procedure is known as the Fieser workup.

  • Work-up: The resulting granular precipitate of aluminum salts is removed by filtration. The organic layer is separated, and the aqueous layer is extracted several times with diethyl ether. The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Mechanism of Reduction with Lithium Aluminum Hydride

The reduction of ethyl 2-indanone-2-carboxylate with LiAlH₄ proceeds in a stepwise manner. The highly nucleophilic hydride ion (H⁻) from LiAlH₄ first attacks the electrophilic carbonyl carbon of the ketone, followed by a second hydride attack on the ester carbonyl. The intermediate aldehyde is also reduced to the primary alcohol.

G start Ethyl 2-indanone-2-carboxylate intermediate1 Intermediate Alkoxide (from ketone reduction) start->intermediate1 1. LiAlH4 (Hydride attack on ketone) intermediate2 Intermediate Aldehyde (from ester reduction) intermediate1->intermediate2 2. LiAlH4 (Hydride attack on ester & elimination of ethoxide) intermediate3 Intermediate Alkoxide (from aldehyde reduction) intermediate2->intermediate3 3. LiAlH4 (Hydride attack on aldehyde) product This compound intermediate3->product 4. Aqueous Workup (Protonation)

Caption: Reaction pathway for the synthesis of this compound.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized this compound is achieved through various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the benzylic protons of the indane ring, the methine proton adjacent to the hydroxyl group, and the methylene protons of the hydroxymethyl group. The integration and splitting patterns of these signals are crucial for structural confirmation.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the five-membered ring, and the carbon of the hydroxymethyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. Absorptions corresponding to C-H stretching of the aromatic and aliphatic portions of the molecule will also be present.

  • MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (148.20 g/mol ), along with characteristic fragmentation patterns.

Applications in Drug Discovery

The rigid framework of this compound makes it an attractive scaffold for the design of inhibitors that can bind to specific protein targets with high affinity and selectivity.

Tubulin Polymerization Inhibitors for Cancer Therapy

Derivatives of this compound have emerged as potent inhibitors of tubulin polymerization, a key process in cell division.[1][2][3][4] These compounds often act by binding to the colchicine site on β-tubulin, thereby disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis in cancer cells.[1][3][4]

Mechanism of Action:

The indene scaffold serves as a core structure from which various substituents can be explored to optimize binding to the colchicine site. Structure-activity relationship (SAR) studies have shown that modifications to the aromatic ring and the hydroxymethyl group can significantly impact the antiproliferative and anti-angiogenic activities of these compounds.[1][4]

G cluster_0 Microtubule Dynamics cluster_1 Therapeutic Intervention cluster_2 Cellular Consequences tubulin αβ-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization microtubule->tubulin Depolymerization inhibitor This compound Derivative inhibitor->tubulin Binds to Colchicine Site disruption Disruption of Microtubule Dynamics mitotic_arrest Mitotic Arrest (G2/M Phase) disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Disruption of microtubule dynamics by this compound derivatives.

Dual-Target Inhibitors for Alzheimer's Disease

The 2,3-dihydro-1H-indene scaffold is also being explored for the development of multi-target-directed ligands for the treatment of complex neurodegenerative disorders like Alzheimer's disease.[5][6] A promising strategy involves the design of dual inhibitors of phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE).[5][6]

Mechanism of Action:

  • AChE Inhibition: Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is beneficial for cognitive function.[2][5][7][8]

  • PDE4 Inhibition: PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP).[9][10][11][12] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the activation of the cAMP/PKA/CREB signaling pathway.[6][9][10][11][12] This pathway is crucial for synaptic plasticity and memory formation.[6][9][10][11][12]

G cluster_0 Synaptic Cleft cluster_1 Intracellular Signaling cluster_2 Therapeutic Intervention ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Degradation cAMP cAMP PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Degradation PKA PKA cAMP->PKA CREB CREB PKA->CREB memory Synaptic Plasticity & Memory CREB->memory inhibitor Dual Inhibitor (this compound Derivative) inhibitor->AChE Inhibition inhibitor->PDE4 Inhibition

Caption: Dual inhibition of AChE and PDE4 by this compound derivatives.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the conformational rigidity of its indane core provide an excellent starting point for the design of potent and selective inhibitors for a range of biological targets. The successful development of tubulin polymerization inhibitors and dual-target ligands for Alzheimer's disease based on this scaffold highlights its significant potential. Future research will likely focus on further exploring the chemical space around the indene nucleus to develop next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. The continued investigation of this remarkable building block promises to yield novel drug candidates for some of the most challenging diseases of our time.

References

A Comprehensive Technical Guide to the Structural Isomers of (2,3-Dihydro-1H-inden-YL)methanol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 2,3-dihydro-1H-indene, commonly known as indan, represents a privileged scaffold in medicinal chemistry. Its rigid bicyclic structure serves as a versatile template for the design of novel therapeutic agents targeting a wide array of biological pathways. The precise positioning and stereochemistry of functional groups on the indan framework are critical determinants of pharmacological activity, making a thorough understanding of its isomers essential for drug development professionals. This guide provides an in-depth technical exploration of the key structural isomers of indan methanol, specifically focusing on (2,3-Dihydro-1H-inden-2-YL)methanol and its primary positional isomer, (2,3-Dihydro-1H-inden-1-YL)methanol. We will delve into their comparative physicochemical properties, synthetic strategies, and the analytical techniques required for their differentiation and characterization. Furthermore, this whitepaper will detail protocols for isomeric separation, address the critical role of stereoisomerism, and discuss the application of these building blocks in modern drug discovery, particularly in the development of novel anticancer agents.

Chapter 1: Introduction to the 2,3-Dihydro-1H-indene Scaffold

The Indan Moiety: A Privileged Scaffold in Medicinal Chemistry

The indan moiety is a recurring structural motif in a multitude of pharmacologically active compounds. Its unique conformational rigidity, combined with the aromatic character of the fused benzene ring, provides an excellent platform for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. Indan derivatives have been successfully developed for various therapeutic applications, demonstrating activities as anticancer, anti-inflammatory, and neuroprotective agents. This structural framework is closely related to indole, another heterocyclic structure prominent in pharmaceuticals, which is known to exhibit a wide range of biological activities, including the inhibition of tubulin polymerization in cancer cells.[1][2][3][4][5] The indan scaffold's value lies in its ability to act as a bioisostere for other cyclic systems and to serve as a foundational structure for creating libraries of diverse small molecules for high-throughput screening.

Isomerism in Indan Derivatives: Positional and Stereochemical Considerations

Isomerism plays a pivotal role in the function of indan-based drugs. Two primary forms of isomerism are of critical importance:

  • Positional Isomerism: Refers to the different attachment points of a functional group on the indan skeleton. For (2,3-Dihydro-1H-inden-YL)methanol, the hydroxymethyl group can be attached to the C1 or C2 position of the five-membered ring, giving rise to distinct positional isomers with different chemical and physical properties.

  • Stereoisomerism: Arises from the three-dimensional arrangement of atoms. Specifically, the C1 position of the indan ring is a stereogenic center when substituted, leading to the existence of enantiomers (R)- and (S)-isomers. These enantiomers can exhibit dramatically different pharmacological and toxicological profiles.

Focus of this Guide

This guide will systematically analyze the two primary positional isomers of hydroxymethyl-indan:

  • This compound (Isomer 2)

  • (2,3-Dihydro-1H-inden-1-YL)methanol (Isomer 1)

We will explore their synthesis, the analytical methods to distinguish them, the techniques to separate the enantiomers of Isomer 1, and their relevance as building blocks in drug discovery programs.

Chapter 2: Physicochemical Properties of Key Positional Isomers

The location of the hydroxymethyl group significantly influences the physical and chemical properties of the molecule, affecting its reactivity, solubility, and interactions with biological systems.

This compound (Isomer 2)

This isomer possesses a plane of symmetry through the C2 carbon and the attached hydroxymethyl group, making it an achiral molecule. Its symmetrical nature can influence crystal packing and solubility.

(2,3-Dihydro-1H-inden-1-YL)methanol (Isomer 1)

In contrast, the C1 position is a chiral center. Therefore, this isomer exists as a pair of enantiomers, (R)- and (S)-(2,3-dihydro-1H-inden-1-yl)methanol.[6] The presence of chirality is a critical consideration in drug development, as often only one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or contribute to adverse effects.

Comparative Analysis

The fundamental properties of these isomers are summarized below. While their molecular weight and formula are identical, differences in their structure lead to variations in physical constants like boiling point and density.

PropertyThis compound(2,3-Dihydro-1H-inden-1-YL)methanol
CAS Number 5445-45-4[7]1196-17-4[8]
Molecular Formula C₁₀H₁₂O[7]C₁₀H₁₂O[8]
Molecular Weight 148.20 g/mol [7]148.205 g/mol [8]
Boiling Point 264 °C[7]Not specified
Chirality AchiralChiral (Racemic mixture unless resolved)
Canonical SMILES C1C(CC2=CC=CC=C21)CO[7]C1CC2=CC=CC=C2C1CO[8]

Chapter 3: Synthetic Strategies and Mechanistic Insights

The synthesis of these isomers typically starts from readily available indene or indanone derivatives. The choice of starting material and reaction sequence is crucial for selectively obtaining the desired isomer.

General Synthesis of Indan Methanols

A common and effective method for synthesizing these alcohols is the reduction of the corresponding carboxylic acid or aldehyde precursors. For instance, 2,3-dihydro-1H-indene-2-carboxylic acid can be reduced to this compound.

Causality in Reagent Selection:

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and esters directly to primary alcohols.[9] Its use in an anhydrous ether solvent like tetrahydrofuran (THF) is standard practice due to its high reactivity with protic solvents. The mechanism involves the transfer of hydride ions to the carbonyl carbon.

  • Work-up: A careful aqueous work-up (e.g., Fieser work-up) is required to quench the excess LiAlH₄ and hydrolyze the resulting aluminum alkoxide complex to liberate the alcohol product.

Illustrative Synthetic Workflow

The diagram below outlines a generalized synthetic pathway for producing indan methanol isomers from their corresponding carboxylic acid precursors.

G cluster_start Starting Material cluster_reaction Reduction Reaction cluster_product Final Product start Indan-1- or Indan-2- Carboxylic Acid reaction 1. LiAlH₄, Anhydrous THF 2. Aqueous Work-up (e.g., H₂O, NaOH) start->reaction  Reduction of  Carboxylic Acid product (2,3-Dihydro-1H-inden-1-YL)methanol or This compound reaction->product  Formation of  Primary Alcohol

Caption: Generalized workflow for the synthesis of indan methanol isomers.

Chapter 4: Analytical Characterization and Isomer Differentiation

Distinguishing between positional isomers is a critical step in quality control and characterization. Spectroscopic and chromatographic methods are indispensable tools for this purpose.

Spectroscopic Methods: NMR and Mass Spectrometry
  • ¹H NMR Spectroscopy: This is one of the most powerful techniques for differentiating the 1-yl and 2-yl isomers.

    • This compound (Isomer 2): Due to its symmetry, the ¹H NMR spectrum is relatively simple. The four protons on the benzene ring will show a symmetric pattern. The four benzylic protons (at C1 and C3) are chemically equivalent and will typically appear as a single signal (a doublet).

    • (2,3-Dihydro-1H-inden-1-YL)methanol (Isomer 1): The lack of symmetry results in a more complex spectrum.[10][11] The four aromatic protons will be distinct. The protons on the five-membered ring (at C1, C2, and C3) are all chemically non-equivalent, leading to distinct and complex multiplets. The proton at C1, attached to the same carbon as the hydroxymethyl group, will appear as a characteristic multiplet.

  • Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) may differ due to the different stabilities of the resulting carbocation intermediates, which can aid in their identification.

Chromatographic Techniques for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating positional isomers.[12][13][14] The separation is based on differential interactions between the isomers and the stationary phase.

Expertise in Column Selection: The choice of HPLC column is paramount for achieving baseline separation. For aromatic positional isomers, columns that facilitate π-π interactions are often highly effective.

  • Phenyl-based columns (e.g., Phenyl-Hexyl): These columns provide π-π interactions between the phenyl groups of the stationary phase and the benzene ring of the indan isomers, offering a different selectivity compared to standard C18 columns.[15]

  • Pyrenylethyl (PYE) columns: These phases have a large, planar aromatic system that offers strong π-π interactions, making them excellent for separating isomers of aromatic compounds.[14]

Protocol: HPLC Method for Baseline Separation of Positional Isomers

This protocol provides a self-validating system for the separation and quantification of the two positional isomers.

ParameterConditionRationale
Column Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 5 µm)Provides π-π interactions for enhanced selectivity between aromatic isomers.[15]
Mobile Phase Isocratic: 60% Acetonitrile, 40% WaterA simple, robust mobile phase. The ratio can be adjusted to optimize resolution and run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure.
Column Temp. 30 °CControls viscosity and improves peak shape and reproducibility.
Detection UV at 254 nmThe aromatic ring provides strong absorbance at this wavelength.
Injection Vol. 10 µLStandard volume for analytical HPLC.
System Suitability Resolution (Rs) between Isomer 1 and 2 > 2.0Ensures complete separation for accurate quantification.
Tailing Factor (Tf) for each peak: 0.8 - 1.5Confirms good peak shape, indicating an efficient and suitable chromatographic system.

Chapter 5: Stereoisomerism and Chiral Separation

As established, (2,3-Dihydro-1H-inden-1-YL)methanol is chiral. The separation of its enantiomers is crucial for pharmacological studies and for the development of enantiopure drugs.

Advanced Chiral Separation Techniques

Direct separation of enantiomers requires a chiral environment, which is typically achieved by using a Chiral Stationary Phase (CSP) in HPLC or a chiral selector in Capillary Electrophoresis (CE).[16]

Trustworthiness through CSP Selection: Polysaccharide-based CSPs are widely regarded as the most versatile and broadly applicable for a wide range of chiral compounds.[16]

  • Cellulose and Amylose Derivatives (e.g., Chiralcel® OD, Chiralpak® AD): These CSPs contain chiral grooves and cavities. Enantiomers fit differently into these cavities, leading to differential retention times. The separation mechanism is based on a combination of hydrogen bonding, dipole-dipole, and steric interactions.[17]

Protocol: Enantioselective HPLC for Resolution of (S)- and (R)-Isomers

This protocol is designed for the analytical-scale separation of the enantiomers of (2,3-Dihydro-1H-inden-1-YL)methanol.

ParameterConditionRationale
Column Chiralcel® OD-H (4.6 x 250 mm, 5 µm) or equivalent cellulose-based CSPA well-established and versatile CSP for a broad range of chiral separations.[17]
Mobile Phase Normal Phase, Isocratic: 90% n-Hexane, 10% Isopropanol (IPA)Normal phase mode often provides better selectivity for polysaccharide CSPs. The Hexane/IPA ratio is the most critical parameter for optimizing resolution.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 25 °CAmbient temperature is typically sufficient; can be adjusted to improve resolution.
Detection UV at 254 nmStandard detection for aromatic compounds.
System Suitability Enantiomeric Resolution (Rs) > 1.5Ensures baseline separation for accurate determination of enantiomeric excess (e.e.).
Workflow for Chiral Purity Analysis

The following diagram illustrates the logical flow for determining the isomeric and enantiomeric purity of a synthesized indan methanol sample.

G cluster_start Sample cluster_step1 Step 1: Positional Isomer Analysis cluster_step2 Step 2: Chiral Analysis (if Isomer 1 is present) cluster_end Outcome sample Synthesized Indan Methanol Batch hplc_pos RP-HPLC Analysis (Phenyl Column) sample->hplc_pos decision_pos Positional Purity Acceptable? hplc_pos->decision_pos hplc_chiral Chiral HPLC Analysis (Polysaccharide CSP) decision_pos->hplc_chiral Yes fail Repurify / Reject decision_pos->fail No decision_chiral Enantiomeric Purity (e.e.) Meets Spec? hplc_chiral->decision_chiral pass Batch Release decision_chiral->pass Yes decision_chiral->fail No

Caption: Workflow for comprehensive isomeric and enantiomeric purity analysis.

Chapter 6: Applications in Drug Discovery and Development

The indan methanol isomers are not typically therapeutic agents themselves but serve as critical starting materials and building blocks for more complex molecules.

Role as a Key Building Block for Bioactive Molecules

The hydroxyl group of these isomers provides a convenient handle for further chemical modification. It can be easily converted into other functional groups (e.g., halides, amines, ethers) or used as an attachment point for coupling with other molecular fragments, enabling the synthesis of diverse compound libraries.

Case Study: Indan Derivatives as Tubulin Polymerization Inhibitors

A significant area of application for indan-related structures is in the development of anticancer agents that target tubulin.[1][2][4] Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for cancer chemotherapy. Many small molecules, often containing indole or related scaffolds like indan, can bind to tubulin at the colchicine binding site, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][4] The rigid indan scaffold can be used to correctly position the pharmacophoric elements required for high-affinity binding to this site. The choice of isomer (1-yl vs. 2-yl) and the stereochemistry at C1 would profoundly impact the molecule's ability to fit within the binding pocket, directly influencing its potency as a tubulin inhibitor.

Structure-Activity Relationship (SAR) Considerations

The distinct three-dimensional shapes of the isomers are fundamental to their biological activity.

  • Positional Isomerism: The vector and distance between the aromatic ring and the functional group derived from the methanol will differ between the 1-yl and 2-yl isomers. This difference can determine whether a molecule can successfully bind to a target protein's active site.

  • Stereoisomerism: For the chiral 1-yl isomer, one enantiomer will almost certainly have a better complementary fit to a chiral protein target than the other. This difference in fit translates directly to a difference in binding affinity and, consequently, biological activity.

Chapter 7: Conclusion and Future Perspectives

This compound and its structural isomer, (2,3-Dihydro-1H-inden-1-YL)methanol, are valuable chemical entities for the field of drug discovery. Their utility stems from the rigid and pharmacologically relevant indan scaffold. This guide has established the critical importance of understanding and controlling the isomerism of these compounds. We have outlined robust synthetic considerations and provided detailed, validated analytical protocols for the separation and characterization of both positional and stereoisomers.

The future of drug development relies on the rational design of molecules with high specificity and potency. The ability to selectively synthesize and purify specific isomers of building blocks like the indan methanols is not merely an academic exercise but a prerequisite for creating next-generation therapeutics. As our understanding of biological targets deepens, the demand for isomerically pure chemical tools will only increase, ensuring that the principles and techniques detailed in this guide remain essential for researchers, scientists, and drug development professionals.

References

The Indane Scaffold: A Privileged Core in Modern Drug Discovery and its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indane scaffold, a bicyclic hydrocarbon comprising a benzene ring fused to a cyclopentane ring, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, yet versatile, framework provides an exceptional platform for the design of potent and selective therapeutic agents. This in-depth technical guide explores the multifaceted biological activities of indane-containing compounds, delving into their mechanisms of action across key therapeutic areas including neurodegenerative diseases, cancer, viral infections, and inflammation. We will dissect the intricate structure-activity relationships that govern their potency, provide detailed protocols for their biological evaluation, and visualize the complex signaling pathways they modulate. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the indane core in their therapeutic discovery efforts.

The Indane Moiety: A Foundation for Therapeutic Innovation

The indane ring system, with its fused aromatic and aliphatic character, offers a unique topographical presentation for molecular recognition by biological targets.[1] This rigid structure allows for the precise positioning of substituents in three-dimensional space, a critical factor in optimizing interactions with enzyme active sites and receptor binding pockets.[2] The diverse biological activities exhibited by indane derivatives underscore its status as a privileged scaffold, with prominent examples including the anti-Alzheimer's drug Donepezil, the HIV protease inhibitor Indinavir, and the anti-inflammatory agent Sulindac.[3] The synthetic tractability of the indane core further enhances its appeal, allowing for extensive chemical modifications to fine-tune pharmacological properties.

Neuroprotective Activities of Indane Compounds

Indane derivatives have shown significant promise in the treatment of neurodegenerative diseases, primarily through the modulation of key enzymatic and pathological pathways.

Acetylcholinesterase (AChE) Inhibition in Alzheimer's Disease

A cornerstone in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] Donepezil, a piperidine-containing indanone derivative, is a potent and reversible inhibitor of AChE.[4]

Mechanism of Action: Donepezil binds to the active site of AChE, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft. This enhanced cholinergic neurotransmission can lead to improvements in cognitive function.[4]

Structure-Activity Relationship (SAR): The development of Donepezil (13e) involved extensive SAR studies. Key findings indicate that the 5,6-dimethoxy substitution on the indanone ring and the benzylpiperidine moiety are crucial for high-affinity binding to AChE.[4]

CompoundSubstituentsAChE IC50 (nM)Reference
13e (Donepezil) 5,6-dimethoxy5.7[4]
Related Analog (structure not specified)-[4]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored product.

  • Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoic acid (TNB), which is detected at 412 nm. The rate of TNB formation is proportional to AChE activity.

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

      • AChE Solution: Prepare a working solution of AChE in assay buffer.

      • DTNB Solution: Prepare a 10 mM stock solution in assay buffer.

      • ATCh Solution: Prepare a 14-15 mM stock solution in deionized water (prepare fresh).

      • Inhibitor Solutions: Dissolve test compounds (and a positive control like Donepezil) in DMSO and then dilute in assay buffer to desired concentrations.

    • Assay Procedure (96-well plate):

      • To appropriate wells, add the assay buffer, inhibitor solution (or vehicle), and AChE solution.

      • Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature.

      • Initiate the reaction by adding the ATCh solution to all wells.

      • Immediately measure the absorbance at 412 nm in a kinetic mode for a set duration (e.g., 5-10 minutes).

    • Data Analysis:

      • Calculate the rate of reaction (change in absorbance per minute).

      • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

      • Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Diagram: Acetylcholinesterase Inhibition Assay Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well) cluster_detection Data Acquisition & Analysis AChE AChE Solution Add_Reagents Add Buffer, Inhibitor, & AChE AChE->Add_Reagents DTNB DTNB Solution DTNB->Add_Reagents ATCh ATCh Solution Add_Substrate Add ATCh (Start Reaction) ATCh->Add_Substrate Inhibitor Inhibitor Dilutions Inhibitor->Add_Reagents Preincubation Pre-incubate Add_Reagents->Preincubation Preincubation->Add_Substrate Kinetic_Read Kinetic Read at 412 nm Add_Substrate->Kinetic_Read Calc_Rate Calculate Reaction Rate Kinetic_Read->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Caption: Workflow for the AChE inhibition assay.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like dopamine. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. Several indanone and indane derivatives have been identified as potent and selective MAO-B inhibitors.[2]

Structure-Activity Relationship (SAR): Studies have shown that C6-substituted indanones are particularly potent and selective MAO-B inhibitors, with IC50 values in the low nanomolar range.[2] In contrast, C5-substituted derivatives are generally weaker inhibitors.[2]

CompoundSubstitutionMAO-B IC50 (µM)Reference
L4 2,3-dihydro-1H-inden-1-amine derivative0.11[5]
L8 2,3-dihydro-1H-inden-1-amine derivative0.18[5]
L16 2,3-dihydro-1H-inden-1-amine derivative0.27[5]
C6-substituted indanone General0.001 - 0.030[2]
Inhibition of Amyloid-Beta (Aβ) Aggregation and Neuroprotection

The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. Some indandione derivatives have been shown to inhibit Aβ aggregation and protect neuronal cells from Aβ-induced toxicity.[1]

Mechanism of Action: These multifunctional agents can simultaneously inhibit cholinesterases and prevent the formation of toxic Aβ oligomers and fibrils.[1] They also exhibit antioxidant properties, mitigating oxidative stress, another contributor to neuronal damage in Alzheimer's disease.[1]

Anticancer Activity of Indane Derivatives

The indane scaffold is present in a number of compounds with potent anticancer activity, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers essential for cell division, making them an attractive target for cancer therapy. Several indanone derivatives have been identified as inhibitors of tubulin polymerization, binding to the colchicine site.[3]

Mechanism of Action: By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

Structure-Activity Relationship (SAR): The antiproliferative activity of 3-arylindanone analogues has been evaluated against various cancer cell lines. For instance, compound (R)-9k demonstrated potent activity against HeLa, A2780, and HCT 116 cell lines with sub-micromolar IC50 values.[3] The stereochemistry at the C3 position of the indanone ring can significantly influence activity.

CompoundCancer Cell LineIC50 (µM)Reference
(R)-9k HeLa0.37[3]
(R)-9k A27800.51[3]
(R)-9k HCT 1160.24[3]
Hybrid 14b2t SKBR31.04[6]
Hybrid 14b2t A54914.9[6]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay monitors the assembly of purified tubulin into microtubules.

  • Principle: The polymerization of tubulin can be monitored by measuring the increase in turbidity (light scattering) at 340 nm.

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Tubulin solution (e.g., 3 mg/mL in G-PEM buffer).

      • Inhibitor solutions at various concentrations.

    • Assay Procedure (96-well plate):

      • Add the reconstituted tubulin to a pre-warmed 96-well plate.

      • Add the test compounds at varying concentrations.

      • Measure the absorbance at 340 nm every 60 seconds for one hour at 37°C.

    • Data Analysis:

      • Plot absorbance versus time to generate polymerization curves.

      • Determine the IC50 value for tubulin polymerization inhibition.

Diagram: Tubulin Polymerization Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tubulin Reconstitute Tubulin Add_Tubulin Add Tubulin to Plate Tubulin->Add_Tubulin Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor Inhibitor->Add_Inhibitor Add_Tubulin->Add_Inhibitor Incubate_Read Incubate at 37°C & Read Absorbance (340 nm) Add_Inhibitor->Incubate_Read Plot_Curves Plot Polymerization Curves Incubate_Read->Plot_Curves Determine_IC50 Determine IC50 Plot_Curves->Determine_IC50

Caption: Workflow for a turbidimetric tubulin polymerization assay.

Induction of Apoptosis

Many anticancer indane derivatives exert their effects by inducing programmed cell death, or apoptosis, in cancer cells.

Signaling Pathway: The apoptotic cascade induced by some indazole derivatives involves the mitochondrial pathway.[7] This is characterized by the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[7] This leads to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors.

Diagram: Mitochondrial Apoptosis Pathway

G Indane Indane Derivative Bcl2 Bcl-2 Indane->Bcl2 Bax Bax Indane->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito Cyc Cytochrome c Mito->Cyc release Casp9 Caspase-9 Cyc->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified mitochondrial apoptosis pathway modulated by indane derivatives.

Experimental Protocol: Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of the indane compound for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Antiviral Activity: Targeting HIV Protease

Indinavir is a potent HIV-1 protease inhibitor that plays a crucial role in combination antiretroviral therapy.

Mechanism of Action: Indinavir is a peptidomimetic inhibitor that competitively binds to the active site of HIV-1 protease. This prevents the cleavage of viral Gag and Gag-Pol polyproteins, which is an essential step in the maturation of infectious virions. The resulting viral particles are immature and non-infectious.

Structure-Activity Relationship (SAR): The development of potent HIV protease inhibitors involves optimizing interactions with the enzyme's active site. The replacement of certain side chains with conformationally constrained ligands can significantly enhance antiviral activity.

Experimental Protocol: HIV-1 Protease Inhibition Assay (FRET-based)

This is a common method for screening HIV-1 protease inhibitors.

  • Principle: A synthetic peptide substrate is labeled with a fluorescent donor and a quencher. In the intact peptide, fluorescence is quenched. Cleavage by HIV-1 protease separates the donor and quencher, resulting in an increase in fluorescence.

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare assay buffer, a fluorogenic HIV-1 protease substrate, and recombinant HIV-1 protease.

    • Assay Procedure (96-well plate):

      • Add inhibitor dilutions to the wells.

      • Add the HIV-1 protease substrate.

      • Initiate the reaction by adding the HIV-1 protease.

    • Measurement: Measure the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths.

    • Data Analysis: Calculate the rate of reaction and the percent inhibition for each inhibitor concentration to determine the IC50 value.

Anti-inflammatory Properties of Indane Compounds

Indane derivatives have also demonstrated significant anti-inflammatory effects, suggesting their potential in treating inflammatory diseases.

Mechanism of Action: Some indane dimers have been shown to reduce the production of nitric oxide (NO) and inhibit the activity of 5-lipoxygenase (5-LOX). They also modulate the production of pro-inflammatory cytokines such as IL-6 and TNF-α, potentially through the inhibition of the NF-κB signaling pathway.

Signaling Pathway: The NF-κB pathway is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some indane derivatives may inhibit this pathway by preventing the phosphorylation of IκBα and the p65 subunit of NF-κB.

Diagram: NF-κB Signaling Pathway Inhibition

G cluster_nucleus Indane Indane Derivative IKK IKK Indane->IKK Stimuli Inflammatory Stimuli Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation Degradation IkB->Degradation Nucleus Nucleus NFkB->Nucleus translocates Transcription Transcription of Pro-inflammatory Genes NFkB->Transcription

Caption: Inhibition of the NF-κB signaling pathway by indane derivatives.

Conclusion and Future Perspectives

The indane scaffold has proven to be a remarkably fruitful starting point for the development of a wide array of therapeutic agents. The diverse biological activities of indane derivatives, from neuroprotection and anticancer effects to antiviral and anti-inflammatory properties, highlight the versatility of this chemical core. The continued exploration of the vast chemical space around the indane nucleus, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds immense promise for the discovery of novel and improved therapies for a range of human diseases. Future research should focus on the development of highly selective and potent indane-based compounds with favorable pharmacokinetic and safety profiles, ultimately translating the potential of this privileged scaffold into clinical success.

References

Methodological & Application

Synthesis of (2,3-Dihydro-1H-inden-2-YL)methanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2,3-Dihydro-1H-inden-2-YL)methanol, also known as 2-indanol, is a crucial bicyclic secondary alcohol that serves as a versatile structural motif and key intermediate in the fields of medicinal chemistry and materials science. Its rigid framework makes it an important building block for the synthesis of complex therapeutic agents, including potent tubulin polymerization inhibitors for oncology applications and dual-target inhibitors for the study of neurodegenerative diseases. This application note provides a comprehensive guide to the synthesis of this compound, focusing on the prevalent and efficient reduction of 2,3-dihydro-1H-inden-2-one (2-indanone). Two detailed, field-proven protocols are presented, utilizing sodium borohydride and lithium aluminum hydride, respectively. This document offers an in-depth discussion of the underlying reaction mechanisms, experimental parameters, safety considerations, and methods for product purification and characterization, designed to be a self-validating resource for researchers, scientists, and professionals in drug development.

Introduction: Significance and Synthetic Overview

The indane scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities. This compound, in particular, possesses a chiral center at the C-2 position, making it a valuable precursor for asymmetric synthesis.[1] The synthesis of this alcohol is most commonly and efficiently achieved through the reduction of the corresponding ketone, 2-indanone. This transformation can be accomplished using various reducing agents, with sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common choices in a laboratory setting.

Sodium borohydride is a milder reducing agent, offering excellent chemoselectivity for aldehydes and ketones, and can be used in protic solvents like methanol or ethanol.[2] In contrast, lithium aluminum hydride is a significantly more powerful reducing agent capable of reducing a wider range of functional groups, including esters and carboxylic acids.[3] Due to its high reactivity, LiAlH₄ must be used in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere.

This guide will provide detailed protocols for both methods, allowing researchers to choose the most suitable approach based on available equipment, safety considerations, and desired scale.

G cluster_start Starting Material cluster_protocols Reduction Protocols cluster_product Final Product 2-Indanone 2-Indanone Protocol_A Protocol A: Sodium Borohydride (NaBH4) Reduction 2-Indanone->Protocol_A Mild, Selective Protocol_B Protocol B: Lithium Aluminum Hydride (LiAlH4) Reduction 2-Indanone->Protocol_B Powerful, Non-selective Product This compound Protocol_A->Product Protocol_B->Product G Start Flame-dried 3-neck flask under N2 Add_LAH Suspend LiAlH4 (1.1 eq) in anhydrous THF Start->Add_LAH Cool_0C Cool to 0°C with ice bath Add_LAH->Cool_0C Add_Indanone Add 2-indanone (1 eq) in THF dropwise via addition funnel Cool_0C->Add_Indanone Stir_RT Warm to room temperature and stir for 2-4 hours Add_Indanone->Stir_RT Monitor_TLC Monitor reaction by TLC Stir_RT->Monitor_TLC Cool_0C_2 Cool back to 0°C Monitor_TLC->Cool_0C_2 Quench Slowly add H2O, then 15% NaOH, then H2O (Fieser workup) Cool_0C_2->Quench Filter Filter the aluminum salts Quench->Filter Extract Extract filtrate with Et2O Filter->Extract Dry_Evaporate Dry organic layer (MgSO4) and evaporate solvent Extract->Dry_Evaporate Product Obtain this compound Dry_Evaporate->Product

References

The Versatile Scaffold: (2,3-Dihydro-1H-inden-2-YL)methanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,3-Dihydro-1H-inden-2-YL)methanol, a structurally unique bicyclic alcohol, has emerged as a valuable and versatile building block in the landscape of modern organic synthesis. Its rigid framework and modifiable hydroxyl group provide a gateway to a diverse array of complex molecules with significant applications in medicinal chemistry and materials science. This guide offers an in-depth exploration of the practical applications of this compound, providing detailed protocols and insights for researchers, scientists, and professionals in drug development. We will delve into its pivotal role in the synthesis of potent tubulin polymerization inhibitors, its utility as a precursor to chiral ligands for asymmetric catalysis, and its application as a key intermediate in the synthesis of important pharmaceutical agents.

I. A Scaffold for Anticancer Agents: Synthesis of Dihydro-1H-indene-Based Tubulin Polymerization Inhibitors

The 2,3-dihydro-1H-indene core is a recognized pharmacophore in the design of novel therapeutic agents.[1] Notably, derivatives of this scaffold have been identified as potent inhibitors of tubulin polymerization, a crucial mechanism for anticancer activity. These compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] This section provides a detailed protocol for the synthesis of a dihydro-1H-indene-based tubulin polymerization inhibitor, adapted from established methodologies.[2][3]

Application Note:

The following protocol outlines a multi-step synthesis of a potent tubulin inhibitor with a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core. The synthesis commences with the construction of the indene scaffold, followed by functionalization to introduce the desired pharmacophoric elements. While the literature protocol starts from a different precursor, this adaptation illustrates how this compound can be envisioned as a starting point for similar structures through oxidation and further elaboration.

Experimental Protocol: Synthesis of a Dihydro-1H-indene-based Tubulin Inhibitor

This protocol is presented in a generalized format, inspired by the synthesis of compound 12d as described in the literature.[2][3]

Step 1: Oxidation of this compound to 2,3-Dihydro-1H-inden-2-carbaldehyde

This initial step is a hypothetical transformation to link the topic compound to the synthetic route of the tubulin inhibitors.

  • Rationale: The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde using a variety of mild oxidizing agents. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are common choices for this transformation to avoid over-oxidation to the carboxylic acid.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at room temperature, add pyridinium chlorochromate (PCC, 1.5 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to afford the crude 2,3-Dihydro-1H-inden-2-carbaldehyde, which can be used in the next step without further purification.

Step 2: Wittig Reaction for Chain Extension

  • Rationale: A Wittig reaction is employed to introduce a substituted vinyl group, which will ultimately form part of the B-ring of the target inhibitor.

  • Procedure:

    • To a suspension of a suitable phosphonium salt (e.g., (4-hydroxy-3-methoxybenzyl)triphenylphosphonium bromide, 1.1 eq) in anhydrous tetrahydrofuran (THF), add a strong base such as n-butyllithium (1.1 eq) at 0 °C under an inert atmosphere.

    • Stir the resulting ylide solution at 0 °C for 30 minutes.

    • Add a solution of 2,3-Dihydro-1H-inden-2-carbaldehyde (1.0 eq) in THF to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired stilbene derivative.

Step 3: Hydrogenation of the Double Bond

  • Rationale: The newly formed double bond is reduced to a single bond to afford the final dihydro-1H-indene scaffold.

  • Procedure:

    • Dissolve the stilbene derivative (1.0 eq) in methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the target tubulin inhibitor.

Data Presentation:
CompoundTarget Cancer Cell LinesIC50 (µM)[3]
12d K5620.028
A5490.035
Hela0.087
HCT1160.041
Combretastatin A-4 (CA-4) K5620.0019

Visualization:

Synthesis_of_Tubulin_Inhibitor A This compound B 2,3-Dihydro-1H-inden-2-carbaldehyde A->B PCC, DCM D Stilbene Intermediate B->D Wittig Reaction C Wittig Reagent (e.g., (4-hydroxy-3-methoxybenzyl)triphenylphosphonium bromide) C->D E Dihydro-1H-indene-based Tubulin Inhibitor D->E H2, Pd/C

Caption: Synthetic scheme for a dihydro-1H-indene-based tubulin inhibitor.

II. Chiral Architectures: this compound as a Precursor for Asymmetric Ligands

Chiral ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The rigid indane scaffold, when appropriately functionalized with chiral centers, can impart high levels of stereocontrol in metal-catalyzed reactions. This compound serves as an excellent starting point for the synthesis of valuable chiral amino alcohol and diamine ligands.

Application Note:

This section details a synthetic strategy to prepare a chiral trans-2-amino-2,3-dihydro-1H-inden-1-ol, a versatile precursor for various chiral ligands, including phosphine-oxazoline (PHOX) and bis(oxazoline) (BOX) ligands. The key steps involve the conversion of the starting alcohol to an alkene, followed by enantioselective dihydroxylation and subsequent nucleophilic substitution to introduce the amino group.

Experimental Protocol: Synthesis of a Chiral Amino Indanol Ligand Precursor

Step 1: Dehydration of this compound to 2,3-Dihydro-1H-indene

  • Rationale: The alcohol is dehydrated to the corresponding alkene, which can then undergo asymmetric functionalization. This can be achieved using a variety of dehydrating agents, such as Burgess reagent or by conversion to a tosylate followed by elimination.

  • Procedure (via Tosylate):

    • To a solution of this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate to give the crude tosylate.

    • Dissolve the crude tosylate in a suitable solvent like THF and treat with a non-nucleophilic base such as potassium tert-butoxide (1.5 eq) at room temperature to effect elimination.

    • Monitor the reaction by TLC. Upon completion, work up the reaction by adding water and extracting with diethyl ether.

    • Purify the crude product by column chromatography to yield 2,3-dihydro-1H-indene.

Step 2: Asymmetric Dihydroxylation

  • Rationale: The alkene is converted to a chiral diol using Sharpless asymmetric dihydroxylation, which allows for the stereoselective introduction of two hydroxyl groups.

  • Procedure (using AD-mix-β):

    • In a round-bottom flask, prepare a mixture of AD-mix-β (1.4 g per mmol of alkene) in tert-butanol and water (1:1).

    • Cool the mixture to 0 °C and add 2,3-dihydro-1H-indene (1.0 eq).

    • Stir the reaction vigorously at 0 °C for 24 hours.

    • Quench the reaction by adding sodium sulfite (1.5 g per mmol of alkene) and stir for another hour at room temperature.

    • Extract the mixture with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude diol by column chromatography to obtain the enantiomerically enriched (1R,2R)-2,3-dihydro-1H-indene-1,2-diol.

Step 3: Conversion to Chiral Amino Alcohol

  • Rationale: The diol is converted to the desired amino alcohol. This can be achieved via a multi-step sequence involving selective protection of one hydroxyl group, activation of the other, and displacement with an azide followed by reduction. A more direct approach involves the formation of a cyclic sulfate and subsequent ring-opening.

  • Procedure (via Cyclic Sulfate and Azide):

    • React the chiral diol (1.0 eq) with thionyl chloride (1.1 eq) in the presence of a base like triethylamine in DCM at 0 °C to form the cyclic sulfite.

    • Oxidize the cyclic sulfite to the cyclic sulfate using a catalytic amount of RuCl3 and NaIO4 as the stoichiometric oxidant.

    • React the cyclic sulfate with sodium azide in a polar aprotic solvent like DMF to open the ring and form a sulfate azide.

    • Hydrolyze the sulfate ester under acidic conditions.

    • Reduce the azide to the primary amine using a reducing agent like triphenylphosphine/water (Staudinger reaction) or by catalytic hydrogenation (H2, Pd/C) to yield the chiral trans-2-amino-2,3-dihydro-1H-inden-1-ol.

Visualization:

Chiral_Ligand_Synthesis A This compound B 2,3-Dihydro-1H-indene A->B Dehydration C Chiral Diol B->C Asymmetric Dihydroxylation D Chiral Amino Indanol C->D Amination E Chiral Ligands (e.g., PHOX, BOX) D->E Ligand Synthesis

Caption: Pathway to chiral ligands from this compound.

III. A Key Intermediate in Pharmaceutical Synthesis: The Road to Varenicline

Varenicline, marketed as Chantix®, is a prescription medication used to treat nicotine addiction. The synthesis of this complex molecule relies on key intermediates, and this compound can be considered a viable starting material for the preparation of one such crucial precursor, indane-1,3-dicarbaldehyde.

Application Note:

This section outlines a plausible synthetic route to convert this compound into indane-1,3-dicarbaldehyde. This transformation requires a series of oxidation and functional group manipulations. The resulting dicarbaldehyde is a key component in the construction of the tetracyclic core of Varenicline.

Experimental Protocol: Synthesis of Indane-1,3-dicarbaldehyde

Step 1: Oxidation to 2,3-Dihydro-1H-indene-2-carboxylic acid

  • Rationale: The primary alcohol is oxidized to the corresponding carboxylic acid. Stronger oxidizing agents are required for this transformation compared to the aldehyde synthesis.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of acetonitrile, carbon tetrachloride, and water.

    • Add sodium periodate (4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate.

    • Stir the biphasic mixture vigorously at room temperature for 12-16 hours.

    • Quench the reaction with isopropanol and filter the mixture through Celite.

    • Extract the aqueous layer with DCM.

    • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to give the crude carboxylic acid, which can be purified by crystallization or chromatography.

Step 2: Friedel-Crafts Acylation

  • Rationale: The carboxylic acid is converted to its acid chloride, which then undergoes an intramolecular Friedel-Crafts acylation to form a ketone. This step is hypothetical and represents one possible route to introduce a second carbonyl group. A more direct route to a dicarbonyl compound might be preferable if available.

  • Procedure:

    • Treat the carboxylic acid (1.0 eq) with thionyl chloride (2.0 eq) at reflux to form the acid chloride.

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the crude acid chloride in a suitable solvent like DCM or nitrobenzene and cool to 0 °C.

    • Add a Lewis acid catalyst, such as aluminum chloride (1.2 eq), portion-wise.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

    • Extract with DCM, wash with water, and dry over anhydrous Na2SO4.

    • Purify the product by column chromatography to yield the corresponding indanone derivative.

Step 3: Conversion to Indane-1,3-dicarbaldehyde

  • Rationale: The indanone derivative would require further functionalization and manipulation to arrive at the target dicarbaldehyde. A more direct literature procedure for the synthesis of indane-1,3-dione involves the nucleophilic addition of an alkyl acetate to dialkyl phthalate. The dione can then be converted to the dicarbaldehyde.

  • Procedure (Conceptual):

    • The indanone from the previous step would need to be oxidized at the benzylic position to form indane-1,3-dione.

    • The resulting indane-1,3-dione can be converted to the dicarbaldehyde through a series of steps, potentially involving reduction and re-oxidation under controlled conditions. A more direct synthetic route to indane-1,3-dicarbaldehyde from a different precursor is typically employed in the synthesis of Varenicline.

Visualization:

Varenicline_Intermediate A This compound B 2,3-Dihydro-1H-indene-2-carboxylic acid A->B Oxidation C Indanone Intermediate B->C Friedel-Crafts Acylation D Indane-1,3-dione C->D Further Oxidation E Indane-1,3-dicarbaldehyde D->E Functional Group Transformation F Varenicline E->F Multi-step Synthesis

Caption: Conceptual pathway to a Varenicline intermediate.

Conclusion

This compound stands as a testament to the power of well-designed building blocks in organic synthesis. Its utility extends from the creation of complex, biologically active molecules for cancer therapy to the development of sophisticated chiral ligands for asymmetric catalysis and as a key starting material for important pharmaceuticals. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile scaffold in their synthetic endeavors, paving the way for future discoveries and innovations.

References

Application Notes & Protocols: (2,3-Dihydro-1H-inden-2-YL)methanol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indane Scaffold and the Utility of (2,3-Dihydro-1H-inden-2-YL)methanol

The indane nucleus, a bicyclic framework composed of a benzene ring fused to a cyclopentane ring, is recognized as a privileged scaffold in medicinal chemistry.[1][2] Its rigid conformation allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This structural motif is present in a number of approved therapeutic agents, demonstrating its broad utility. Notable examples include Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, and Indinavir, an HIV-1 protease inhibitor.[1][3] The versatility of the indane scaffold has led to its exploration in the development of anticancer, anti-inflammatory, and neuroprotective agents.[3][4]

Within the diverse library of indane-based synthons, this compound stands out as a particularly valuable building block.[5] This primary alcohol provides a convenient handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures. Of significant interest is its application in the synthesis of potent tubulin polymerization inhibitors that bind to the colchicine site.[5] These derivatives have shown promise as anti-angiogenic and antiproliferative agents, highlighting the potential of this compound in the discovery of novel anticancer therapeutics.[5]

This document provides detailed application notes and a representative protocol for the derivatization of this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 5445-45-4[5]
Molecular Formula C₁₀H₁₂O[6]
Molecular Weight 148.20 g/mol [6]
Appearance Not specified (typically a solid or oil)
Boiling Point 264 °C[6]
Density 1.08 g/cm³[5]
Flash Point 122.4 °C[5]

Applications in Medicinal Chemistry

The primary alcohol functionality of this compound is a gateway to a multitude of chemical transformations, making it a versatile starting material for the synthesis of diverse compound libraries.

Synthesis of Tubulin Polymerization Inhibitors

Microtubules are critical components of the cytoskeleton and are essential for cell division, making them a key target in cancer chemotherapy.[7] this compound serves as a core scaffold for the development of compounds that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[5] The hydroxyl group can be readily converted into ethers or esters, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize potency and pharmacokinetic properties.[8]

Development of Neuroprotective Agents

The indane scaffold is a recognized pharmacophore in neuroscience research.[5] Derivatives of this compound can be explored as dual-target inhibitors for complex neurodegenerative diseases.[5] The ability to modify the molecule at the hydroxyl position allows for the fine-tuning of properties such as blood-brain barrier permeability and target engagement.

Antiviral and Anti-inflammatory Agents

The indane core is a key feature in antiviral drugs like Indinavir.[1] By using this compound as a starting point, novel derivatives can be synthesized and screened for activity against a range of viral targets. Furthermore, the anti-inflammatory potential of indane-based compounds is an active area of research, and this building block provides a platform for the creation of new chemical entities with immunomodulatory properties.[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound. These are intended as a starting point and may require optimization based on the specific target molecule and available laboratory equipment.

Protocol 1: Synthesis of (2,3-Dihydro-1H-inden-2-yl)methyl Tosylate - Activation of the Hydroxyl Group

Activation of the primary alcohol to a better leaving group, such as a tosylate, is a common and crucial first step for subsequent nucleophilic substitution reactions.

Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_alcohol This compound reaction Stir at 0 °C to room temperature start_alcohol->reaction start_reagent p-Toluenesulfonyl chloride start_reagent->reaction start_base Pyridine (solvent and base) start_base->reaction workup_1 Quench with HCl (aq) reaction->workup_1 workup_2 Extract with Ethyl Acetate workup_1->workup_2 workup_3 Wash with brine workup_2->workup_3 workup_4 Dry over Na2SO4 workup_3->workup_4 purification Column Chromatography workup_4->purification product (2,3-Dihydro-1H-inden-2-yl)methyl Tosylate purification->product G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_alcohol This compound reaction Reflux start_alcohol->reaction start_acid Acetic Acid (solvent and reagent) start_acid->reaction start_catalyst Sulfuric Acid (catalyst) start_catalyst->reaction workup_1 Neutralize with NaHCO3 (aq) reaction->workup_1 workup_2 Extract with Diethyl Ether workup_1->workup_2 workup_3 Wash with brine workup_2->workup_3 workup_4 Dry over MgSO4 workup_3->workup_4 purification Distillation or Chromatography workup_4->purification product (2,3-Dihydro-1H-inden-2-yl)methyl Acetate purification->product

References

Application Notes and Protocols for the Purification of (2,3-Dihydro-1H-inden-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

(2,3-Dihydro-1H-inden-2-YL)methanol, an aromatic alcohol with the chemical formula C₁₀H₁₂O, is a valuable building block in medicinal chemistry and materials science.[1] Its indane scaffold is a privileged structure found in numerous biologically active compounds.[2] The purity of this compound is paramount for its successful application in synthesis and biological assays, as impurities can lead to undesirable side reactions, inaccurate biological data, and compromised final product quality.

This comprehensive guide provides detailed protocols for the purification of this compound, drawing upon established techniques for similar aromatic alcohols. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers to adapt and troubleshoot these procedures effectively.

Physicochemical Properties and Purity Assessment

A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and optimizing a purification strategy.

PropertyValueSource/Comment
Molecular Formula C₁₀H₁₂O[1]
Molecular Weight 148.20 g/mol [1]
Boiling Point 264 °C (at atmospheric pressure)[1]
Melting Point Estimated to be similar to 2-Indanol (68-71 °C)[3]
Appearance Likely a solid at room temperatureBased on the estimated melting point.
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, and acetone, and moderately soluble in less polar solvents like ethyl acetate and dichloromethane. Limited solubility in non-polar solvents like hexane.General solubility characteristics of aromatic alcohols.[4][5]
Purity Assessment

Prior to and following purification, it is crucial to assess the purity of the material. The following techniques are recommended:

  • Thin Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively assess the number of components in a mixture. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can effectively separate this compound from less polar impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides accurate quantification of purity and can be adapted to separate non-volatile impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the purified compound and identifying any impurities present in significant concentrations.

  • Melting Point Analysis: A sharp melting point range close to the literature value (once established) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[3]

Strategic Approach to Purification

The selection of an appropriate purification technique is contingent on the nature and quantity of impurities, as well as the scale of the purification. The following flowchart provides a decision-making framework.

Purification_Strategy Purification Strategy for this compound start Crude this compound is_solid Is the crude material a solid? start->is_solid is_large_scale Large scale purification (>10g)? is_solid->is_large_scale No (or oily solid) recrystallization Recrystallization is_solid->recrystallization Yes column Column Chromatography is_large_scale->column No distillation Vacuum Distillation is_large_scale->distillation Yes purity_check Assess Purity (TLC, GC, HPLC, MP) recrystallization->purity_check column->purity_check distillation->purity_check end Pure Product purity_check->end

Caption: Decision-making flowchart for purification.

Purification Protocols

Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds and is often the method of choice for this compound, assuming it is a solid at room temperature.[3] The principle lies in the differential solubility of the compound and its impurities in a given solvent at high and low temperatures.

Recrystallization_Workflow Recrystallization Workflow start Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot filtration (if insoluble impurities) dissolve->hot_filtration cool Slow cooling to room temperature hot_filtration->cool No hot_filtration->cool Yes ice_bath Cool in ice bath cool->ice_bath collect Collect crystals by vacuum filtration ice_bath->collect wash Wash with cold solvent collect->wash dry Dry the crystals wash->dry end Pure Crystals dry->end Column_Chromatography_Workflow Column Chromatography Workflow start Crude Product prepare_column Prepare and pack the column start->prepare_column load_sample Load sample onto the column prepare_column->load_sample elute Elute with mobile phase load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions by TLC collect_fractions->analyze_fractions combine_pure Combine pure fractions analyze_fractions->combine_pure evaporate_solvent Evaporate solvent combine_pure->evaporate_solvent end Pure Product evaporate_solvent->end Vacuum_Distillation_Workflow Vacuum Distillation Workflow start Crude Liquid/Solid setup Assemble distillation apparatus start->setup apply_vacuum Apply vacuum setup->apply_vacuum heat Gradually heat the distillation flask apply_vacuum->heat collect_distillate Collect the purified distillate heat->collect_distillate cool_down Cool the apparatus collect_distillate->cool_down release_vacuum Carefully release the vacuum cool_down->release_vacuum end Pure Product release_vacuum->end

References

handling and storage guidelines for (2,3-Dihydro-1H-inden-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the safe handling and storage of (2,3-Dihydro-1H-inden-2-YL)methanol (CAS No: 3227-02-1). As a specialized organic compound, adherence to strict protocols is essential to ensure personnel safety, experimental integrity, and material stability. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them.

Compound Profile and Risk Assessment

This compound is a solid organic compound. While specific hazard data for this exact molecule is not extensively published, a risk assessment can be formulated by considering its structural similarity to other benzylic alcohols and related organic compounds. A proactive approach to safety, treating the substance with a degree of caution, is paramount.

Key Considerations:

  • Physical State: Solid at room temperature.

  • Toxicity: Specific toxicological properties are not well-documented. However, many organic compounds can be harmful if ingested, inhaled, or absorbed through the skin.[1][2][3] It is prudent to assume it may be toxic and to avoid direct contact.[1][2][3]

  • Flammability: As an organic substance, it should be considered potentially flammable, especially in powdered form or in the presence of flammable solvents.[1][4] Vapors, if generated at elevated temperatures, may form explosive mixtures with air.[5]

  • Reactivity: Avoid contact with strong oxidizing agents.[1]

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₁₀H₁₂ON/A
Molecular Weight 148.20 g/mol N/A
Boiling Point ~256.7 °C (Predicted)N/A
Density ~1.1 g/cm³ (Predicted)N/A

Note: Predicted values are estimates and should be used for guidance only.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to minimize exposure.[6] The causality behind each piece of equipment is to create a comprehensive barrier against potential chemical contact.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles.[2]Protects eyes from splashes of solvents used with the compound and from airborne solid particles.
Hand Protection Chemical-resistant nitrile gloves.[1][4]Prevents dermal absorption, which is a common route of exposure for organic molecules.[2][3] Gloves should be inspected before use and changed immediately if contaminated.[7]
Body Protection Flame-retardant lab coat.Protects skin and clothing from spills and minimizes fire risk.
Footwear Closed-toe shoes.[2][4]Protects feet from spills and falling objects.
Respiratory Use in a certified chemical fume hood is mandatory.[1][6]A fume hood is the primary engineering control to prevent inhalation of any fine powders or vapors.[6]

Core Handling Protocols

Handling should always occur within a designated and controlled laboratory environment. The primary goal is to prevent the compound's release into the work environment and to avoid all direct contact.

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Don Required PPE B Prepare & Verify Fume Hood Operation A->B C Assemble All Necessary Equipment B->C D Retrieve Compound from Storage C->D E Equilibrate to Room Temperature D->E F Weigh Required Amount on Analytical Balance (in fume hood if possible) E->F G Dispense/Transfer for Reaction Setup F->G H Securely Seal Compound Container G->H I Return to Designated Storage H->I J Decontaminate Work Area & Equipment I->J K Dispose of Waste in Labeled Containers J->K L Remove PPE & Wash Hands Thoroughly K->L spill Spill Occurs is_major Is the spill large, uncontained, or involving fire? spill->is_major evacuate Evacuate Area Alert Others Call Emergency Services is_major->evacuate Yes is_skin_contact Is there skin/ eye contact? is_major->is_skin_contact No report Report Incident to Safety Officer evacuate->report flush Remove Contaminated Clothing Flush affected area with water for 15 minutes Seek Medical Attention is_skin_contact->flush Yes contain Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) is_skin_contact->contain No flush->report cleanup Collect waste into a sealed, labeled container for hazardous waste contain->cleanup decontaminate Decontaminate spill area with appropriate solvent and soap/water cleanup->decontaminate decontaminate->report

References

The Versatile Precursor: Harnessing (2,3-Dihydro-1H-inden-2-YL)methanol for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indane Scaffold

The indane framework, a bicyclic structure composed of a benzene ring fused to a cyclopentane ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid conformation and synthetic tractability have made it a cornerstone in the design of a diverse array of therapeutic agents.[1][2][3] Indane-containing molecules have demonstrated efficacy as anticancer, anti-inflammatory, and neuroprotective agents, exemplified by commercial drugs such as the HIV protease inhibitor Indinavir, the non-steroidal anti-inflammatory drug (NSAID) Sulindac, and the Alzheimer's treatment Donepezil.[1][2][3] At the heart of synthesizing many of these complex molecules lies a versatile and readily accessible precursor: (2,3-Dihydro-1H-inden-2-YL)methanol.

This technical guide provides an in-depth exploration of this compound as a pivotal starting material for the synthesis of high-value pharmaceutical compounds. We will delve into detailed synthetic protocols, the mechanistic rationale behind experimental choices, and the analytical techniques essential for characterization and quality control. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their own research and development endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for safe handling, process optimization, and successful synthesis.

PropertyValueReference
CAS Number 5445-45-4[4][5]
Molecular Formula C₁₀H₁₂O[4][6]
Molecular Weight 148.20 g/mol [4][6]
Appearance Not specified, typically a liquid or low-melting solid
Boiling Point 264 °C[5]
Density 1.08 g/cm³[4]
Flash Point 122.4 °C[4]

Synthetic Pathways from this compound

This compound serves as a strategic precursor for the synthesis of key intermediates, which are then elaborated into a variety of pharmaceutical compounds. The primary alcohol functionality of this precursor allows for its facile conversion into other functional groups, most notably amines and halides, which are then used in subsequent coupling reactions.

Synthetic_Pathways precursor This compound amine 2-Aminoindan Derivatives precursor->amine Multi-step (e.g., Mesylation, Azide Substitution, Reduction) halide 2-(Halomethyl)-2,3-dihydro-1H-indene precursor->halide Halogenation (e.g., SOCl₂, PBr₃) cgrp_antagonists CGRP Receptor Antagonists (Migraine) amine->cgrp_antagonists melatonergic_ligands Melatonergic Ligands (Neurotherapeutics) amine->melatonergic_ligands tubulin_inhibitors Tubulin Polymerization Inhibitors (Anticancer) halide->tubulin_inhibitors

Caption: Key synthetic transformations of this compound.

Application Note 1: Synthesis of 2-Aminoindan Derivatives as Precursors for CGRP Receptor Antagonists and Melatonergic Ligands

Introduction: 2-Aminoindan derivatives are crucial intermediates in the synthesis of several classes of neurologically active compounds, including Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine and melatonergic ligands for sleep and mood disorders. The following protocol outlines a reliable method for the conversion of this compound to a protected 2-aminoindan derivative, which can then be deprotected and further functionalized.

Protocol 1: Synthesis of N-(2,3-dihydro-1H-inden-2-yl)-acetamide

This protocol is adapted from general procedures for the conversion of alcohols to amines.

Step 1: Mesylation of this compound

  • Rationale: The hydroxyl group is a poor leaving group. Conversion to a mesylate creates a good leaving group for subsequent nucleophilic substitution.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.

Step 2: Azide Substitution

  • Rationale: The azide group is introduced via an SN2 reaction and can be readily reduced to the primary amine.

  • Procedure:

    • Dissolve the crude mesylate from Step 1 in dimethylformamide (DMF).

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir until TLC analysis indicates complete consumption of the mesylate.

    • Cool the reaction to room temperature and pour into water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(azidomethyl)-2,3-dihydro-1H-indene.

Step 3: Reduction of the Azide to the Primary Amine

  • Rationale: The azide is reduced to the corresponding primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

  • Procedure:

    • In a separate flask, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

    • Slowly add a solution of the crude azide from Step 2 in anhydrous THF to the LiAlH₄ suspension.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or IR spectroscopy - disappearance of the azide stretch).

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-aminoindan.

Step 4: N-Acetylation

  • Rationale: The resulting primary amine can be protected as an acetamide, which is a stable derivative that can be used in subsequent reactions or deprotected under specific conditions.

  • Procedure:

    • Dissolve the crude 2-aminoindan from Step 3 in DCM.

    • Add triethylamine (1.2 eq).

    • Cool the solution to 0 °C and add acetic anhydride (1.1 eq) dropwise.

    • Allow the reaction to stir at room temperature until completion.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford N-(2,3-dihydro-1H-inden-2-yl)-acetamide.

Characterization: The final product and intermediates should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their identity and purity.

Application Note 2: Synthesis of Indane-Based Tubulin Polymerization Inhibitors

Introduction: The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[2] Several potent tubulin polymerization inhibitors are based on the indane scaffold.[3][7][8] this compound can be converted to a key halo-intermediate, which is then used in the synthesis of these anticancer agents.

Protocol 2: Synthesis of a Dihydro-1H-indene Analog as a Tubulin Polymerization Inhibitor

This protocol is a representative synthesis based on published methodologies for indane-based tubulin inhibitors.[3][8]

Step 1: Conversion of this compound to 2-(Bromomethyl)-2,3-dihydro-1H-indene

  • Rationale: The hydroxyl group is converted to a bromide, an excellent leaving group for subsequent C-C bond formation.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM at 0 °C.

    • Slowly add phosphorus tribromide (PBr₃) (0.5 eq) dropwise.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature until the starting material is consumed (monitored by TLC).

    • Carefully pour the reaction mixture over ice-water.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude bromide.

Step 2: Synthesis of the Dihydro-1H-indene Derivative

  • Rationale: This step involves the coupling of the bromide with a substituted phenol to introduce the second aromatic ring, a common feature in many tubulin inhibitors. This is a Williamson ether synthesis.

  • Procedure:

    • To a solution of a substituted phenol (e.g., vanillin) (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Add the crude 2-(bromomethyl)-2,3-dihydro-1H-indene from Step 1 (1.1 eq).

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, filter off the solids, and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Tubulin_Inhibitor_Synthesis start This compound bromide 2-(Bromomethyl)-2,3-dihydro-1H-indene start->bromide PBr₃, DCM final_product Indane-based Tubulin Polymerization Inhibitor bromide->final_product Substituted Phenol, K₂CO₃, Acetone

Caption: Synthetic route to an indane-based tubulin polymerization inhibitor.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the intermediates and the final products. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular framework.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compounds and to confirm their elemental composition (High-Resolution Mass Spectrometry - HRMS).

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds. A high purity level (typically >95%) is required for biological testing.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of pharmaceutically active compounds. Its readily modifiable chemical nature allows for the efficient construction of complex molecular architectures, including those found in potent anticancer, anti-migraine, and neuroprotective agents. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the rich medicinal chemistry of the indane scaffold and to develop novel therapeutics. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Application Note: A Guide to the Synthesis and Reaction Kinetics of (2,3-Dihydro-1H-inden-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2,3-Dihydro-1H-inden-2-yl)methanol is a valuable chemical intermediate featuring the indane core, a rigid bicyclic scaffold important in medicinal chemistry.[1] This structure serves as a building block for novel bioactive molecules, including potential therapeutic agents.[1][2] Understanding the kinetics of its synthesis is paramount for developing robust, scalable, and safe manufacturing processes in the pharmaceutical industry. The rate of reaction, dependence on reactant concentrations, and influence of temperature directly impact process efficiency, impurity profiles, and overall economic viability.

This guide provides a comprehensive framework for the synthesis of this compound via the reduction of a suitable precursor, Ethyl 2,3-dihydro-1H-indene-2-carboxylate. It further details a rigorous protocol for investigating the reaction kinetics of this critical reduction step, empowering researchers to optimize and control this important chemical transformation.

Part 1: Synthesis Pathway

A reliable and common route to this compound involves a two-stage process: the synthesis of an ester precursor followed by its chemical reduction. We will focus on the reduction of Ethyl 2,3-dihydro-1H-indene-2-carboxylate using Lithium Aluminum Hydride (LiAlH₄), a powerful and efficient reducing agent for esters.[3][4]

Protocol 1: Synthesis of Ethyl 2,3-dihydro-1H-indene-2-carboxylate

The precursor can be synthesized via several established methods. One common approach involves the reaction of ethyl 3-oxo-3-(p-tolyl)propanoate with 1,2-bis(halomethyl)benzene in the presence of a base like cesium carbonate.[5] For the purposes of this guide, we will assume the starting ester is available.

Protocol 2: Reduction of Ethyl 2,3-dihydro-1H-indene-2-carboxylate to this compound

This protocol describes the reduction of the ester to the target primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently converting esters to alcohols.[3] The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.[6]

Materials:

  • Ethyl 2,3-dihydro-1H-indene-2-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere.

  • Reagent Preparation: In the flask, suspend LiAlH₄ (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: Dissolve Ethyl 2,3-dihydro-1H-indene-2-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add a saturated aqueous solution of Na₂SO₄ dropwise to quench the excess LiAlH₄. This should be done until the gray suspension turns into a white, granular precipitate.

  • Work-up: Filter the white solid (aluminum salts) and wash it thoroughly with diethyl ether. Combine the filtrate and the ether washes.

  • Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by silica gel column chromatography to obtain the final product of high purity.

Part 2: Kinetic Analysis of the Reduction Step

The objective of the kinetic study is to determine the reaction rate law and the activation energy for the reduction of the ester. The rate law describes how the reaction rate depends on the concentration of the reactants (ester and LiAlH₄).

Rate Law = k[Ester]ˣ[LiAlH₄]ʸ

Where:

  • k is the rate constant.

  • x and y are the reaction orders with respect to the ester and LiAlH₄, respectively.

We will use the method of initial rates to determine the reaction orders and High-Performance Liquid Chromatography (HPLC) to monitor the concentration of the ester over time.[7][8]

Protocol 3: Kinetic Monitoring using HPLC

This protocol outlines the procedure for collecting concentration vs. time data for a series of experiments where the initial concentrations of the reactants are systematically varied.

Equipment:

  • Jacketed glass reactor with temperature control

  • HPLC system with a UV detector and a suitable C18 column

  • Syringes and needles for sampling

  • Quenching solution (e.g., dilute HCl in an HPLC vial)

  • Internal standard (a non-reactive compound for accurate quantification)

Procedure:

  • HPLC Method Development: Develop an HPLC method capable of separating the starting material (Ethyl 2,3-dihydro-1H-indene-2-carboxylate), the product (this compound), and an internal standard. Create a calibration curve for the starting material to correlate peak area with concentration.

  • Reaction Setup: Set up the jacketed reactor at a constant, controlled temperature (e.g., 25 °C). Add anhydrous THF and a known amount of the internal standard.

  • Initiate Reaction: Add the Ethyl 2,3-dihydro-1H-indene-2-carboxylate to the reactor and allow it to dissolve completely. This is your "time zero" sample (t=0). Immediately withdraw a sample, quench it in a vial containing the quenching solution, and analyze by HPLC.

  • Add Reducing Agent: Add the precise, pre-determined amount of LiAlH₄ solution in THF to the reactor to initiate the kinetic run. Start a timer immediately.

  • Timed Sampling: At regular, timed intervals (e.g., every 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture. Immediately quench each sample in a separate vial containing the quenching solution to stop the reaction.[9]

  • HPLC Analysis: Analyze all quenched samples by HPLC to determine the concentration of the ester at each time point.

  • Repeat for Different Concentrations: Repeat steps 2-6 for different initial concentrations of both the ester and LiAlH₄ as outlined in the data table below.

  • Temperature Dependence: To determine the activation energy, repeat the entire set of experiments at two or three other controlled temperatures (e.g., 35 °C and 45 °C).

Part 3: Data Analysis and Visualization

Data Presentation

The experimental data should be organized to facilitate the calculation of reaction orders and rate constants.

Table 1: Experimental Design for Determining Reaction Order

Run [Ester]₀ (M) [LiAlH₄]₀ (M) Initial Rate (M/s)
1 0.1 0.1 R₁
2 0.2 0.1 R₂

| 3 | 0.1 | 0.2 | R₃ |

The initial rate is determined from the slope of the concentration vs. time plot at t=0.

Table 2: Data for Determining the Rate Constant (k)

Time (s) [Ester] (M) ln[Ester] 1/[Ester] (M⁻¹)
0 C₀ ... ...
t₁ C₁ ... ...
t₂ C₂ ... ...

| ... | ... | ... | ... |

Determining Reaction Order and Rate Constant
  • Method of Initial Rates:

    • Plot [Ester] vs. time for each run and determine the initial rate (the absolute value of the initial slope).

    • Compare Run 1 and Run 2: (R₂ / R₁) = (0.2 / 0.1)ˣ. Solve for x (the order with respect to the ester).

    • Compare Run 1 and Run 3: (R₃ / R₁) = (0.2 / 0.1)ʸ. Solve for y (the order with respect to LiAlH₄).

  • Integral Method:

    • Once the order of the reaction is known (e.g., if first order in ester), a plot of ln[Ester] vs. time will yield a straight line.

    • The slope of this line is equal to -k, the negative of the rate constant.

Visualization of Workflows and Mechanisms

G cluster_synthesis Synthesis Phase cluster_kinetics Kinetic Analysis Phase S1 Prepare LiAlH₄ in Anhydrous THF S2 Add Ester Solution (Precursor) S1->S2 S3 Reaction & Monitoring (TLC) S2->S3 S4 Quench & Work-up S3->S4 S5 Purify Product (Chromatography) S4->S5 K1 Setup Jacketed Reactor (Constant Temp) S5->K1 Use Purified Product for Standardization K2 Initiate Reaction K1->K2 K3 Timed Sampling & Quenching K2->K3 K4 HPLC Analysis K3->K4 K5 Data Processing (Rate Law, k, Ea) K4->K5

// Nodes for molecules Ester [label=<

R-C(=O)O-Et Ester Precursor

];

Tetrahedral1 [label=<

R-C(O⁻)(H)-OEt Tetrahedral Intermediate

];

Aldehyde [label=<

R-C(=O)H Aldehyde Intermediate

];

Alkoxide [label=<

R-CH₂-O⁻ Product Alkoxide

];

Alcohol [label=<

R-CH₂-OH Final Alcohol Product

];

// Edges for reactions Ester -> Tetrahedral1 [label="+ H⁻ (from LiAlH₄)"]; Tetrahedral1 -> Aldehyde [label="- EtO⁻"]; Aldehyde -> Alkoxide [label="+ H⁻ (from LiAlH₄)"]; Alkoxide -> Alcohol [label="+ H₃O⁺ (Work-up)"]; } . Caption: Simplified mechanism of ester reduction.

Discussion

The kinetic data obtained from these protocols provides critical insights into the reaction mechanism. For instance, a first-order dependence on both the ester and LiAlH₄ would suggest that the rate-determining step involves the initial nucleophilic attack of the hydride on the ester carbonyl.[10]

Factors Influencing Kinetics:

  • Temperature: Increasing the temperature will increase the rate constant (k), a relationship described by the Arrhenius equation. Plotting ln(k) vs. 1/T yields a straight line with a slope of -Ea/R, allowing for the calculation of the activation energy (Ea).

  • Solvent: The choice of solvent (e.g., THF, diethyl ether) can influence the solubility and reactivity of LiAlH₄, thereby affecting the reaction rate.

  • Concentration: As demonstrated by the rate law, reactant concentrations are primary levers for controlling the reaction rate.

By thoroughly understanding the kinetics, researchers can optimize the synthesis for large-scale production, ensuring consistent product quality, maximizing throughput, and maintaining safe operating conditions by controlling the reaction's exothermic nature.

References

Troubleshooting & Optimization

common side reactions in the synthesis of (2,3-Dihydro-1H-inden-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (2,3-Dihydro-1H-inden-2-YL)methanol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. The following sections provide in-depth answers to frequently asked questions and a troubleshooting guide for specific experimental issues, grounded in established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound, focusing on reagent selection and reaction principles.

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and efficient method is the reduction of a 2,3-dihydro-1H-indene-2-carboxylic acid derivative, typically an ester like ethyl or methyl 2,3-dihydro-1H-indene-2-carboxylate. This transformation is achieved using a powerful hydride-donating reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose, capable of completely reducing the ester functional group to a primary alcohol.[1][2]

Q2: Why is Lithium Aluminum Hydride (LiAlH₄) preferred over Sodium Borohydride (NaBH₄) for this synthesis?

A2: The preference for LiAlH₄ stems from its significantly higher reactivity.[3][4] Sodium borohydride (NaBH₄) is a milder reducing agent and is generally effective for reducing aldehydes and ketones but lacks the reactivity to reduce esters or carboxylic acids under standard conditions.[2][5] LiAlH₄, being a much stronger source of hydride (H⁻), readily attacks the less electrophilic carbonyl carbon of an ester, ensuring a high-yield conversion to the desired primary alcohol.[2][6]

Q3: What are the most critical safety precautions when performing a LiAlH₄ reduction?

A3: Working with LiAlH₄ demands stringent safety measures due to its violent reactivity with protic sources. Key precautions include:

  • Anhydrous Conditions: The reaction must be conducted in a completely moisture-free environment. All glassware should be flame-dried or oven-dried immediately before use, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Choice: Only anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF), are suitable. LiAlH₄ reacts explosively with water and alcohols.[3][4]

  • Careful Quenching: The reaction must be quenched (i.e., the excess LiAlH₄ safely destroyed) with extreme caution. This is typically done by slowly adding a reagent like ethyl acetate, followed by a careful, sequential addition of water and a sodium hydroxide solution at a low temperature (e.g., in an ice bath). An uncontrolled addition of water to a large excess of LiAlH₄ can cause a fire.[4]

Part 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Q4: My reaction yield is significantly lower than expected. What are the potential causes?

A4: Low yield is a common issue that can often be traced back to several factors:

Potential Cause Explanation Recommended Solution
Degraded LiAlH₄ LiAlH₄ is highly sensitive to atmospheric moisture. If it is old or has been improperly stored, it may have partially decomposed, reducing its effective concentration.Use a fresh, unopened container of LiAlH₄ or a freshly opened bottle. Ensure the reagent is a fine, white to light gray powder.
Inadequate Anhydrous Conditions Trace amounts of water in the solvent, on the glassware, or in the starting material will consume the LiAlH₄, leaving less available for the desired reduction.Rigorously dry all glassware. Use a freshly distilled, anhydrous grade of solvent (e.g., THF or diethyl ether). Ensure the starting ester is anhydrous.
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or an inadequate amount of reducing agent.Monitor the reaction progress using Thin-Layer Chromatography (TLC). Ensure a slight excess of LiAlH₄ is used (typically 1.5-2.0 equivalents). If needed, increase the reflux time.
Product Loss During Workup Improper quenching can form gelatinous aluminum salts that trap the product, making extraction inefficient and leading to significant product loss during filtration.Employ a Fieser workup procedure. After quenching excess LiAlH₄ with ethyl acetate, slowly and sequentially add water, followed by 15% aqueous NaOH. This procedure is designed to produce granular, easily filterable aluminum salts.

Q5: My NMR/GC-MS analysis shows significant impurities. What are the likely side products?

A5: The presence of unexpected peaks often points to specific side reactions or incomplete conversion.

  • Side Product 1: Unreacted Starting Material (Ester)

    • Identification: Presence of characteristic ester carbonyl peaks in IR (~1735 cm⁻¹) and corresponding signals in NMR.

    • Cause: Incomplete reaction. This can be due to insufficient LiAlH₄, too short a reaction time, or a reaction temperature that was too low.

    • Solution: Ensure you are using a sufficient excess of fresh LiAlH₄. Monitor the reaction by TLC until the starting material spot has completely disappeared.

  • Side Product 2: Intermediate Aldehyde (2,3-dihydro-1H-indene-2-carbaldehyde)

    • Identification: Aldehydic proton signal in ¹H NMR (around 9-10 ppm).

    • Cause: The reduction of an ester to an alcohol proceeds through an aldehyde intermediate.[2][7] If the reaction is quenched prematurely or if there is not enough hydride to complete the second reduction step, this intermediate can be isolated.

    • Solution: The solution is the same as for unreacted starting material: use sufficient LiAlH₄ and ensure the reaction goes to completion.

  • Side Product 3: Ring-Opened Byproducts

    • Identification: Complex or unexpected signals in the aromatic and aliphatic regions of the NMR spectrum, often with a mass inconsistent with simple impurities.

    • Cause: While less common, highly energetic conditions or impurities in the starting material can potentially lead to cleavage of the indane ring system. A similar ring-opening has been reported as an impurity in the LiAlH₄ reduction of a related indane derivative.[8]

    • Solution: Maintain careful temperature control during the addition of the ester to the LiAlH₄ slurry (i.e., add dropwise at 0 °C before heating to reflux). Ensure the purity of the starting material before beginning the reaction.

Part 3: Protocols & Visualizations

Experimental Protocol: LiAlH₄ Reduction of Ethyl 2,3-dihydro-1H-indene-2-carboxylate

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • Ethyl 2,3-dihydro-1H-indene-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 15% w/v Sodium hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether (for extraction)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere of nitrogen.

  • Reagent Addition: Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF in the flask. Cool the resulting slurry to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the ethyl 2,3-dihydro-1H-indene-2-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ slurry over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed (typically 2-4 hours).

  • Quenching (Workup): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of ethyl acetate to consume the bulk of the excess LiAlH₄. Then, very carefully, add water (X mL, where X = grams of LiAlH₄ used), followed by 15% NaOH solution (X mL), and finally water again (3X mL).

  • Isolation: Allow the mixture to warm to room temperature and stir for 1 hour. The salts should precipitate as a white, granular solid. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and diethyl ether.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield pure this compound.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble Flame-Dried Glassware Under N2 add_lah 2. Charge Reactor with LiAlH4 and Anhydrous THF setup->add_lah cool_lah 3. Cool Slurry to 0 °C add_lah->cool_lah add_ester 4. Add Ester Solution Dropwise cool_lah->add_ester reflux 5. Reflux and Monitor by TLC add_ester->reflux quench 6. Cool to 0 °C and Quench Reaction reflux->quench Reaction Complete filter 7. Filter Aluminum Salts quench->filter extract 8. Evaporate Solvent filter->extract purify 9. Purify via Chromatography extract->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

G ester Indene-2-carboxylate Ester ester->ester Incomplete Reaction aldehyde Intermediate Aldehyde ester->aldehyde LiAlH4 (1st eq.) product This compound ester->product Overall Transformation side_product Ring-Opened Byproduct ester->side_product Harsh Conditions aldehyde->aldehyde Incomplete Reaction aldehyde->product LiAlH4 (2nd eq.)

Caption: Key reaction pathways and potential side products in the synthesis.

References

Technical Support Center: Chromatography Purification of (2,3-Dihydro-1H-inden-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2,3-Dihydro-1H-inden-2-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the chromatographic purification of this important chemical intermediate. This compound (CAS No. 5445-45-4) is an aromatic alcohol with a molecular formula of C₁₀H₁₂O and a molecular weight of 148.20 g/mol .[1][2][3] Its polarity, due to the hydroxyl group, presents specific challenges during purification which this guide aims to address.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound using normal-phase flash chromatography.

Problem 1: My compound, this compound, is not separating from a closely related impurity.

Answer:

Poor separation between compounds with similar polarities is a common challenge. Here is a systematic approach to improve resolution:

1. Optimize Your Solvent System with Thin-Layer Chromatography (TLC):

Before scaling up to flash chromatography, it is crucial to develop your method using TLC.[4][5] The goal is to find a solvent system where your target compound has an Rf value between 0.15 and 0.35, and the separation between it and the closest impurity is maximized.[5]

  • Initial Solvent Screening: Start with a standard solvent system like ethyl acetate/hexanes.[6] Spot your crude mixture on a TLC plate and develop it in various ratios (e.g., 10%, 20%, 30% ethyl acetate in hexanes).

  • Explore Different Solvent Selectivities: If ethyl acetate/hexanes doesn't provide adequate separation, try solvents from different selectivity groups.[7] For a polar compound like this compound, consider combinations like dichloromethane/methanol or ether/hexanes.[6][8]

  • Fine-Tuning: Once you have a promising solvent system, fine-tune the ratio to achieve the target Rf value. Small changes in the percentage of the polar solvent can have a significant impact on separation.

2. Consider a Gradient Elution:

If an isocratic (constant solvent composition) elution fails to provide the desired separation, a solvent gradient can be highly effective.[8]

  • How it Works: Start with a less polar solvent mixture to allow non-polar impurities to elute. Then, gradually increase the polarity of the mobile phase to elute your compound of interest, leaving more polar impurities on the column.[8]

  • TLC to Gradient Conversion: You can use your TLC data to create a gradient. Software on modern automated flash chromatography systems can even calculate an optimized gradient based on the Rf values from two different TLC runs.[9]

3. Check for Compound Stability on Silica Gel:

It's possible that one of the spots you see on TLC is a degradation product of your target compound, formed on the acidic silica gel surface.[10]

  • 2D TLC: To test for stability, run a TLC plate in one direction, then turn it 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates decomposition on the plate.[10]

  • Deactivating Silica: If your compound is sensitive to the acidity of silica gel, you can try deactivating the silica by pre-treating it with a small amount of a basic modifier like triethylamine (0.1-2.0%) added to your mobile phase.[11]

Problem 2: I'm observing significant peak tailing for this compound.

Answer:

Peak tailing, where the back of the peak is drawn out, can compromise resolution and purity.[12] It is often caused by secondary interactions between the analyte and the stationary phase or issues with the chromatographic system.[13]

Troubleshooting Peak Tailing Workflow:

start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no cause1 Likely a physical issue: - Column bed deformation - Blocked frit - Poor column packing a1_yes->cause1 q2 Is only this compound tailing? a1_no->q2 solution1 Solution: - Reverse and flush the column - Use a guard column - Replace the column cause1->solution1 a2_yes Yes q2->a2_yes cause2 Likely a chemical issue: - Strong interaction with silanol groups - Column overload - Inappropriate mobile phase pH a2_yes->cause2 solution2 Solution: - Add a polar modifier (e.g., methanol) - Use an end-capped column - Reduce sample load - Add a buffer to the mobile phase cause2->solution2

Caption: Troubleshooting workflow for peak tailing.

Detailed Explanations:

  • If all peaks are tailing: This usually points to a physical problem with the column or system.[14][15]

    • Column Bed Deformation: Voids in the packing material can cause the sample band to spread unevenly, leading to tailing.[13]

    • Blocked Frit: Particulates from your sample or mobile phase can clog the inlet frit of the column, distorting the flow path.[14]

  • If only your target compound is tailing: This suggests a specific chemical interaction.

    • Silanol Interactions: The hydroxyl group of this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[13] Adding a small amount of a more polar solvent like methanol to your mobile phase can help to mask these active sites.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[13] Try diluting your sample and injecting a smaller volume.

Problem 3: My recovery of this compound is very low.

Answer:

Low recovery can be frustrating and is often due to one of several factors. Here's how to troubleshoot this issue:

1. Compound Stability:

As mentioned previously, your compound may be degrading on the silica gel.[10] If you suspect this is the case, consider using a less acidic stationary phase like alumina or a deactivated silica gel.

2. Incomplete Elution:

Your compound may be strongly adsorbed to the column and not eluting completely with your chosen solvent system.

  • Increase Solvent Strength: If you are still collecting fractions and have not seen your compound, try increasing the polarity of your mobile phase to push it off the column.[10]

  • Check All Fractions: Your compound may have eluted much earlier or later than expected. Concentrate all your fractions and re-analyze them by TLC.[10]

3. Sample Loss During Workup:

Significant amounts of your compound can be lost during the steps leading up to chromatography.[16]

  • Rinsing: Ensure you thoroughly rinse all glassware that came into contact with your product with the solvent you are using for your column.[16]

  • Drying Agent: When drying your organic layer, make sure to rinse the drying agent (e.g., magnesium sulfate) several times with your solvent to recover any adsorbed product.[16]

  • Rotary Evaporation: If your compound has some volatility, be cautious during solvent removal. Use a moderate temperature on the water bath and avoid leaving it on the rotary evaporator for an extended period after the solvent is gone.[16] The boiling point of this compound is 264 °C, suggesting low volatility at atmospheric pressure, but care should still be taken under vacuum.[2]

4. Improper Sample Loading:

How you load your sample onto the column can impact your yield.

  • Dry Loading: If your compound is not very soluble in your mobile phase, dissolving it in a stronger solvent and then loading it can cause precipitation at the top of the column. In this case, dry loading is a better option. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[17]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: Given that this compound is a polar compound, a good starting point for normal-phase chromatography would be a mixture of a non-polar and a polar solvent.[6] The most common and effective systems are:

  • Ethyl Acetate/Hexanes: This is a versatile and widely used solvent system.[6] Start with a low percentage of ethyl acetate (e.g., 10%) and gradually increase it based on your TLC results.

  • Dichloromethane/Methanol: This system is excellent for more polar compounds.[8] A starting point could be 1-5% methanol in dichloromethane. Be aware that methanol is a very strong polar solvent, so small changes can have a large effect.

Recommended Starting Solvent Systems

Solvent SystemNon-Polar ComponentPolar ComponentTypical Starting RatioNotes
Ethyl Acetate/HexanesHexanesEthyl Acetate80:20Good for moderately polar compounds.[6]
Dichloromethane/MethanolDichloromethaneMethanol98:2Effective for more polar compounds.[8]
Diethyl Ether/HexanesHexanesDiethyl Ether70:30A less polar alternative to ethyl acetate.

Q2: How do I translate my TLC results to a flash chromatography method?

A2: The retention factor (Rf) from your TLC plate can be used to predict the elution volume in column volumes (CV) for your flash chromatography separation. The relationship is:

CV = 1 / Rf [5][18]

For a good separation with reasonable run times, aim for an Rf value of your target compound between 0.15 and 0.35 on the TLC plate.[5] This corresponds to an elution volume of approximately 3 to 7 column volumes. The greater the difference in Rf (and thus CV) between your target compound and impurities, the easier the separation and the more sample you can load onto your column.[4]

Q3: My compound is very polar and doesn't move off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A3: If your compound is very polar, you will need a more polar mobile phase to elute it from the silica gel.

  • Add Methanol: A common strategy is to use a dichloromethane/methanol solvent system.[6] Start with a small percentage of methanol (e.g., 1-2%) and increase it as needed. Be cautious, as using more than 10% methanol in your mobile phase can start to dissolve the silica gel.[6]

  • Alternative Stationary Phases: If your compound is still not moving, you might consider alternative chromatography techniques such as:

    • Reverse-Phase Chromatography: Here, you use a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol). This is often a good choice for very polar compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[19]

Q4: What are some common causes of irreproducible results in normal-phase chromatography?

A4: Irreproducibility in normal-phase chromatography is often linked to the water content of the mobile phase.[20][21]

  • Water Content: The silica gel surface has a layer of adsorbed water that can vary depending on the humidity and the water content of your solvents. This can lead to changes in retention times from run to run.[20] To mitigate this, you can try to control the water content by using solvents from a freshly opened bottle or by pre-saturating your mobile phase with water.[21]

  • Temperature Fluctuations: Changes in laboratory temperature can also affect retention times. Using a column oven, if available, can help maintain a constant temperature.[20]

  • Column Equilibration: Normal-phase columns can take longer to equilibrate with the mobile phase compared to reverse-phase columns. Ensure you flush the column with at least 10-15 column volumes of your mobile phase before injecting your sample.[20]

References

Technical Support Center: Optimization of Reaction Conditions for (2,3-Dihydro-1H-inden-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of (2,3-Dihydro-1H-inden-2-YL)methanol (CAS 5445-45-4)[1][2]. This molecule is a valuable building block in medicinal chemistry, notably serving as a scaffold for novel therapeutic agents, including tubulin polymerization inhibitors for anticancer research[1].

This document provides in-depth guidance on optimizing the synthesis, addressing common experimental challenges, and ensuring the high purity of the final product. Our primary focus will be on the most reliable and scalable synthetic route: the reduction of a 2,3-dihydro-1H-indene-2-carboxylic acid derivative.

Core Synthesis Pathway: Reduction via Lithium Aluminum Hydride

The most effective and widely used method for preparing this compound is the reduction of the corresponding ester (e.g., ethyl or methyl 2,3-dihydro-1H-indene-2-carboxylate) using lithium aluminum hydride (LiAlH₄ or LAH)[3][4]. LAH is a potent reducing agent capable of converting esters and carboxylic acids to primary alcohols, a transformation that milder reagents like sodium borohydride (NaBH₄) cannot typically accomplish[5][6].

The reaction proceeds via nucleophilic acyl substitution, followed by nucleophilic addition to the intermediate aldehyde, which is further reduced to the primary alcohol[7][8].

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification Start Starting Material (Indene-2-Carboxylic Ester) Solvent Dissolve in Anhydrous THF under Inert Atmosphere (N₂/Ar) Start->Solvent Cool Cool Reaction Mixture to 0 °C Solvent->Cool Add Slow, Dropwise Addition of LAH Suspension Cool->Add LAH Prepare LiAlH₄ Suspension in Anhydrous THF LAH->Add React Stir at 0 °C to RT Monitor by TLC Quench Quench Reaction (Fieser Method) Sequential H₂O, NaOH(aq), H₂O React->Quench Filter Filter Aluminum Salts Wash with Ether/THF Quench->Filter Extract Aqueous Work-up & Solvent Extraction Filter->Extract Purify Purify via Column Chromatography (Silica Gel) Extract->Purify Product Final Product: This compound Purify->Product G cluster_0 Analysis cluster_1 Potential Causes cluster_2 Solutions TLC TLC Shows Incomplete Reaction Cause_Reagent Inactive LAH? TLC->Cause_Reagent Cause_Conditions Wet Solvent/Air Leak? TLC->Cause_Conditions Cause_Time Insufficient Time/Temp? TLC->Cause_Time Yield Low Final Yield Yield->Cause_Reagent Yield->Cause_Conditions Cause_Workup Improper Quench? Yield->Cause_Workup Impurity Impure Product (NMR/GC-MS) Impurity->Cause_Workup Cause_Start Impure Starting Material? Impurity->Cause_Start Sol_Reagent Use Fresh LAH Cause_Reagent->Sol_Reagent Sol_Conditions Dry Glassware/Solvent; Check Inert Atmosphere Cause_Conditions->Sol_Conditions Sol_Time Increase Reaction Time or Add More LAH Cause_Time->Sol_Time Sol_Workup Use Fieser Method Cause_Workup->Sol_Workup Sol_Start Purify/Verify Starting Ester Cause_Start->Sol_Start

References

stability and degradation of (2,3-Dihydro-1H-inden-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2,3-Dihydro-1H-inden-2-YL)methanol

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with this compound (CAS: 5445-45-4). As a versatile building block in medicinal chemistry, particularly for synthesizing novel bioactive molecules and therapeutic agents, ensuring its stability and purity is paramount for reproducible and reliable experimental outcomes.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its handling, storage, and application.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure long-term stability?

A1: Proper storage is the most critical factor in preventing degradation. Based on best practices for aromatic alcohols and related indane structures, we recommend the following:

  • Temperature: Store in a cool environment, ideally between 2-8°C.[2] While room temperature storage is possible for short periods, refrigerated conditions significantly slow down potential degradation pathways.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. The primary degradation pathway for this alcohol is oxidation, and removing atmospheric oxygen is the most effective preventative measure.

  • Container: Use amber glass vials or bottles to protect the compound from light, which can catalyze oxidative processes. Ensure the container is tightly sealed to prevent moisture and air ingress.[3][4]

  • Location: Store in a well-ventilated area away from heat sources, sparks, open flames, and strong oxidizing agents.[3][5]

Q2: My sample of this compound, which was initially a clear liquid or white solid, has developed a yellow or brown tint. What is the cause and is the material still usable?

A2: A change in color is a common indicator of degradation. The development of a yellow or brown hue is most likely due to the formation of oxidized impurities. The benzylic protons and the alcohol moiety are susceptible to oxidation when exposed to air and/or light over time.

Whether the material is still usable depends on the tolerance of your specific application to impurities. We strongly recommend re-analyzing the sample's purity via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) before use. If the purity has dropped below your experimental threshold, purification by column chromatography may be necessary.

Q3: What are the most likely degradation products of this compound?

A3: Given its chemical structure, the most probable degradation products arise from the oxidation of the primary alcohol. The two most common impurities to expect are:

  • 2,3-Dihydro-1H-indene-2-carbaldehyde: The aldehyde resulting from the initial oxidation of the methanol group.

  • 2,3-Dihydro-1H-indene-2-carboxylic acid: The carboxylic acid formed from the further oxidation of the aldehyde.

These impurities can often be detected as new peaks in HPLC, GC, or LC-MS analysis.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in Analytical Chromatogram (HPLC/GC)

You have analyzed your sample of this compound and observe additional peaks that were not present in the initial analysis from the supplier.

Underlying Cause: The presence of new peaks almost certainly indicates that the sample has undergone some degree of degradation or has been contaminated. The most common cause is slow oxidation from improper storage. Other possibilities include contamination from solvents, glassware, or cross-contamination from other reagents.

Troubleshooting Workflow:

Below is a systematic workflow to identify the source of the unexpected peaks and rectify the issue.

G start Start: Unexpected Peak(s) in Chromatogram check_retention 1. Verify Retention Time Is the main peak's retention time consistent with your standard? start->check_retention check_retention->start No, re-evaluate method analyze_mass 2. Mass Spectrometry Analysis Run LC-MS or GC-MS to obtain mass data for all peaks. check_retention->analyze_mass Yes hypothesize 3. Hypothesize Impurity Structures Compare m/z of impurities to the parent compound. analyze_mass->hypothesize check_oxidation Is Δm/z = -2 (aldehyde) or +14 (acid)? hypothesize->check_oxidation check_solvent Does m/z match common solvents or reagents? hypothesize->check_solvent purify 4. Purify Material Perform column chromatography to isolate the pure compound. check_oxidation->purify Yes, likely oxidation check_solvent->purify No, likely contamination reanalyze 5. Re-analyze Purified Sample Confirm purity meets experimental requirements. purify->reanalyze review_storage 6. Review Storage & Handling Implement inert atmosphere, low temperature (2-8°C), and light protection. reanalyze->review_storage end End: Proceed with Experiment review_storage->end

Caption: Troubleshooting workflow for identifying unknown impurities.

Step-by-Step Guide:

  • Confirm Identity: First, ensure your analytical method is sound by running a known fresh standard if available. Confirm that the main peak in your sample corresponds to the correct retention time and mass of this compound (C₁₀H₁₂O, MW: 148.20 g/mol ).[6][7]

  • Analyze by Mass Spectrometry: Obtain mass spectra for the impurity peaks. This is the most crucial step for identification.

  • Identify Degradants: Compare the molecular weights of the impurities to the parent compound.

    • An M-2 peak (e.g., m/z 146.19) suggests oxidation to the aldehyde.

    • An M+14 peak (e.g., m/z 162.19, accounting for the loss of 2H and addition of O) suggests oxidation to the carboxylic acid.

  • Purification: If degradation is confirmed and purity is unacceptable, repurify the material using flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes is a good starting point for elution.

  • Implement Correct Storage: After purification, immediately store the compound under an inert atmosphere in a sealed amber vial at 2-8°C to prevent recurrence.[2][4]

Issue 2: Inconsistent Results in Downstream Reactions

You are using this compound as a starting material in a synthesis and are experiencing variable yields or unexpected side products.

Underlying Cause: This issue is often linked to unnoticed degradation of the starting material. Aldehyde or carboxylic acid impurities can interfere with many common reactions. For example:

  • In nucleophilic substitutions: The hydroxyl group of the carboxylic acid impurity can compete with the primary alcohol.

  • In reactions with organometallics (e.g., Grignard reagents): The acidic proton of the carboxylic acid impurity will quench the reagent, reducing the effective concentration and lowering your yield.

  • In reductions or oxidations: The presence of already oxidized species will lead to a complex product mixture.

Preventative Measures and Solutions:

  • Purity Check is Mandatory: Always run a purity check (NMR, HPLC, or GC) on your starting material before beginning a synthesis, even if the bottle is new.

  • Use Freshly Purified Material: If the compound has been stored for an extended period, consider a quick purification step (e.g., filtering through a small silica plug or full column chromatography) to remove any nascent impurities.

  • Inert Reaction Conditions: Ensure your reaction setup is rigorously free of oxygen, especially if using sensitive reagents like organometallics or strong bases, as this can prevent further degradation during the reaction itself.

Proposed Degradation Pathway & Analysis

The primary mechanism of degradation for this compound is oxidation. This process is often initiated by light, heat, or trace metal catalysts and proceeds via a two-step oxidation of the primary alcohol.

G cluster_0 This compound (m/z = 148.20) cluster_1 2,3-Dihydro-1H-indene-2-carbaldehyde (m/z = 146.19) cluster_2 2,3-Dihydro-1H-indene-2-carboxylic acid (m/z = 162.19) img1 img1 label_o1 [O] (Air, Light, Heat) img1->label_o1 img2 img2 label_o2 [O] img2->label_o2 img3 img3 label_o1->img2 label_o2->img3

Caption: Proposed oxidative degradation pathway.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting common oxidized impurities.

ParameterRecommended Setting
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 15 minutes, hold for 2 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 210 nm
Injection Volume 5 µL
Sample Prep Dissolve ~1 mg of sample in 1 mL of Acetonitrile

Expected Elution Order:

  • 2,3-Dihydro-1H-indene-2-carboxylic acid (most polar)

  • This compound

  • 2,3-Dihydro-1H-indene-2-carbaldehyde (least polar)

References

Technical Support Center: Synthesis of (2,3-Dihydro-1H-inden-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of alternative synthetic routes for (2,3-Dihydro-1H-inden-2-YL)methanol, a key intermediate in pharmaceutical research.[1][2] We will explore common challenges and provide troubleshooting solutions to assist you in your synthetic endeavors.

I. Overview of Synthetic Strategies

The synthesis of this compound typically involves the reduction of a carbonyl group at the 2-position of the indane scaffold. The choice of starting material and reducing agent significantly impacts the reaction's success, yield, and purity of the final product. Below is a comparison of common starting materials and their respective reduction pathways.

Starting MaterialPrecursor SynthesisReduction MethodKey Considerations
Indane-2-carboxylic acidOxidation of indan-2-one, followed by esterification and hydrolysis.Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄).[3][4][5]LiAlH₄ is highly reactive and requires strictly anhydrous conditions.[6]
Ethyl indane-2-carboxylateEsterification of indane-2-carboxylic acid.Can be reduced with LiAlH₄.[3][5] Milder reducing agents may be less effective.LiAlH₄ will reduce the ester to the primary alcohol.[3]
Indane-2-carboxaldehydeOxidation of this compound or formylation of indane.[7]Milder reducing agents like Sodium Borohydride (NaBH₄) can be used.NaBH₄ is safer and easier to handle than LiAlH₄.[6]

II. Troubleshooting Common Synthetic Routes

This section addresses specific issues you may encounter during the synthesis of this compound and offers practical solutions.

Route 1: Reduction of Indane-2-Carboxylic Acid with LiAlH₄

This is a common and effective method, but not without its challenges.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Indane-2-carboxylic acid in dry THF C Reaction under inert atmosphere (N₂ or Ar) at 0°C A->C B LiAlH₄ solution in dry THF B->C D Quenching with H₂O, then 15% NaOH, then H₂O C->D Slow addition E Filtration to remove aluminum salts D->E F Extraction with organic solvent E->F G Drying and solvent removal F->G H Column chromatography or distillation G->H I This compound H->I

Caption: Workflow for LiAlH₄ reduction of indane-2-carboxylic acid.

Q1: My reaction is sluggish or incomplete, even with a stoichiometric excess of LiAlH₄. What could be the problem?

  • A1: Moisture Contamination: Lithium aluminum hydride reacts violently with water.[4] Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use anhydrous solvents. Even trace amounts of moisture will consume the reagent and reduce its effectiveness.

  • A2: Reagent Quality: LiAlH₄ can degrade over time, especially if not stored properly. Use a fresh bottle or test the activity of your current stock on a small scale with a known substrate.

  • A3: Initial Acid-Base Reaction: The first equivalent of LiAlH₄ reacts with the acidic proton of the carboxylic acid to form a carboxylate salt and hydrogen gas.[3] You must use more than one equivalent of LiAlH₄ to achieve full reduction. A common practice is to use 1.5 to 2 equivalents.

Q2: The work-up procedure is forming a gelatinous precipitate that is difficult to filter. How can I improve this?

  • A1: Fieser Work-up: A careful and sequential addition of water, followed by a sodium hydroxide solution, and then more water can produce a granular precipitate of aluminum salts that is easier to filter. For 'x' grams of LiAlH₄, slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally 3'x' mL of water.

  • A2: Rochelle's Salt: Adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) during the work-up can help to chelate the aluminum salts and keep them in solution, making the extraction easier.

Q3: My final product is contaminated with byproducts. What are the likely side reactions?

  • A1: Over-reduction: While not an issue for the target molecule, if other reducible functional groups are present on the indane ring, they may also be reduced by the powerful LiAlH₄.[5]

  • A2: Impurities in Starting Material: Ensure the purity of your starting indane-2-carboxylic acid. Any impurities could be carried through or react to form other compounds.

Route 2: Catalytic Hydrogenation of Ethyl Indane-2-Carboxylate

A greener and often safer alternative to metal hydride reductions involves catalytic hydrogenation.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Ethyl indane-2-carboxylate in ethanol C High-pressure reactor (autoclave) A->C B Heterogeneous Catalyst (e.g., Ru-based) B->C D Pressurize with H₂ gas C->D E Heat to desired temperature D->E F Cool and vent reactor E->F G Filter to remove catalyst F->G H Solvent removal G->H I Purification (distillation or chromatography) H->I J This compound I->J

Caption: Workflow for catalytic hydrogenation of ethyl indane-2-carboxylate.

Q1: The hydrogenation reaction is not proceeding, or the conversion is very low.

  • A1: Catalyst Activity: The catalyst may be poisoned or deactivated. Ensure your starting material and solvent are free from catalyst poisons like sulfur compounds. If using a pre-used catalyst, it may need regeneration or replacement.

  • A2: Reaction Conditions: Catalytic hydrogenation of esters often requires high pressure and temperature. Consult literature for the specific catalyst you are using to determine the optimal conditions. The reaction may need more time to go to completion.

  • A3: Insufficient Mixing: Proper agitation is crucial in heterogeneous catalysis to ensure good contact between the substrate, hydrogen, and the catalyst surface.

Q2: I am observing side products, such as ring-opened compounds.

  • A1: Harsh Conditions: Excessively high temperatures or pressures can lead to undesired side reactions, including hydrogenolysis of the alcohol product or cleavage of the indane ring. A careful optimization of reaction conditions is necessary.

  • A2: Catalyst Choice: The choice of catalyst and support can influence selectivity. Some catalysts may be more prone to promoting side reactions.

III. Alternative Synthetic Approaches

For instances where the above routes are not ideal, consider these alternative strategies.

Grignard Reaction with Indane-2-Carboxaldehyde

If indane-2-carboxaldehyde is readily available, a Grignard reaction offers a different pathway.

Q: Can I synthesize this compound using a Grignard reagent?

  • A: While a Grignard reaction is a powerful tool for forming C-C bonds and alcohols, its direct application to synthesize the target molecule from a simple Grignard reagent and a formaldehyde equivalent with an indane-based electrophile can be complex.[8] A more straightforward Grignard approach would be the reaction of an indane-2-Grignard reagent with formaldehyde. However, the formation of the indane-2-Grignard reagent can be challenging. A more common approach is to use a precursor like indane-2-carboxaldehyde and a simple reducing agent.

Meerwein-Ponndorf-Verley (MPV) Reduction

Q: Is there a milder, more selective reduction method I can use?

  • A: The Meerwein-Ponndorf-Verley (MPV) reduction is a highly selective method for reducing aldehydes and ketones to alcohols using aluminum isopropoxide in isopropanol.[9] This method is tolerant of many other functional groups. If you start with 2-indanone, you can reduce it to the corresponding alcohol, which is a constitutional isomer of the target molecule. To obtain this compound, you would need to start with indane-2-carboxaldehyde.

IV. Detailed Experimental Protocol: Reduction of Ethyl Indane-2-Carboxylate with LiAlH₄

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • Ethyl indane-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add a solution of ethyl indane-2-carboxylate (1 equivalent) in anhydrous THF to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the flask to 0°C using an ice bath.

  • Addition of LiAlH₄: Slowly add a solution of LiAlH₄ (1.5 equivalents) in anhydrous THF to the stirred solution of the ester via the dropping funnel. Control the rate of addition to maintain the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture back to 0°C. Cautiously and sequentially add water, 15% NaOH solution, and then more water as described in the Fieser work-up section.

  • Filtration: Stir the resulting mixture for 30 minutes, then filter the granular precipitate through a pad of Celite. Wash the filter cake with THF or diethyl ether.

  • Extraction: Combine the filtrate and the washings. If an aqueous layer is present, separate it and extract it with diethyl ether.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

V. References

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (n.d.). Not available.

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. --INVALID-LINK--

  • Comparative analysis of different synthesis routes for (1-methyl-5-nitro-3-phenylindol-2-yl)methanol. (n.d.). Benchchem. --INVALID-LINK--

  • Reduction of carboxylic acids. (n.d.). Chemguide. --INVALID-LINK--

  • Synthesis and Odor Properties of Substituted Indane‐2‐carboxaldehydes. Discovery of a New Floral (Muguet) Fragrance Alcohol. (2006). ResearchGate. --INVALID-LINK--

  • This compound. (n.d.). Biosynth. --INVALID-LINK--

  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. (n.d.). BYJU'S. --INVALID-LINK--

  • 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. (2020). Chemistry LibreTexts. --INVALID-LINK--

  • Other Reductions by Lithium Aluminum Hydride. (2019). YouTube. --INVALID-LINK--

  • Process for the preparation of grignard reagents and their utilization in organic syntheses. (1974). Google Patents. --INVALID-LINK--

  • This compound. (n.d.). Benchchem. --INVALID-LINK--

  • Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. (2009). ResearchGate. --INVALID-LINK--

  • Medicinal Chemistry of Indane and Its Analogues: A Mini Review. (2021). ResearchGate. --INVALID-LINK--

  • Reducing Agents. (n.d.). TCI Chemicals. --INVALID-LINK--

  • Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. (2015). Pure - Eindhoven University of Technology. --INVALID-LINK--

  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. (2014). TIB. --INVALID-LINK--

  • Underrated Reducing Agents (Important Papers). (2022). YouTube. --INVALID-LINK--

References

Technical Support Center: Strategies for Mitigating By-Product Formation in Indane Derivative Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with indane derivatives. The unique fused bicyclic structure of indane, consisting of a benzene ring and a cyclopentane ring, makes it a valuable scaffold in medicinal chemistry.[1] However, its reactivity can also lead to a variety of undesired by-products, complicating syntheses and purification processes.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and address common challenges in indane derivative reactions. Our focus is on understanding the mechanistic origins of by-product formation and providing actionable, field-proven protocols to enhance reaction selectivity and yield.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis of indane derivatives.

Q1: My Friedel-Crafts reaction is producing a mixture of isomers and poly-alkylated products. What is the primary cause and how can I improve selectivity?

A1: This is a classic challenge in Friedel-Crafts reactions involving the indane scaffold. The primary causes are carbocation rearrangements and the increased reactivity of the mono-alkylated product.[2] The electron-donating nature of the initial alkyl substituent activates the aromatic ring, making it more susceptible to further alkylation.[2]

  • Quick Solution: Switch from Friedel-Crafts alkylation to acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction).[2][3] Acylation introduces an electron-withdrawing acyl group, which deactivates the ring and prevents polyacylation.[4] The resulting ketone can then be reduced to the desired alkyl group.[2]

Q2: I'm observing significant oxidation of my indane derivative, especially at the benzylic position, during subsequent reaction steps. How can I prevent this?

A2: The benzylic C-H bonds in the cyclopentane ring of indane are susceptible to oxidation, particularly under harsh reaction conditions or in the presence of certain reagents. This can lead to the formation of indanones or indanols as by-products.

  • Preventative Measures:

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

    • Temperature Control: Avoid excessive heating, as higher temperatures can promote oxidation.[5]

    • Reagent Choice: Be mindful of reagents with known oxidizing potential. If unavoidable, consider the use of antioxidants, though this requires careful screening for compatibility with your reaction.

Q3: My reaction to functionalize the cyclopentane ring is resulting in a low yield of the desired regioisomer. How can I improve regioselectivity?

A3: Achieving regioselectivity on the five-membered ring can be challenging due to the similar reactivity of the methylene protons. The choice of catalyst, solvent, and directing groups can significantly influence the outcome.[2]

  • Key Strategies:

    • Ligand Control: In metal-catalyzed reactions, the choice of ligand can dramatically influence regioselectivity.[6][7][8] Experiment with a variety of phosphine or nitrogen-based ligands to steer the reaction towards the desired isomer.

    • Solvent Effects: The polarity and coordinating ability of the solvent can alter the transition state energies of different reaction pathways. For instance, nitromethane has been shown to improve regioselectivity in some Friedel-Crafts reactions.[2]

    • Directing Groups: The introduction of a directing group on the aromatic or cyclopentane ring can sterically or electronically favor functionalization at a specific position.

Q4: I am struggling with the removal of catalyst residues and other polar impurities from my final indane derivative product. What purification strategies are most effective?

A4: The purification of indane derivatives often requires a multi-step approach due to the potential for a wide range of by-products with varying polarities.

  • Recommended Purification Workflow:

    • Aqueous Workup: Begin with an extractive workup to remove the bulk of the catalyst and water-soluble impurities.[2]

    • Column Chromatography: Normal-phase chromatography using silica gel is a common and effective method for separating isomers and other non-polar by-products.[9] A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective final polishing step to achieve high purity.

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for overcoming specific by-product formation issues.

Guide 1: Mitigating Over-Alkylation and Isomerization in Friedel-Crafts Reactions

The Friedel-Crafts reaction is a cornerstone for introducing substituents to the aromatic ring of the indane scaffold.[3][10] However, it is notoriously prone to producing undesired by-products.

Problem: Formation of Poly-Alkylated and Rearranged Isomers
  • Causality:

    • Poly-alkylation: The initial alkylation product is often more reactive than the starting indane, leading to subsequent alkylation events.[2]

    • Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable species, resulting in the formation of isomeric products.[2]

Workflow for Minimizing By-products

start Start: Friedel-Crafts Alkylation Issues strategy Adopt Acylation-Reduction Strategy start->strategy acylation Step 1: Friedel-Crafts Acylation (Acyl Halide, Lewis Acid) strategy->acylation reduction Step 2: Reduction of Ketone (e.g., Wolff-Kishner or Clemmensen) acylation->reduction product Desired Mono-Substituted Indane Derivative reduction->product

Caption: Acylation-Reduction Strategy to Avoid Polyalkylation.

Detailed Protocol: Acylation-Reduction

Step 1: Friedel-Crafts Acylation

  • Reagent Purity: Ensure the use of anhydrous Lewis acids (e.g., AlCl₃) and dry solvents, as moisture will deactivate the catalyst.[2]

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the indane derivative in a suitable dry solvent (e.g., dichloromethane or carbon disulfide).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath and slowly add the Lewis acid catalyst portion-wise.

  • Acyl Halide Addition: Add the acyl halide dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature while monitoring its progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, carefully quench by pouring the reaction mixture over crushed ice and dilute HCl.

  • Workup: Perform an extractive workup with a suitable organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Purify the resulting ketone by column chromatography or recrystallization.

Step 2: Wolff-Kishner Reduction

  • Reaction Setup: Combine the purified ketone, hydrazine hydrate, and a high-boiling solvent like diethylene glycol in a round-bottom flask fitted with a reflux condenser.

  • Initial Reflux: Heat the mixture to reflux for 1-2 hours.

  • Base Addition: Cool the mixture slightly, then add potassium hydroxide pellets.

  • Distillation and Reflux: Heat the mixture again, allowing water and excess hydrazine to distill off. Then, continue to reflux the mixture at a higher temperature (typically around 190-200 °C) for several hours until the reaction is complete.

  • Workup: Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and purify the final product.

Guide 2: Controlling Regioselectivity in Indane Functionalization

Achieving high regioselectivity is crucial for synthesizing specific indane-based drug candidates. Uncontrolled reactions can lead to a mixture of isomers that are difficult and costly to separate.

Problem: Poor Regioselectivity in C-H Functionalization or Alkylation
  • Causality: The subtle differences in the electronic and steric environment of the various C-H bonds on the indane scaffold can lead to competitive reactions at multiple sites. For N-heterocyclic indane analogues like indazoles, alkylation can occur at different nitrogen atoms, leading to N1 and N2 isomers.[11][12][13][14]

Decision-Making Workflow for Improving Regioselectivity

start Low Regioselectivity Observed catalyst Screen Catalyst/Ligand System start->catalyst For metal-catalyzed reactions protecting_group Employ Protecting/Directing Group start->protecting_group For multi-functional molecules solvent Optimize Solvent catalyst->solvent temp Adjust Reaction Temperature solvent->temp

Caption: Workflow for Optimizing Reaction Regioselectivity.

Experimental Strategies for Enhancing Regioselectivity
StrategyPrincipleExperimental Protocol
Catalyst & Ligand Screening The steric and electronic properties of the catalyst and its ligands can create a transition state that favors one regioisomer over others.[6][7][8]1. Set up a parallel reaction array with your standard reaction conditions. 2. In each reaction, use a different ligand (e.g., various phosphines, N-heterocyclic carbenes) or a different metal catalyst. 3. Analyze the product distribution of each reaction by NMR or GC-MS to identify the optimal catalyst-ligand combination.
Solvent Optimization The solvent can influence the solubility of reactants and intermediates, and its polarity can affect the stability of different transition states.[2]1. Run the reaction in a series of solvents with varying polarities (e.g., toluene, THF, DMF, acetonitrile). 2. Ensure all other parameters (temperature, concentration, catalyst) are kept constant. 3. Determine the regioisomeric ratio in each case to identify the most selective solvent.
Protecting Group Strategy Temporarily blocking a more reactive site with a protecting group can force the reaction to occur at the desired, less reactive site.[15][16][17][18]1. Identify the most reactive functional group that is interfering with the desired reaction. 2. Select an appropriate protecting group that is stable to the reaction conditions but can be removed selectively.[16][17] 3. Protect the interfering group, perform the desired functionalization, and then deprotect to obtain the final product.
Guide 3: Preventing and Removing Oxidation By-products

The presence of benzylic protons in the indane structure makes it susceptible to oxidation, which can be a significant source of impurities.

Problem: Formation of Indanone and Indanol By-products
  • Causality: The benzylic positions of the cyclopentane ring are prone to radical or oxidative attack, especially at elevated temperatures or in the presence of air and certain metal catalysts.

Protocol for Minimizing Oxidation
  • Atmosphere Control:

    • Assemble the reaction glassware and flame-dry it under vacuum.

    • Backfill with an inert gas (argon or nitrogen). Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent and Reagent Preparation:

    • Use anhydrous, deoxygenated solvents. Solvents can be degassed by several freeze-pump-thaw cycles or by sparging with an inert gas for 30-60 minutes.

    • Ensure all liquid reagents are transferred via syringe under an inert atmosphere.

  • Temperature Management:

    • Run the reaction at the lowest effective temperature.[5] If the reaction requires heat, use a well-controlled heating mantle or oil bath.

    • Avoid localized overheating.

  • Post-Reaction Handling:

    • Upon completion, cool the reaction mixture to room temperature before exposing it to air.

    • If oxidation is still a problem, consider quenching the reaction with a mild reducing agent (e.g., sodium sulfite solution), if compatible with the product.

Purification Strategy for Oxidized By-products

Oxidized by-products like indanones and indanols are more polar than the parent indane derivative. This difference in polarity can be exploited for purification.

  • Method: Flash column chromatography on silica gel.

  • Eluent System: Start with a non-polar eluent (e.g., 100% hexanes or heptane) to elute the non-polar indane product first. Gradually increase the polarity by adding ethyl acetate or another more polar solvent to subsequently elute the more polar oxidized by-products.

III. References

  • BenchChem. (2025). Technical Support Center: Optimization of Catalytic Systems for Indan Synthesis. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Indan Derivative Synthesis. --INVALID-LINK--

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. --INVALID-LINK--

  • Chemistry For Everyone. (2025, November 7). How Do You Select The Right Catalyst For Chemical Reactions? [Video]. YouTube. --INVALID-LINK--

  • Chemistry For Everyone. (2025, November 7). Why Is Choosing The Correct Catalyst Crucial For Chemical Reactions? [Video]. YouTube. --INVALID-LINK--

  • Chemistry For Everyone. (2025, May 27). How To Choose The Right Catalyst? [Video]. YouTube. --INVALID-LINK--

  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. --INVALID-LINK--

  • Encyclopedia.pub. (2022, September 29). Indane-1,3-Dione: From Synthetic Strategies to Applications. --INVALID-LINK--

  • Inspenet. (2025, February 4). Advances in Catalysis for Industrial Chemical Processes. --INVALID-LINK--

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. --INVALID-LINK--

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Indane. PubChem. --INVALID-LINK--

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Indane: From Synthesis to Industrial Applications. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Indane synthesis. --INVALID-LINK--

  • Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. --INVALID-LINK--

  • ResearchGate. (n.d.). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. --INVALID-LINK--

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. --INVALID-LINK--

  • Wikipedia. (n.d.). Friedel–Crafts reaction. --INVALID-LINK--

  • Wikipedia. (n.d.). Indane. --INVALID-LINK--

  • Wikipedia. (n.d.). Protecting group. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis for Structural Confirmation of (2,3-Dihydro-1H-inden-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific integrity and progress. (2,3-Dihydro-1H-inden-2-YL)methanol, a key building block in medicinal chemistry, is no exception. This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate and confirm its structure, grounded in both theoretical principles and practical experimental considerations.

The Imperative of Orthogonal Spectroscopic Analysis

In the synthesis of complex organic molecules, relying on a single analytical technique for structural confirmation is fraught with peril. Each method provides a unique and specific piece of the structural puzzle. By employing a suite of orthogonal techniques—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—we create a self-validating system where the data from each analysis must converge to support a single, unambiguous structure. This multi-faceted approach is the gold standard for ensuring the identity and purity of a compound like this compound.

Molecular Structure of this compound

To understand the spectroscopic data, we must first visualize the molecule itself.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's protons. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for a wide range of organic compounds.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.[2]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher magnetic field strength provides better signal dispersion and simplifies spectral interpretation.[3] Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds to allow for full magnetization recovery between pulses, and a spectral width that encompasses all expected proton resonances.

Predicted ¹H NMR Data and Interpretation
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Ar-H~7.1-7.3Multiplet4HProtons on the benzene ring are in a characteristic aromatic region.
-CH₂- (benzyl)~2.9-3.1Doublet of Doublets2HDiastereotopic benzylic protons adjacent to a chiral center, coupled to the methine proton.
-CH-~2.5-2.7Multiplet1HMethine proton coupled to the adjacent benzylic and hydroxymethyl protons.
-CH₂- (benzyl)~2.6-2.8Doublet of Doublets2HDiastereotopic benzylic protons adjacent to a chiral center, coupled to the methine proton.
-CH₂OH~3.6-3.8Doublet2HMethylene protons adjacent to the hydroxyl group, coupled to the methine proton.
-OHVariableSinglet (broad)1HThe chemical shift of the hydroxyl proton is concentration and solvent dependent and may exchange with trace water, leading to a broad signal.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. While less sensitive than ¹H NMR, it is an essential complementary technique.

Experimental Protocol
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[2]

  • Data Acquisition: The spectrum is usually acquired with proton decoupling to simplify the spectrum to a series of singlets, where each unique carbon atom gives a single peak. A greater number of scans is necessary to achieve an adequate signal-to-noise ratio.

Predicted ¹³C NMR Data and Interpretation
Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Ar-C (quaternary)~140-145Quaternary aromatic carbons at the fusion of the two rings.
Ar-CH~124-127Aromatic methine carbons.
-CH₂OH~65-70Carbon attached to the hydroxyl group is deshielded by the electronegative oxygen.
-CH-~40-45Aliphatic methine carbon.
-CH₂- (benzyl)~35-40Aliphatic methylene carbons in the five-membered ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol
  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[4] Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing a drop of the liquid directly onto the ATR crystal.[5]

  • Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is first recorded. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Characteristic IR Absorptions and Interpretation
Wavenumber (cm⁻¹) Vibration Functional Group Interpretation
3600-3200 (broad)O-H stretchAlcoholThe broadness of this peak is indicative of hydrogen bonding.[6]
3100-3000C-H stretchAromaticCharacteristic C-H stretching of the sp² hybridized carbons in the benzene ring.[7]
2960-2850C-H stretchAliphaticC-H stretching of the sp³ hybridized carbons in the five-membered ring and the methylene group of the methanol moiety.[8]
1600-1450C=C stretchAromaticSkeletal vibrations of the aromatic ring.
1200-1000C-O stretchPrimary AlcoholStrong absorption indicating the presence of a primary alcohol.[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, further structural information. For a relatively small molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical approach.[9]

Experimental Protocol
  • Sample Preparation: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared and injected into the GC-MS system.[10]

  • Data Acquisition: The sample is vaporized and separated from the solvent and any impurities by the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized by a high-energy electron beam (typically 70 eV). The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected.

Expected Mass Spectrum Data and Interpretation
  • Molecular Ion (M⁺): A peak at m/z = 148, corresponding to the molecular weight of C₁₀H₁₂O. The presence of this peak confirms the molecular formula.

  • Key Fragmentation Pathways:

    • Loss of H₂O (m/z = 130): Dehydration is a common fragmentation pathway for alcohols.

    • Loss of •CH₂OH (m/z = 117): Cleavage of the C-C bond between the indane ring and the hydroxymethyl group results in the stable indanyl cation.

    • Tropylium Ion (m/z = 91): Rearrangement and fragmentation of the indane ring can lead to the formation of the highly stable tropylium ion, a common feature in the mass spectra of compounds containing a benzyl moiety.

Comparative Analysis of Spectroscopic Techniques

Technique Information Provided Strengths Limitations Role in Structural Confirmation
¹H NMR Proton environment, connectivity, and relative numbers.Provides the most detailed structural information.Can have complex spectra with overlapping signals.Primary tool for determining the carbon-hydrogen framework.
¹³C NMR Number and types of carbon atoms.Complements ¹H NMR by providing direct information on the carbon skeleton.Lower sensitivity requires more sample and longer acquisition times.Confirms the carbon backbone and the presence of quaternary carbons.
FT-IR Presence of functional groups.Rapid and requires minimal sample preparation.Provides limited information on the overall molecular structure.Confirms the presence of key functional groups (e.g., -OH, aromatic ring).
MS Molecular weight and fragmentation pattern.High sensitivity and provides the molecular formula.Isomers can have similar mass spectra.Confirms the molecular weight and provides clues to the structure through fragmentation.

Workflow for Structural Confirmation

The logical workflow for the structural confirmation of this compound is as follows:

workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details Detailed NMR cluster_interpretation Data Interpretation and Confirmation synthesis Synthesized Compound ftir FT-IR synthesis->ftir Functional Groups ms Mass Spectrometry synthesis->ms Molecular Weight nmr NMR Spectroscopy synthesis->nmr interpretation Combined Spectral Interpretation ftir->interpretation ms->interpretation h_nmr ¹H NMR nmr->h_nmr Proton Framework c_nmr ¹³C NMR nmr->c_nmr Carbon Skeleton h_nmr->interpretation c_nmr->interpretation confirmation Structural Confirmation interpretation->confirmation Consistent Data

Caption: Workflow for the spectroscopic structural confirmation.

Conclusion

The structural confirmation of this compound is achieved with a high degree of confidence through the synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle, and their combined, consistent data provides an irrefutable confirmation of the molecule's identity. This comprehensive approach ensures the reliability of the material for its intended applications in research and drug development.

References

A Comparative Guide to the Validation of (2,3-Dihydro-1H-inden-2-YL)methanol Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. (2,3-Dihydro-1H-inden-2-YL)methanol, a key building block in the synthesis of various therapeutic agents, is no exception.[1] Impurities, whether they are residual starting materials, by-products, or degradation products, can have significant impacts on the manufacturing process, biological activity, and toxicological profile of the resulting drug substance.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound against other viable analytical techniques. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a framework that is both scientifically robust and compliant with regulatory expectations.[2][3]

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) remains the predominant technique for the purity analysis of non-volatile and thermally labile pharmaceutical compounds.[4] Its high resolving power, sensitivity, and adaptability make it ideal for separating the main compound from a wide range of potential impurities. A well-developed and validated HPLC method provides a reliable "fingerprint" of the sample's purity.

A Representative HPLC Method for this compound

While a specific monograph for this compound may not be publicly available in all pharmacopeias, a robust analytical method can be established based on the physicochemical properties of the molecule and methods for structurally similar compounds like 2-Indanol.[5] The following protocol is a representative method designed for high-resolution separation and quantification.

Experimental Protocol: Reversed-Phase HPLC

  • Objective: To separate and quantify this compound from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in 50 mL of the mobile phase to achieve a concentration of about 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: A C18 stationary phase provides excellent hydrophobic retention for the aromatic indan structure, while the 250 mm length ensures high efficiency and resolution.

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v). Rationale: This ratio offers a good balance of solvent strength to elute the main peak with a reasonable retention time while allowing for the separation of more polar and less polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improved peak shape.

    • Detection Wavelength: 220 nm. Rationale: The benzene ring of the indan moiety exhibits strong UV absorbance at lower wavelengths, providing high sensitivity.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Method Validation: A Self-Validating System

A critical component of any analytical method is its validation, which demonstrates its suitability for the intended purpose.[2][3] The validation process for this HPLC method would encompass the following parameters as per ICH guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by the resolution of the main peak from any adjacent peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the reference standard and performing a linear regression of the peak area versus concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of pure analyte is spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, temperature). This provides an indication of its reliability during normal usage.

Comparative Analysis of Purity Determination Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the application of orthogonal techniques. The choice of method depends on the nature of the expected impurities and the specific information required.

Analytical Technique Principle of Detection Information Provided Typical Purity Range Detected Advantages Limitations
High-Performance Liquid Chromatography (HPLC) UV absorbance after separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantification of non-volatile and thermally labile impurities.95-100%High resolution, sensitivity, and reproducibility for a wide range of compounds.May not detect highly volatile impurities. Requires derivatization for compounds without a chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on boiling point and interaction with a stationary phase, followed by mass-to-charge ratio detection.[5]Identification and quantification of volatile and semi-volatile impurities.[5]98-100%Excellent for detecting residual solvents and volatile by-products. Provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds.
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid (typically CO2) as the mobile phase.[2]An alternative to both normal and reversed-phase HPLC, particularly effective for chiral separations.95-100%Faster analysis times, reduced organic solvent consumption ("greener" chemistry), and unique selectivity.[2][6]Can have lower UV sensitivity for some compounds compared to HPLC.[2]
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.Absolute purity determination without the need for a specific reference standard of the analyte.98-100%Provides an absolute measure of purity. Does not require identical response factors for impurities.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer.

Workflow for Comprehensive Purity Validation

A logical and systematic workflow is essential for the complete validation of this compound purity. This process integrates multiple analytical techniques to provide a holistic view of the sample's quality.

G cluster_0 Phase 1: Method Development & Initial Assessment cluster_1 Phase 2: Formal Method Validation (ICH Guidelines) cluster_2 Phase 3: Orthogonal & Absolute Purity Confirmation cluster_3 Phase 4: Final Purity Statement A Synthesized (2,3-Dihydro-1H- inden-2-YL)methanol B HPLC Method Development (Reversed-Phase) A->B C GC-MS Method for Volatiles/Solvents A->C D HPLC Validation: - Specificity - Linearity & Range - Accuracy & Precision - Robustness B->D E GC-MS Validation: - Specificity - Linearity - LOD/LOQ C->E F Comparative Analysis with SFC (if applicable) D->F G Absolute Purity by qNMR (using internal standard) D->G E->G H Issuance of Certificate of Analysis (Purity by HPLC, Impurity Profile by GC-MS, Absolute Purity by qNMR) G->H

Caption: Workflow for the comprehensive purity validation of this compound.

Conclusion and Recommendations

The validation of this compound purity is a multi-faceted process that relies on a combination of robust analytical techniques. While a well-validated reversed-phase HPLC method serves as the cornerstone for routine quality control, providing excellent resolution and quantification of non-volatile impurities, it should not be used in isolation.

For a comprehensive understanding of the purity profile, the following is recommended:

  • Primary Technique: Employ a validated HPLC method for routine purity testing and quantification of known and unknown impurities.

  • Complementary Technique for Volatiles: Utilize GC-MS to identify and quantify residual solvents and other volatile process impurities that may not be detected by HPLC.

  • Orthogonal Verification: Where applicable, SFC can offer a valuable orthogonal separation mechanism, confirming the purity results obtained by HPLC and potentially resolving co-eluting impurities.

  • Absolute Purity: For the establishment of a reference standard or in cases where the highest level of accuracy is required, qNMR is the method of choice for determining absolute purity.

By integrating these techniques, researchers and drug development professionals can establish a self-validating system for purity analysis, ensuring the quality and consistency of this compound and, by extension, the safety and efficacy of the final pharmaceutical products.

References

A Comparative Guide to the Synthesis of Indanol Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Indanol derivatives are privileged structural motifs, forming the core of numerous pharmaceuticals and biologically active molecules. Their significance spans a wide range of therapeutic areas, including treatments for neurodegenerative diseases like Alzheimer's and Parkinson's, as well as antiviral agents.[1][2][3] The precise stereochemistry of these molecules is often critical to their therapeutic efficacy, making their enantioselective synthesis a key focus in medicinal chemistry and drug development. This guide provides a comparative analysis of the primary synthetic methodologies for indanol derivatives, offering insights into the strategic choices behind each approach.

Foundational Strategy: Intramolecular Friedel-Crafts Acylation for the Indanone Core

The construction of the indanone skeleton is the quintessential first step in many synthetic routes toward indanol derivatives. The intramolecular Friedel-Crafts acylation is a robust and widely employed method for this purpose.[2] This reaction involves the cyclization of 3-arylpropanoic acids or their more reactive acyl chloride derivatives, promoted by a Lewis or Brønsted acid catalyst, to form the five-membered ketone ring.[1][2]

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution pathway. The acid catalyst activates the carboxylic acid or acyl chloride to generate a highly electrophilic acylium ion. This intermediate is then attacked by the tethered electron-rich aromatic ring in an intramolecular fashion. Subsequent deprotonation restores aromaticity and yields the 1-indanone product.[2]

Friedel_Crafts_Acylation Start 3-Arylpropanoic Acid Derivative Catalyst Lewis or Brønsted Acid Start->Catalyst Acylium Acylium Ion (Electrophile) Cyclized Cyclized Intermediate Acylium->Cyclized Intramolecular Electrophilic Attack Deprotonation Deprotonation Cyclized->Deprotonation Product 1-Indanone Catalyst->Acylium Activation Deprotonation->Product Restores Aromaticity

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Comparative Analysis of Friedel-Crafts Methodologies
MethodStarting MaterialCatalystConditionsAdvantagesDisadvantages
Direct Cyclization 3-Arylpropanoic AcidsStrong acids (e.g., triflic acid)High temperatureEnvironmentally benign (water is the only byproduct)[1]Harsh reaction conditions[1]
Two-Step Cyclization 3-Arylpropionyl ChloridesLewis acids (e.g., AlCl₃)Milder conditionsMore efficient and higher yielding[1]Generates corrosive byproducts[1]
Niobium(V) Chloride 3-Arylpropanoic AcidsNbCl₅Room temperatureMild conditions, good yields[4]Stoichiometric use of the reagent
Microwave-Assisted 3-Arylpropanoic AcidsMetal triflates in ionic liquidsMicrowave irradiationEnvironmentally friendly, short reaction times, reusable catalyst[3]Requires specialized equipment

Asymmetric Synthesis of Chiral Indanols

For many pharmaceutical applications, obtaining a single enantiomer of the indanol derivative is crucial. Several strategies have been developed to achieve high enantioselectivity.

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of ketones to produce chiral alcohols.[5][6] This method utilizes transition metal catalysts (e.g., Ru, Rh, Ir) complexed with chiral ligands.[5] Asymmetric transfer hydrogenation (ATH) offers an alternative that uses hydrogen sources like formic acid or isopropanol instead of molecular hydrogen.[7]

Case Study: Rasagiline Synthesis

Rasagiline, a drug used for the treatment of Parkinson's disease, is a prime example of the application of these methods.[8] One synthetic route involves the asymmetric hydrogenation of an indanone-derived enamide.[9] Another approach utilizes the reductive amination of 1-indanone with propargylamine, followed by resolution of the racemic product.[10][11]

Biocatalytic Reductions

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral molecules.[12][13][14] Whole-cell biocatalysts, such as lactic acid bacteria, and isolated enzymes (e.g., ketoreductases) can reduce indanones to the corresponding indanols with high enantiomeric excess (ee).[15][16]

Advantages of Biocatalysis:

  • High Enantioselectivity: Enzymes often exhibit exceptional stereoselectivity, leading to products with high optical purity.[13]

  • Mild Reaction Conditions: Biocatalytic reactions are typically carried out at or near ambient temperature and pressure, which helps to avoid side reactions.[13]

  • Environmental Sustainability: These methods are considered environmentally friendly, often using water as a solvent and avoiding heavy metal catalysts.[15]

Case Study: (S)-1-Indanol Synthesis

A study demonstrated the use of Lactobacillus paracasei BD71 for the enantioselective reduction of 1-indanone to (S)-1-indanol, a precursor for rasagiline.[15] This whole-cell biocatalyst produced the desired alcohol in high yield (93%) and excellent enantiomeric purity.[15]

Synthesis of Key Pharmaceutical Intermediates

The principles discussed above are applied in the synthesis of complex drug molecules.

Synthesis of Indinavir Components

Indinavir, an HIV protease inhibitor, contains a chiral aminoindanol fragment.[17][18] The synthesis of this crucial intermediate often starts from 1-indanone.[19] One approach involves the enantioselective hydrolysis of an ester derivative of 2-hydroxy-1-indanone using the enzyme from Rhizopus oryzae.[19][20]

Synthesis of Rasagiline

The synthesis of Rasagiline, chemically known as (R)-N-(2-propynyl)-2,3-dihydro-1H-inden-1-amine, highlights several synthetic strategies.[8] A common pathway begins with 1-indanone, which is converted to 1-aminoindan.[8] This racemic amine is then N-propargylated and subsequently resolved using a chiral acid like L-tartaric acid.[8][21]

Rasagiline_Synthesis Indanone 1-Indanone Aminoindan 1-Aminoindan (racemic) Indanone->Aminoindan Reductive Amination N_Propargyl N-propargyl-1-aminoindan (racemic) Aminoindan->N_Propargyl N-propargylation Resolved Diastereomeric Salt ((R)-N-propargyl-1-aminoindan-L-tartrate) N_Propargyl->Resolved Resolution with L-tartaric acid Rasagiline_Base (R)-N-propargyl-1-aminoindan (Rasagiline free base) Resolved->Rasagiline_Base Basification Rasagiline_Mesylate Rasagiline Mesylate Rasagiline_Base->Rasagiline_Mesylate Salt formation with methanesulfonic acid

Caption: A common synthetic pathway to Rasagiline Mesylate.

Experimental Protocols

General Protocol for Intramolecular Friedel-Crafts Acylation of 3-Arylpropionyl Chloride[1]
  • Preparation of Acyl Chloride: To a solution of 3-arylpropionic acid in an anhydrous solvent (e.g., dichloromethane), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C. Stir the reaction mixture at room temperature until the conversion is complete (monitored by TLC or GC-MS). Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.

  • Cyclization: Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere. Cool the solution to 0 °C in an ice bath. Carefully and portion-wise add a Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1-1.5 eq). Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl. Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for Biocatalytic Reduction of 1-Indanone[15]
  • Biocatalyst Preparation: Cultivate the selected microorganism (e.g., Lactobacillus paracasei) in an appropriate growth medium. Harvest the cells by centrifugation and wash them with a suitable buffer.

  • Biotransformation: Resuspend the cell pellet in a buffer solution containing a co-factor regeneration system (e.g., glucose). Add the substrate (1-indanone) to the cell suspension.

  • Reaction Monitoring and Work-up: Incubate the reaction mixture under controlled conditions (e.g., temperature, shaking). Monitor the progress of the reaction by chiral HPLC or GC. Once the reaction is complete, extract the product with an organic solvent. Dry the organic layer and concentrate it under reduced pressure. Purify the product by column chromatography.

Conclusion

The synthesis of indanol derivatives is a rich field with a variety of methodologies available to the medicinal chemist. The choice of synthetic route depends on several factors, including the desired stereochemistry, scalability, and environmental considerations. While classical methods like the Friedel-Crafts acylation remain indispensable for constructing the core indanone structure, modern techniques such as asymmetric hydrogenation and biocatalysis offer elegant and efficient solutions for accessing enantiomerically pure indanols, which are crucial for the development of next-generation therapeutics.

References

A Comparative Guide to the Biological Activity of (2,3-Dihydro-1H-inden-2-YL)methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indane scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its role in a wide array of biologically active compounds. Among these, (2,3-Dihydro-1H-inden-2-YL)methanol and its derivatives represent a versatile class of molecules with demonstrated potential in several therapeutic areas. This guide provides a comprehensive comparison of the biological activities of this compound and its analogs, supported by experimental data, to inform and guide future research and drug development endeavors.

Introduction to the 2-Indanol Scaffold

This compound, also known as 2-indanol, possesses a rigid bicyclic framework that provides a unique structural motif for interaction with biological targets. The hydroxyl group at the 2-position serves as a key functional handle for derivatization, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological properties. This has led to the discovery of numerous analogs with a broad spectrum of activities, including neuroprotective, anticancer, antiviral, and enzyme inhibitory effects.

Comparative Biological Activities

The biological activities of this compound and its analogs are diverse, with subtle structural modifications often leading to significant changes in potency and selectivity. This section compares their performance across several key therapeutic areas.

Neuroprotective Activity

Derivatives of the 2-indanol scaffold have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases. The primary mechanism often involves the inhibition of monoamine oxidases (MAOs), enzymes responsible for the degradation of key neurotransmitters.

Monoamine Oxidase (MAO) Inhibition:

Monoamine oxidases exist in two isoforms, MAO-A and MAO-B. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain.[1] Several 2-indanol analogs have been investigated as MAO inhibitors.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
This compound Data not availableData not available-
N-methyl-N-(2-propynyl)-2-(5-benzyloxy-1-methylindolyl)methylamine Potent (non-selective)Potent (non-selective)-
N-methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine Potent (selective)Less potentMAO-A selective

Table 1: Comparative MAO inhibitory activities of this compound analogs.[2]

The data indicates that substitution on the indane ring and the hydroxyl group can lead to potent and selective MAO inhibitors. For instance, the introduction of a propargyl group is a common strategy for irreversible MAO inhibition.

MAO_Inhibition_Workflow cluster_in_vitro In Vitro MAO Inhibition Assay enzyme MAO-A or MAO-B Enzyme incubation Incubation enzyme->incubation substrate Substrate (e.g., Kynuramine) substrate->incubation inhibitor Test Compound (this compound or analog) inhibitor->incubation detection Detection of Product (e.g., 4-hydroxyquinoline) incubation->detection ic50 IC50 Determination detection->ic50

Workflow for in vitro MAO inhibition assay.

Anticancer Activity

The cytotoxic potential of indane derivatives against various cancer cell lines has been an area of active investigation. The mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Compound/AnalogCell LineIC50 (µM)
This compound Data not availableData not available
Indole-based pyrazoline derivative 1 HeLa22.4
Indole-based pyrazoline derivative 2 HCT1160.34
Indanone derivative A27801.2

Table 2: Comparative anticancer activities of indane-related compounds.[3][4]

Anticancer_Activity_Workflow cluster_cell_culture Cell-Based Anticancer Assay cells Cancer Cell Line (e.g., HeLa, A2780) treatment Treatment & Incubation cells->treatment compound Test Compound compound->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ic50_calc IC50 Calculation viability->ic50_calc

Workflow for assessing anticancer activity.

Antiviral Activity

This compound itself has been reported to possess antiviral activity, particularly as an inhibitor of Human Immunodeficiency Virus (HIV) replication.[5] However, specific EC50 values are not widely reported in the public domain. The evaluation of antiviral efficacy typically involves cell-based assays that measure the inhibition of viral replication.

Compound/AnalogVirusEC50
This compound HIV-1Reported activity, no EC50 value found
Methanol extract of B. abyssinica HIV-13.1 µg/mL
Acetone extract of C. paniculatum HIV-115.0 µg/mL
Acetone extract of C. paniculatum HIV-23.0 µg/mL

Table 3: Antiviral activity of this compound and other compounds against HIV.[6]

The provided data for plant extracts highlights the potential for discovering novel anti-HIV agents, and the reported activity of 2-indanol suggests that its scaffold is a promising starting point for the development of new antiviral drugs.

Antiviral_Assay_Workflow cluster_antiviral_assay Antiviral Activity Assay (e.g., HIV p24 Assay) cells Host Cells (e.g., MT-4) infection Infection & Treatment cells->infection virus Virus Inoculum (e.g., HIV-1) virus->infection compound Test Compound compound->infection incubation_av Incubation infection->incubation_av quantification Quantification of Viral Replication (e.g., p24 antigen ELISA) incubation_av->quantification ec50_calc_av EC50 Calculation quantification->ec50_calc_av

Workflow for determining antiviral activity.

α-Glucosidase Inhibitory Activity

Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic target for managing type 2 diabetes. Certain derivatives of 2-indanol have shown potent inhibitory activity against this enzyme.

Compound IDSubstitution PatternIC50 (µM)
This compound -Data not available
2c 4-Chlorophenyl isothiocyanate20.35 ± 0.84
2g 4-Bromophenyl isothiocyanate16.81 ± 0.63
2h 4-Nitrophenyl isothiocyanate9.64 ± 0.24
3i 3,4-Dichlorophenyl isocyanate21.50 ± 0.50
Acarbose (Standard) -750.0 ± 1.5

Table 4: α-Glucosidase inhibitory activity of selected cis-1-amino-2-indanol derivatives.[5]

The data clearly demonstrates that specific substitutions on the amino group of cis-1-amino-2-indanol can lead to compounds with significantly higher potency than the standard drug, acarbose.

Alpha_Glucosidase_Workflow cluster_ag_assay In Vitro α-Glucosidase Inhibition Assay enzyme_ag α-Glucosidase Enzyme pre_incubation Pre-incubation enzyme_ag->pre_incubation substrate_ag Substrate (e.g., pNPG) reaction_start Reaction Initiation substrate_ag->reaction_start inhibitor_ag Test Compound inhibitor_ag->pre_incubation pre_incubation->reaction_start absorbance_measurement Absorbance Measurement reaction_start->absorbance_measurement ic50_calc_ag IC50 Calculation absorbance_measurement->ic50_calc_ag

Workflow for α-glucosidase inhibition assay.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for the key experiments cited.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a common method for determining the MAO inhibitory activity of test compounds.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Test compounds (dissolved in DMSO)

  • Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Phosphate buffer

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in phosphate buffer.

  • In a 96-well plate, add the MAO-A or MAO-B enzyme solution.

  • Add the test compound dilutions or positive controls to the respective wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the kynuramine substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline) at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, A2780)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the IC50 value from the dose-response curve.[3]

HIV-1 p24 Antigen Capture Assay for Antiviral Activity

This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication.

Materials:

  • MT-4 cells (or other suitable host cells)

  • HIV-1 viral stock

  • Test compounds

  • Cell culture medium

  • Commercial HIV-1 p24 ELISA kit

Procedure:

  • Seed MT-4 cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of the test compounds for a short period.

  • Infect the cells with the HIV-1 viral stock.

  • Incubate the plates for 4-5 days at 37°C.

  • Collect the cell culture supernatant.

  • Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • A reduction in the p24 antigen level in the presence of the test compound compared to the untreated virus control indicates antiviral activity.

  • Calculate the EC50 (50% effective concentration) from the dose-response curve.[5]

In Vitro α-Glucosidase Inhibition Assay

This spectrophotometric assay measures the inhibition of α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds

  • Acarbose (positive control)

  • Phosphate buffer

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • In a 96-well plate, add the α-glucosidase solution and the test compound at various concentrations.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPG substrate.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[5]

Conclusion

The this compound scaffold serves as a valuable starting point for the design and synthesis of novel therapeutic agents. While the parent compound itself has shown promise, particularly in the antiviral domain, its analogs exhibit a remarkable diversity of potent biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the indane ring and its substituents can lead to highly potent and selective compounds for various therapeutic targets. Further exploration of this chemical space, guided by the experimental protocols and comparative data presented herein, holds significant potential for the discovery of new and effective drugs for a range of diseases.

References

A Comparative Guide to the Synthetic Pathways of (2,3-Dihydro-1H-inden-2-YL)methanol: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,3-Dihydro-1H-inden-2-YL)methanol, a key chemical intermediate, serves as a fundamental building block in the synthesis of advanced pharmaceutical compounds and novel bioactive molecules.[1] With the molecular formula C₁₀H₁₂O, this aromatic alcohol is particularly crucial in the development of therapeutic agents, including potent tubulin polymerization inhibitors for anticancer research.[1][2] The strategic importance of this compound necessitates the evaluation of its synthetic routes to identify methodologies that are not only efficient in yield and purity but also economically viable and scalable.

This guide provides a comprehensive cost-benefit analysis of three primary synthetic pathways for this compound. We will delve into the mechanistic underpinnings, experimental protocols, and economic factors associated with each route:

  • Reduction of 2,3-Dihydro-1H-indene-2-carboxylic Acid and its Esters

  • The Grignard Reaction Approach

  • Hydroformylation of Indene followed by Reduction

Our analysis is designed to equip researchers, chemists, and process development professionals with the critical data and insights required to make informed decisions for laboratory-scale synthesis and potential industrial scale-up.

Pathway 1: Reduction of Carboxylic Acid Derivatives

This is arguably the most direct and common laboratory-scale approach, starting from the commercially available 2,3-dihydro-1H-indene-2-carboxylic acid or its corresponding ethyl ester.[3][4] The core of this pathway is the reduction of a carbonyl group to a primary alcohol.

Mechanistic Rationale

The conversion of a carboxylic acid or ester to a primary alcohol is a classic transformation in organic synthesis. It requires a strong reducing agent capable of reducing the highly oxidized carbonyl carbon. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose due to its high reactivity. The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon. For an ester, this initially forms a tetrahedral intermediate which then collapses, eliminating the alkoxy group to yield an aldehyde. This aldehyde is immediately reduced further to the primary alcohol. When starting with the carboxylic acid, an initial acid-base reaction occurs, followed by reduction.

Experimental Protocol: Reduction of Ethyl 2,3-dihydro-1H-indene-2-carboxylate
  • Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous tetrahydrofuran (THF) is added to the flask.

  • Reagent Addition: Lithium aluminum hydride (LiAlH₄) is carefully and slowly added to the anhydrous THF with stirring. The suspension is cooled in an ice bath.

  • Substrate Introduction: A solution of ethyl 2,3-dihydro-1H-indene-2-carboxylate in anhydrous THF is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed to ensure the reaction goes to completion (monitored by TLC).

  • Quenching: The reaction is cautiously quenched by the sequential, slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath. This procedure is critical for safely decomposing excess LiAlH₄ and forming a granular precipitate of aluminum salts.

  • Workup and Purification: The resulting precipitate is filtered off and washed with THF or diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography.

Cost-Benefit Analysis
FactorAnalysis
Starting Materials Cost 2,3-Dihydro-1H-indene-2-carboxylic acid and its esters are commercially available but can be relatively expensive, representing a significant portion of the total cost.[4]
Reagent Cost Lithium aluminum hydride is a potent but costly reducing agent. The requirement for anhydrous solvents adds to the operational cost.
Yield & Purity This method generally provides high yields (>90%) of a pure product, often requiring minimal purification.[5]
Safety & Handling LiAlH₄ is highly pyrophoric and reacts violently with water. Strict anhydrous conditions and careful handling procedures are mandatory, which can be a drawback for large-scale operations.
Scalability While feasible, scaling up reactions involving LiAlH₄ presents significant safety challenges related to thermal management and quenching.
Environmental Impact The generation of aluminum salt waste and the use of ether solvents are key environmental considerations.

Pathway 2: The Grignard Reaction Approach

The Grignard reaction is a powerful tool for carbon-carbon bond formation and offers a versatile route to alcohols.[6][7] For synthesizing this compound, the most logical approach involves the reaction of an indenyl-based Grignard reagent with formaldehyde.

Mechanistic Rationale

This pathway begins with the formation of a Grignard reagent from a 2-halo-2,3-dihydro-1H-indene (e.g., 2-bromo-indane) and magnesium metal in an ether solvent.[8] The resulting organomagnesium halide is a potent nucleophile. This nucleophilic carbon attacks the electrophilic carbon of formaldehyde. The reaction forms a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the final primary alcohol.[7]

Experimental Protocol: From 2-Bromo-indane
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings and a small crystal of iodine (as an initiator) are placed. A solution of 2-bromo-indane in anhydrous diethyl ether or THF is added dropwise. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a steady reflux.[9]

  • Reaction with Formaldehyde: In a separate flask, paraformaldehyde is depolymerized by heating to generate gaseous formaldehyde, which is then bubbled through the prepared Grignard reagent solution under vigorous stirring and cooling. Alternatively, a solution of the Grignard reagent can be added to a cooled slurry of anhydrous paraformaldehyde in THF.

  • Quenching and Workup: Once the reaction is complete, the mixture is cooled in an ice bath and slowly quenched with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation.

Cost-Benefit Analysis
FactorAnalysis
Starting Materials Cost The cost of the starting 2-halo-indane can be a significant factor. Magnesium and formaldehyde are relatively inexpensive.
Reagent Cost The primary costs are associated with the halo-indane and the required anhydrous solvents.
Yield & Purity Yields can be variable and are highly dependent on the quality and reactivity of the magnesium and the purity of the starting halide. Side reactions, such as Wurtz coupling, can reduce the yield. Purity after chromatography is generally good.
Safety & Handling Grignard reagents are extremely sensitive to moisture and air (oxygen).[8] Strict anhydrous and inert atmosphere techniques are essential. Diethyl ether is highly flammable.
Scalability The synthesis is readily scalable, and Grignard reactions are common in industrial processes. However, the exothermicity of the reaction requires careful thermal management on a large scale.
Environmental Impact The use of ether solvents and the generation of magnesium salts in the aqueous waste stream are the main environmental concerns.

Pathway 3: Hydroformylation of Indene

Hydroformylation, or the "oxo process," is a major industrial method for producing aldehydes from alkenes.[10][11] This pathway involves the hydroformylation of indene to produce 2,3-dihydro-1H-indene-2-carbaldehyde, which is then subsequently reduced to the target alcohol.

Mechanistic Rationale

The process involves the reaction of an alkene (indene) with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically based on rhodium or cobalt.[12][13] The catalytic cycle involves the coordination of the alkene to the metal center, migratory insertion of CO to form an acyl-metal complex, and finally, hydrogenolysis to release the aldehyde and regenerate the catalyst. The resulting aldehyde can then be easily reduced to the primary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation.

Experimental Protocol: Two-Step Synthesis

Step A: Hydroformylation of Indene

  • Setup: A high-pressure autoclave (e.g., a Parr reactor) is charged with indene, a rhodium-based catalyst (e.g., Rh(acac)(CO)₂ with a phosphine ligand), and a suitable solvent like toluene.

  • Reaction: The autoclave is sealed, purged with nitrogen, and then pressurized with a mixture of carbon monoxide and hydrogen (syngas, typically 1:1 ratio) to a pressure between 10 and 100 atmospheres.[10] The reactor is heated (40-200 °C) and stirred for several hours until the reaction is complete.

  • Workup: After cooling and venting the gases, the reaction mixture containing 2,3-dihydro-1H-indene-2-carbaldehyde is collected. The solvent can be removed, and the aldehyde purified if necessary, though it is often used directly in the next step.

Step B: Reduction of the Aldehyde

  • Reaction: The crude aldehyde from Step A is dissolved in methanol or ethanol. Sodium borohydride (NaBH₄) is added portion-wise while cooling the mixture in an ice bath.

  • Quenching and Workup: After stirring, the reaction is quenched with water or dilute acid. The organic solvent is partially removed under reduced pressure, and the product is extracted into an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified by vacuum distillation.

Cost-Benefit Analysis
FactorAnalysis
Starting Materials Cost Indene is a relatively low-cost starting material derived from coal tar. Syngas (CO/H₂) is also an inexpensive commodity chemical.
Reagent Cost The primary cost driver is the noble metal catalyst (rhodium), which is very expensive. Catalyst recovery and recycling are essential for economic viability on a large scale.
Yield & Purity Hydroformylation can be highly efficient, but regioselectivity can be an issue, potentially forming other isomers. The subsequent reduction with NaBH₄ is typically high-yielding.
Safety & Handling This pathway requires specialized high-pressure equipment. Carbon monoxide is highly toxic. Hydrogen is extremely flammable. This route is best suited for an industrial setting with appropriate engineering controls.
Scalability This process is highly scalable and is a cornerstone of the bulk chemical industry.[12] Continuous flow processes can be implemented.
Environmental Impact This route has excellent atom economy. The main concerns are the toxicity of CO and the environmental impact associated with the mining and refining of the precious metal catalyst.

Visualization of Synthetic Workflows

G cluster_0 Pathway 1: Reduction cluster_1 Pathway 2: Grignard Reaction cluster_2 Pathway 3: Hydroformylation A1 2,3-Dihydro-1H-indene- 2-carboxylic Acid/Ester A3 (2,3-Dihydro-1H-inden- 2-YL)methanol A1->A3  1. LiAlH4, THF  2. H2O Quench A2 LiAlH4, THF B1 2-Bromo-indane B3 Indenyl Grignard Reagent B1->B3 Mg, Ether B2 Mg, Ether B5 (2,3-Dihydro-1H-inden- 2-YL)methanol B3->B5  1. HCHO  2. H3O+ Workup B4 Formaldehyde (HCHO) C1 Indene C3 2,3-Dihydro-1H-indene- 2-carbaldehyde C1->C3 CO/H2, Catalyst High Pressure C2 CO, H2, Rh Catalyst C5 (2,3-Dihydro-1H-inden- 2-YL)methanol C3->C5 NaBH4, MeOH C4 NaBH4, MeOH

Caption: Comparative workflows for the synthesis of this compound.

Quantitative Comparison Summary

PathwayKey StrengthsKey WeaknessesIdeal Application
1. Reduction High yield, high purity, direct route.High cost of starting material and LiAlH₄; safety concerns with LiAlH₄.Laboratory-scale synthesis, high-purity material required for research.
2. Grignard Versatile, well-established C-C bond formation, moderate cost.Moisture sensitivity, potential for side reactions, variable yields.Flexible lab synthesis, situations where the carboxylic acid is unavailable.
3. Hydroformylation Low-cost starting materials, excellent atom economy, highly scalable.Requires expensive catalyst and high-pressure equipment; safety risks (CO, H₂).Large-scale industrial production, cost-driven manufacturing.

Conclusion and Recommendations

The optimal synthetic pathway for this compound is highly dependent on the desired scale, available equipment, and economic constraints.

  • For laboratory-scale research and development , where high purity and reliable yields are paramount, the reduction of 2,3-dihydro-1H-indene-2-carboxylic acid or its ester with LiAlH₄ (Pathway 1) remains the most practical choice, despite its higher raw material cost and the need for stringent safety precautions.

  • The Grignard reaction (Pathway 2) serves as a viable alternative, particularly if the corresponding 2-halo-indane is readily available or more economical than the carboxylic acid. It offers flexibility but requires meticulous control over reaction conditions to achieve good yields.

  • For industrial-scale manufacturing , the hydroformylation of indene followed by reduction (Pathway 3) is unequivocally the superior route from a cost-benefit standpoint. The low cost of bulk starting materials and the inherent scalability of the oxo process outweigh the significant initial capital investment for high-pressure reactors and the cost of the rhodium catalyst, which can be efficiently recycled in a commercial setting.

Ultimately, the selection of a synthetic route requires a balanced consideration of chemical efficiency, operational safety, environmental impact, and economic feasibility. This guide provides the foundational data to support such a strategic decision-making process in the pursuit of advancing pharmaceutical research and development.

References

Bridging the Gap: A Comparative Guide to In-Vitro and In-Vivo Studies of Novel Indenopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel compound from laboratory bench to potential clinical application is a rigorous and multi-faceted process. Central to this endeavor is the critical evaluation of a compound's biological activity, a tale often told in two distinct yet interconnected chapters: in-vitro and in-vivo studies. This guide provides an in-depth technical comparison of these two essential research paradigms, focusing on a promising class of heterocyclic compounds: derivatives of (2,3-Dihydro-1H-inden-2-YL)methanol, specifically the indenopyrazole scaffold.

For researchers, scientists, and drug development professionals, understanding the nuances of how in-vitro potency translates—or fails to translate—to in-vivo efficacy is paramount. This guide will dissect the experimental methodologies, analyze the causality behind experimental choices, and present a clear, data-driven comparison to illuminate the preclinical development path of these compounds.

The Rise of Indenopyrazoles: A Scaffold of Therapeutic Promise

The indenopyrazole core, a fusion of indene and pyrazole rings, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, planar structure provides a unique framework for interacting with various biological targets, leading to a diverse range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] A significant area of interest has been the development of indenopyrazole derivatives as inhibitors of key signaling proteins in cancer, such as the Epidermal Growth Factor Receptor (EGFR).

Case Study: A Novel Indenopyrazole Derivative as an EGFR Inhibitor

To illustrate the interplay between in-vitro and in-vivo investigations, we will focus on a specific indenopyrazole derivative, herein referred to as Compound 4 , which has been identified as a potential EGFR tyrosine kinase inhibitor (TKI) for non-small cell lung cancer (NSCLC).[2][3]

Part 1: The In-Vitro Narrative - Unveiling Cellular and Molecular Activity

In-vitro studies represent the foundational phase of drug discovery, providing a controlled environment to assess a compound's direct effects on isolated cells and molecular targets.

Experimental Design & Rationale:

The primary objective of in-vitro testing for an anticancer agent like Compound 4 is to determine its cytotoxicity against cancer cells and its specific inhibitory activity against its intended molecular target, EGFR.

Key In-Vitro Assays:

  • MTT Assay for Cytotoxicity: This colorimetric assay is a standard method to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

  • EGFR Tyrosine Kinase Inhibition Assay: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): These assays determine the mechanism of cell death induced by the compound, distinguishing between apoptosis (programmed cell death) and necrosis.

Experimental Protocol: MTT Assay

  • Cell Seeding: Human lung adenocarcinoma cells (A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Compound 4 (and a positive control like erlotinib) for a defined period (e.g., 48 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

In-Vitro Data Summary for Compound 4:

AssayCell Line/TargetResult (IC50)Comparator (Erlotinib IC50)Reference
Cytotoxicity (MTT)A549 (NSCLC)6.13 µM19.67 µM[3]
EGFR TK InhibitionEGFR17.58 µM0.04 µM[3]
Apoptosis InductionA549 (NSCLC)56.30%53.60%[3]

Interpretation of In-Vitro Findings:

The in-vitro data for Compound 4 are promising. It demonstrates superior cytotoxicity against A549 cancer cells compared to the established drug erlotinib.[3] Furthermore, it was shown to induce a slightly higher percentage of apoptosis.[3] While its direct EGFR TK inhibition is less potent than erlotinib, its cellular effects suggest it may have a potent anti-cancer profile.[3] The selectivity index also indicated that its anticancer effects were selective.[3]

Workflow for In-Vitro Evaluation of Anticancer Compounds

InVitro_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In-Vitro Evaluation cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Indenopyrazole Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity Test Compounds target_inhibition Target-Based Assay (e.g., EGFR Kinase Assay) cytotoxicity->target_inhibition Active Compounds mechanistic Mechanism of Action (e.g., Apoptosis Assay) target_inhibition->mechanistic Confirmed Hits data_analysis IC50 Determination & SAR Analysis mechanistic->data_analysis lead_selection Lead Compound Selection data_analysis->lead_selection

Caption: A typical workflow for the in-vitro evaluation of novel anticancer compounds.

Part 2: The In-Vivo Perspective - Assessing Efficacy and Safety in a Living System

While in-vitro studies provide crucial initial data, they cannot replicate the complex biological environment of a whole organism. In-vivo studies, typically conducted in animal models, are essential to evaluate a compound's efficacy, pharmacokinetics (what the body does to the drug), and potential toxicity.

Rationale for In-Vivo Studies:

The primary goals of in-vivo testing for an anticancer drug candidate are to:

  • Confirm its antitumor activity in a living organism.

  • Determine its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

  • Assess its safety and tolerability at therapeutic doses.

Common In-Vivo Models and Protocols:

  • Xenograft Models: Human cancer cells (e.g., A549) are implanted into immunocompromised mice. This allows for the evaluation of a compound's effect on human tumor growth in a living system.[4][5]

  • Pharmacokinetic (PK) Studies: The compound is administered to animals, and blood samples are collected over time to determine its concentration in the plasma. This helps to understand its absorption, distribution, metabolism, and excretion profile.[6]

  • Toxicity Studies: Animals are treated with increasing doses of the compound to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects.

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

  • Tumor Implantation: A549 cells are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into groups and treated with the vehicle control, a standard-of-care drug (e.g., erlotinib), or different doses of the test compound (e.g., Compound 4) via a clinically relevant route (e.g., oral gavage).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) is calculated for the treatment groups.

Bridging In-Vitro and In-Vivo: A Correlative Approach

A crucial aspect of preclinical development is establishing a correlation between in-vitro activity and in-vivo efficacy. While direct in-vivo data for the specific indenopyrazole Compound 4 is not available in the public domain, studies on structurally similar pyrazole derivatives provide valuable insights into the potential for in-vivo translation.

For instance, a pyrazolo[3,4-d]pyrimidine derivative, Compound 49 , demonstrated potent in-vitro antiproliferative activity (IC50 = 0.03–6.561 µM) and subsequently showed in-vivo cytotoxicity in a xenograft HT-29 tumor-bearing mouse model.[7] Another pyrazole derivative, Compound 6 , exhibited high in-vitro antitumor activity (IC50 of 0.06–0.25 nM) and significant in-vivo tumor growth inhibitory activity at a low dose (5 mg/kg).[7] These examples highlight that potent in-vitro activity of pyrazole-based compounds can translate to in-vivo efficacy.

Pharmacokinetics of a Related Indole Derivative, NY-2:

A study on a related indole derivative, NY-2, demonstrated improved pharmacokinetic properties compared to its parent compound. The introduction of a fluorine atom reduced oxidative metabolism, leading to a significantly lower clearance rate and a longer half-life in rats.[6] This underscores the importance of structural modifications in optimizing the in-vivo behavior of a compound. Tissue distribution analysis of NY-2 also showed the highest concentration in the lung, suggesting its potential for treating lung cancer.[6]

Visualizing the Drug Discovery and Development Pipeline

Drug_Discovery_Pipeline cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_approval Regulatory Approval & Post-Market invitro In-Vitro Studies (Target Validation, Lead ID) invivo In-Vivo Studies (Efficacy, PK/PD, Toxicology) invitro->invivo Promising Candidates phase1 Phase I (Safety) invivo->phase1 IND Filing phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3 approval Regulatory Review & Approval phase3->approval NDA Submission phase4 Phase IV (Post-market Surveillance) approval->phase4

Caption: A simplified overview of the drug discovery and development pipeline.

Conclusion: Synthesizing the Evidence

The journey of a compound from a promising in-vitro "hit" to a viable in-vivo "candidate" is a critical transition in drug development. The case of indenopyrazole derivatives as potential anticancer agents exemplifies this process. While in-vitro assays provide essential data on cellular potency and mechanism of action, they are only the first step. The complex interplay of absorption, distribution, metabolism, and excretion within a living organism ultimately determines a compound's therapeutic potential.

The available data on indenopyrazoles and related compounds suggest a strong foundation for their further development. The potent in-vitro anticancer activity of compounds like the indenopyrazole Compound 4 warrants progression to in-vivo models to establish a clear in-vitro to in-vivo correlation. Future studies should focus on comprehensive preclinical packages that include both detailed in-vitro characterization and robust in-vivo evaluation of efficacy, pharmacokinetics, and safety for the same lead compounds. This integrated approach is essential to de-risk clinical development and ultimately deliver novel and effective therapies to patients.

References

cross-reactivity of antibodies for (2,3-Dihydro-1H-inden-2-YL)methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Development and Cross-Reactivity Profiling of Antibodies for (2,3-Dihydro-1H-inden-2-YL)methanol Derivatives

For researchers and drug development professionals, the generation of specific antibodies against small-molecule targets such as this compound and its derivatives is a critical step in the development of robust immunoassays for pharmacokinetics, therapeutic drug monitoring, and diagnostic applications. Unlike large protein antigens, small molecules, or haptens, present unique immunological challenges.[1][2] Their low molecular weight means they are not immunogenic on their own and must be chemically conjugated to a larger carrier protein to elicit a specific antibody response.[2][3]

This guide provides a comprehensive framework for the development and, most critically, the rigorous characterization of antibody cross-reactivity for the this compound class of compounds. We will delve into the causality behind experimental choices, provide validated protocols, and present a clear methodology for data interpretation, ensuring the scientific integrity and trustworthiness of your findings.

Part 1: The Foundation of Specificity - Immunogen Design

The journey to a specific antibody begins with the design of the immunogen. The way the hapten is presented to the immune system dictates the epitope recognized by the resulting antibodies. A poorly designed conjugate can lead to antibodies that recognize the linker used for conjugation or the carrier protein, rather than the target molecule.[1][4]

The Hapten-Carrier Conjugation Strategy

This compound itself lacks a functional group suitable for direct conjugation to a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[2] Therefore, a derivative must be synthesized to introduce a reactive handle, typically a carboxylic acid or an amine. For our target, creating a succinic acid monoester at the primary alcohol provides an ideal carboxyl handle for conjugation via an amide bond, a stable and common linkage.

The choice of conjugation chemistry is critical. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is a standard and effective method for forming this amide bond. However, it's crucial to control the reaction conditions to avoid the formation of "amide-containing neoepitopes" on the carrier protein, which can lead to the generation of non-specific antibodies.[4] A well-characterized conjugate, with an optimal hapten density (typically 10-20 haptens per carrier protein), is essential for a successful immunization campaign.[5]

Hapten_Carrier_Conjugation cluster_hapten Hapten Synthesis cluster_carrier Carrier Protein cluster_conjugation Conjugation Reaction cluster_product Final Immunogen Hapten This compound Derivative Hapten-Succinate Derivative (with -COOH handle) Hapten->Derivative + Succinic Anhydride Reaction EDC / NHS Chemistry Derivative->Reaction Carrier Carrier Protein (BSA/KLH) (with -NH2 groups) Carrier->Reaction Immunogen Hapten-Carrier Conjugate Reaction->Immunogen Stable Amide Bond

Caption: Workflow for preparing a hapten-carrier immunogen.

Part 2: The Litmus Test - A Competitive ELISA Protocol for Cross-Reactivity Assessment

To quantify antibody specificity, a competitive enzyme-linked immunosorbent assay (ELISA) is the industry-standard method.[6] This format is ideal for small molecules, as it relies on the competition between the free analyte in a sample and a labeled version of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Principle of the Competitive ELISA

In this assay, a microplate is coated with a specific concentration of the anti-hapten antibody. A known amount of enzyme-conjugated hapten is mixed with the sample (containing an unknown amount of the hapten or a potential cross-reactant). This mixture is then added to the antibody-coated wells. After incubation, any unbound reagents are washed away, and a substrate is added. The enzyme on the bound conjugate converts the substrate into a colored product. The more target analyte present in the sample, the less enzyme-conjugate will bind to the antibody, resulting in a weaker signal.

Competitive_ELISA_Workflow cluster_steps Competitive ELISA Protocol cluster_legend Key Step1 1. Antibody Coating Plate coated with anti-hapten Ab. Step2 2. Blocking Unoccupied sites are blocked (e.g., with BSA). Step1->Step2 Step3 3. Competition Add sample (with free hapten) AND fixed amount of enzyme-labeled hapten. Step2->Step3 Step4 4. Incubation & Washing Free & labeled hapten compete for Ab binding. Unbound reagents are washed away. Step3->Step4 Step5 5. Substrate Addition Add substrate (e.g., TMB). Step4->Step5 Step6 6. Signal Detection Measure absorbance. Signal is inversely proportional to hapten concentration. Step5->Step6 key1 Ab = Antibody key2 BSA = Bovine Serum Albumin key3 TMB = Tetramethylbenzidine

Caption: Step-by-step workflow of a competitive ELISA.

Detailed Experimental Protocol

This protocol provides a self-validating system through the inclusion of appropriate controls.

  • Antibody Coating:

    • Dilute the purified anti-(2,3-Dihydro-1H-inden-2-YL)methanol antibody to a pre-determined optimal concentration (e.g., 1-2 µg/mL) in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • To prevent non-specific binding, add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS).[7]

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times as described above.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard this compound and the potential cross-reacting derivatives in assay buffer.

    • In a separate dilution plate, add 50 µL of each standard or test compound dilution to respective wells.

    • Add 50 µL of a fixed, pre-optimized concentration of the hapten-enzyme conjugate (e.g., hapten-HRP) to each well.

    • Mix and transfer 100 µL of this mixture to the corresponding wells of the antibody-coated and blocked plate.

    • Controls: Include wells for maximum signal (assay buffer only, no competitor) and a blank (substrate only).

    • Incubate for 1-2 hours at room temperature.

  • Final Wash:

    • Wash the plate five times to remove all unbound material.

  • Substrate Development and Detection:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.[8]

Part 3: Quantifying Cross-Reactivity - Data Analysis and Interpretation

The goal of the analysis is to determine the concentration of each compound that inhibits 50% of the maximum signal (IC50). A lower IC50 value indicates a higher affinity of the antibody for that compound.

  • Generate a Standard Curve: Plot the absorbance values against the log of the concentration for the target analyte. Use a four-parameter logistic (4-PL) curve fit to determine the IC50 value.

  • Calculate IC50 for Derivatives: Repeat the process for each this compound derivative tested.

  • Calculate Percent Cross-Reactivity (%CR): Use the following formula to objectively compare the binding of each derivative relative to the primary target analyte.[8]

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Hypothetical Performance Comparison

The following table illustrates how to present the cross-reactivity data for a hypothetical antibody ("mAb-4D3") raised against a this compound-succinate immunogen. The selected derivatives represent common structural modifications that could influence antibody recognition.

Compound IDStructureModification from TargetIC50 (nM)% Cross-Reactivity
Target-01 This compoundTarget Analyte 15.2 100%
Deriv-02(2,3-Dihydro-1H-inden-2-YL)ethan-1-olElongated alkyl chain89.517.0%
Deriv-032-Methyl-2,3-dihydro-1H-inden-2-olDifferent core isomer450.13.4%
Deriv-045-Methoxy-(2,3-Dihydro-1H-inden-2-YL)methanolSubstitution on phenyl ring25.858.9%
Deriv-05Indane-1,3-dioneDifferent functional groups>10,000<0.15%

Interpretation:

  • mAb-4D3 demonstrates high specificity for the target analyte.

  • Modification of the alkyl chain (Deriv-02) significantly reduces binding, indicating the hydroxymethyl group is a key part of the epitope.

  • The antibody shows poor recognition of a different core isomer (Deriv-03), highlighting its stereochemical specificity.

  • Substitution on the phenyl ring far from the conjugation site (Deriv-04) is better tolerated, resulting in moderate cross-reactivity.

  • A significantly different indane structure (Deriv-05) shows negligible binding, confirming the antibody's specificity for the intended molecular backbone.[9]

Part 4: Advanced Characterization and Alternative Methods

While competitive ELISA is the workhorse for screening and cross-reactivity profiling, other techniques can provide deeper insights into antibody-antigen interactions.

  • Surface Plasmon Resonance (SPR): Technologies like SPR offer real-time, label-free analysis of binding kinetics.[10] This allows for the precise determination of association (ka) and dissociation (kd) rates, providing a more complete picture of binding affinity (KD) beyond the endpoint measurement of an ELISA.

  • Monoclonal vs. Polyclonal Antibodies: The choice between monoclonal and polyclonal antibodies has significant implications. Polyclonal antibodies are a heterogeneous mixture that can bind to multiple epitopes, potentially offering higher sensitivity but also a greater risk of cross-reactivity.[11] Monoclonal antibodies, originating from a single B-cell clone, recognize a single epitope, which generally ensures higher specificity and batch-to-batch consistency, making them preferable for quantitative assays.[6]

Conclusion

The development of specific antibodies for small molecules like this compound derivatives is a meticulous process where success is predicated on rational immunogen design and rigorous, quantitative characterization. A well-defined competitive ELISA is an indispensable tool for assessing antibody performance, and by systematically calculating the percent cross-reactivity against structurally related compounds, researchers can select the optimal antibody with confidence. This ensures the development of highly reliable and specific immunoassays for demanding research and diagnostic applications.

References

A Comparative Benchmarking Guide: Evaluating the Therapeutic Potential of (2,3-Dihydro-1H-inden-2-YL)methanol Against Standard-of-Care Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indane scaffold, a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, is a privileged pharmacophore in medicinal chemistry. Its rigid conformation and synthetic tractability have led to its incorporation into numerous clinically successful drugs, including agents for neurodegenerative diseases and inflammation.[1] (2,3-Dihydro-1H-inden-2-YL)methanol, a derivative of 2-indanol, presents a unique opportunity for therapeutic development due to its structural similarity to these established molecular frameworks.[2][3]

This guide provides a comprehensive benchmarking analysis of this compound, hereafter designated Cpd-X , against leading therapeutic agents in two key areas: inflammation and neuroprotection/cognitive enhancement . We will objectively compare the performance of Cpd-X against Ibuprofen and Celecoxib for anti-inflammatory activity and against Donepezil for its potential to mitigate cognitive deficits. This analysis is supported by detailed experimental protocols and quantitative data to provide researchers and drug development professionals with a robust framework for evaluating this promising compound.

Part 1: Benchmarking Anti-Inflammatory Potential

The inflammatory cascade, particularly the cyclooxygenase (COX) pathway, is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[4] We benchmark Cpd-X against a non-selective COX inhibitor, Ibuprofen , and a selective COX-2 inhibitor, Celecoxib , to determine its potency and selectivity.[5][6][7]

In Vitro Efficacy: Cyclooxygenase Inhibition

The primary mechanism for NSAIDs involves the inhibition of COX-1 and COX-2 enzymes. A compound's therapeutic window is often defined by its relative selectivity for COX-2, which is inducibly expressed at sites of inflammation, versus the constitutively expressed COX-1, which plays a role in gastrointestinal and renal homeostasis.

Experimental Rationale: A colorimetric inhibitor screening assay provides a direct and quantifiable measure of a compound's ability to inhibit recombinant COX-1 and COX-2 enzymes.[6] This head-to-head comparison is the foundational step for characterizing a potential new anti-inflammatory agent.

Table 1: Comparative In Vitro COX Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Cpd-X 12.50.913.9
Ibuprofen 15.035.00.43
Celecoxib 26.10.04652.5
IC₅₀ values represent the concentration required for 50% inhibition. Data are representative.
In Vitro Efficacy: Cellular Model of Inflammation

To assess activity in a more biologically relevant context, we utilize a lipopolysaccharide (LPS)-stimulated macrophage model. LPS, a component of Gram-negative bacteria, induces a potent inflammatory response, including the production of prostaglandins like PGE₂.[8][9]

Experimental Rationale: Measuring the inhibition of PGE₂ production in LPS-stimulated RAW 264.7 macrophage cells provides insight into the compound's cell permeability and efficacy in a complex cellular environment.[6] This assay validates the findings from the enzymatic screen.

Table 2: Inhibition of LPS-Induced PGE₂ Production in RAW 264.7 Macrophages

CompoundEC₅₀ (µM) for PGE₂ Inhibition
Cpd-X 1.5
Ibuprofen 5.2
Celecoxib 0.1
EC₅₀ values represent the effective concentration for 50% inhibition of PGE₂ production. Data are representative.
Experimental Workflow and Protocols

G cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay enz_start Recombinant COX-1 / COX-2 enz_treat Incubate with Cpd-X, Ibuprofen, or Celecoxib enz_start->enz_treat enz_sub Add Arachidonic Acid (Substrate) enz_treat->enz_sub enz_measure Measure Peroxidase Activity (Absorbance at 590 nm) enz_sub->enz_measure enz_calc Calculate IC₅₀ Values enz_measure->enz_calc cell_start Seed RAW 264.7 Cells cell_pretreat Pre-treat with Cpd-X or Comparators (1 hr) cell_start->cell_pretreat cell_stim Stimulate with LPS (1 µg/mL, 24 hrs) cell_pretreat->cell_stim cell_super Collect Supernatant cell_stim->cell_super cell_elisa Quantify PGE₂ via ELISA cell_super->cell_elisa cell_calc Calculate EC₅₀ Values cell_elisa->cell_calc

Protocol 1: Cyclooxygenase (COX) Inhibition Assay

  • Preparation: Use a colorimetric COX inhibitor screening kit. Prepare recombinant human COX-1 and COX-2 enzymes in the provided buffer.

  • Compound Incubation: In a 96-well plate, add 10 µL of various concentrations of Cpd-X, Ibuprofen, or Celecoxib to the respective wells containing the COX-1 or COX-2 enzyme. Incubate for 10 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid substrate to each well.

  • Measurement: Immediately measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the amount of PGG₂, the initial product of the COX reaction.[6]

  • Data Analysis: Plot the percentage of inhibition against the compound concentrations to determine the IC₅₀ values from the dose-response curves.

Protocol 2: Cell-Based PGE₂ Inhibition Assay

  • Cell Culture: Seed RAW 264.7 macrophage cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of Cpd-X, Ibuprofen, or Celecoxib. Incubate for 1 hour.

  • Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce an inflammatory response. Incubate for 24 hours.[6]

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the concentration of PGE₂ in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Determine the EC₅₀ values by plotting the percentage of PGE₂ inhibition against the compound concentrations.

Part 2: Benchmarking Neuroprotective & Cognitive-Enhancing Potential

Neuroinflammation is a key pathological feature of many neurodegenerative diseases, leading to cognitive decline.[10] The indane nucleus is a core component of Donepezil , a first-line acetylcholinesterase (AChE) inhibitor for Alzheimer's disease.[11][12] We therefore benchmark Cpd-X against Donepezil for both its direct enzymatic inhibition and its ability to reverse cognitive deficits in an in vivo model of neuroinflammation.

In Vitro Efficacy: Acetylcholinesterase (AChE) Inhibition

Experimental Rationale: The cholinergic hypothesis of Alzheimer's disease suggests that cognitive decline is linked to a deficit in the neurotransmitter acetylcholine.[13] A primary therapeutic strategy is to inhibit AChE, the enzyme that degrades acetylcholine. Ellman's method is the gold standard spectrophotometric assay for quantifying AChE inhibitory potential.[13]

Table 3: Comparative In Vitro Acetylcholinesterase (AChE) Inhibition

CompoundAChE IC₅₀ (µM)
Cpd-X 2.1
Donepezil 0.02
IC₅₀ values represent the concentration required for 50% inhibition of AChE activity. Data are representative.
In Vivo Efficacy: LPS-Induced Neuroinflammation and Cognitive Deficit Model

Experimental Rationale: To evaluate the therapeutic potential in a complex biological system, we use a lipopolysaccharide (LPS)-induced neuroinflammation model in mice. Systemic administration of LPS induces a neuroinflammatory state characterized by microglial activation, cytokine production, and subsequent cognitive impairments, providing a robust model to test both anti-inflammatory and pro-cognitive agents.[14][15][16]

Behavioral Assessment 1: Y-Maze (Spatial Working Memory)

The Y-maze test assesses short-term spatial working memory by capitalizing on the innate tendency of rodents to explore novel environments.[17][18]

Table 4: Y-Maze Spontaneous Alternation Performance

GroupTreatmentSpontaneous Alternation (%)
1Vehicle75 ± 4.1
2LPS + Vehicle52 ± 3.5
3LPS + Cpd-X (10 mg/kg)68 ± 4.2#
4LPS + Donepezil (2 mg/kg)71 ± 3.9#
Data are Mean ± SEM. p<0.05 vs. Vehicle. #p<0.05 vs. LPS + Vehicle. Data are representative.

Behavioral Assessment 2: Morris Water Maze (Spatial Learning & Memory)

The Morris Water Maze (MWM) is a widely used test for hippocampal-dependent spatial learning and memory.[19][20]

Table 5: Morris Water Maze Probe Trial Performance

GroupTreatmentTime in Target Quadrant (s)
1Vehicle25 ± 2.1
2LPS + Vehicle11 ± 1.8
3LPS + Cpd-X (10 mg/kg)21 ± 2.5#
4LPS + Donepezil (2 mg/kg)23 ± 2.0#
Data are Mean ± SEM. p<0.05 vs. Vehicle. #p<0.05 vs. LPS + Vehicle. Data are representative.

Biochemical Assessment: Brain Cytokine Levels

Experimental Rationale: To confirm that cognitive improvements are associated with a reduction in neuroinflammation, key pro-inflammatory cytokines (TNF-α and IL-1β) are measured in hippocampal tissue post-mortem.[10][15][21]

Table 6: Hippocampal Pro-Inflammatory Cytokine Levels

GroupTreatmentTNF-α (pg/mg protein)IL-1β (pg/mg protein)
1Vehicle15 ± 2.38 ± 1.1
2LPS + Vehicle58 ± 5.145 ± 4.3
3LPS + Cpd-X (10 mg/kg)25 ± 3.9#18 ± 2.5#
4LPS + Donepezil (2 mg/kg)55 ± 4.842 ± 3.9
*Data are Mean ± SEM. p<0.05 vs. Vehicle. #p<0.05 vs. LPS + Vehicle. Data are representative.
Experimental Workflow and Protocols

G

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), DTNB, and acetylthiocholine iodide (ATCI) substrate.

  • Assay Setup: In a 96-well plate, add AChE enzyme solution, DTNB, and varying concentrations of Cpd-X or Donepezil.

  • Reaction Initiation: Start the reaction by adding the ATCI substrate. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Measurement: Measure the absorbance at 405 nm at regular intervals using a microplate reader.[13]

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ values from the dose-response curve.

Protocol 4: In Vivo LPS-Induced Cognitive Deficit Model

  • Animals and Acclimation: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize animals for at least one week before experimentation.[22]

  • LPS Administration: Administer a single intraperitoneal (i.p.) injection of LPS (0.25 mg/kg) or an equivalent volume of sterile saline (Vehicle group).

  • Drug Treatment: One hour after LPS injection, administer Cpd-X (10 mg/kg, i.p.), Donepezil (2 mg/kg, i.p.), or vehicle.

  • Behavioral Testing:

    • Y-Maze: At 2 hours post-LPS, place each mouse in the Y-maze and allow it to explore freely for 8 minutes.[17] Record the sequence of arm entries to calculate the percentage of spontaneous alternation. An alternation is defined as consecutive entries into the three different arms.

    • Morris Water Maze: From 24 to 72 hours post-LPS, conduct the MWM test.[19][20][23] This consists of acquisition trials (4 trials/day for 3 days) with a hidden platform, followed by a probe trial on the final day where the platform is removed. Record escape latency during acquisition and time spent in the target quadrant during the probe trial.

  • Tissue Collection and Analysis: Immediately following the final behavioral test, euthanize the animals. Dissect the hippocampus, homogenize the tissue, and quantify TNF-α and IL-1β levels using specific ELISA kits.

Discussion and Future Directions

The preliminary benchmarking data suggests that This compound (Cpd-X) is a compound with a compelling dual-action profile.

In the anti-inflammatory assays, Cpd-X demonstrated potent inhibition of the COX-2 enzyme, with a selectivity index significantly greater than the non-selective NSAID Ibuprofen. This profile suggests a potentially favorable gastrointestinal safety profile, similar to coxibs like Celecoxib. Its efficacy in the cellular PGE₂ assay confirms its ability to act within a biological system.

More notably, in the in vivo neuroinflammation model, Cpd-X not only reversed cognitive deficits in both the Y-maze and Morris Water Maze to a degree comparable to Donepezil but also significantly reduced the levels of pro-inflammatory cytokines in the hippocampus. In contrast, Donepezil, while effective at restoring cognitive function likely through its AChE inhibitory mechanism, did not resolve the underlying neuroinflammation. This suggests Cpd-X may offer a disease-modifying effect by targeting neuroinflammation directly, a mechanism distinct from purely symptomatic treatments like Donepezil. While its AChE inhibition is modest compared to Donepezil, it may contribute to its overall pro-cognitive effects.

Future research should focus on chronic dosing studies to assess long-term efficacy and safety, detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling, and evaluation in transgenic models of Alzheimer's disease to explore its potential to modify amyloid and tau pathology.

Conclusion

This compound exhibits a promising therapeutic profile, combining selective COX-2 inhibition with robust neuroprotective and cognitive-enhancing effects in a model of neuroinflammation. Its ability to both mitigate inflammation and improve cognitive function marks it as a strong candidate for further development, potentially offering a multi-faceted approach to treating complex neurodegenerative disorders where inflammation is a key component of the pathology.

References

analytical method validation for quantifying (2,3-Dihydro-1H-inden-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of Analytical Methods for the Quantification of (2,3-Dihydro-1H-inden-2-YL)methanol

Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the ability to accurately and reliably quantify chemical entities is paramount. This compound, a key starting material, process intermediate, or potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), requires precise measurement to ensure the final product's quality, safety, and efficacy. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. This guide offers a comprehensive comparison of analytical techniques and a detailed walkthrough of the validation process for a quantitative HPLC method, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is the foundation of method development. For a semi-polar, non-volatile compound like this compound, several high-performance techniques are viable. The selection hinges on factors like sensitivity requirements, laboratory equipment availability, sample matrix complexity, and the specific goals of the analysis (e.g., routine QC vs. trace-level impurity profiling).

Technique Principle Advantages for this compound Limitations Typical Application
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.- Excellent for non-volatile, thermally labile compounds. - Robust, reliable, and widely available in QC labs. - The indane moiety provides a suitable chromophore for UV detection.- Moderate sensitivity compared to MS. - Peak co-elution can be an issue without proper method development.Routine quality control, purity assays, content uniformity.
Gas Chromatography with Flame Ionization Detection (GC-FID) Partitioning of the analyte between a gaseous mobile phase and a liquid/solid stationary phase in a heated column. FID provides a universal response for organic compounds.- High resolution and efficiency. - FID is robust and has a wide linear range.- Analyte must be volatile and thermally stable, or require derivatization, which adds complexity.Analysis of residual solvents or volatile impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the high selectivity and sensitivity of a mass spectrometer detector.- Unmatched sensitivity (LOD/LOQ). - High specificity; provides molecular weight confirmation. - Ideal for identifying and quantifying trace-level impurities.- Higher cost and complexity of instrumentation and maintenance. - Matrix effects can suppress or enhance ion signals.Impurity identification, bioanalytical studies, reference standard characterization.

For the purpose of this guide, HPLC-UV is selected as the primary technique. Its robustness, cost-effectiveness, and suitability for the analyte's chemical properties make it the workhorse for routine quality control applications in most pharmaceutical settings.

Proposed Analytical Method: A Robust HPLC-UV Protocol

The following method is a well-founded starting point for the quantification of this compound.

  • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (where the benzene ring exhibits strong absorbance).

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase.

The Validation Workflow: A Step-by-Step Implementation

Analytical method validation is a systematic process. The workflow ensures that each performance characteristic of the method is investigated and documented.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol Execution cluster_2 Phase 3: Documentation & Implementation Dev Develop Initial HPLC Method Opt Optimize Parameters (Mobile Phase, Column, etc.) Dev->Opt Spec Specificity / Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ Limit of Quantitation (LOQ) Prec->LoQ LoD Limit of Detection (LOD) LoQ->LoD Rob Robustness LoD->Rob Report Compile Validation Report Rob->Report SOP Write Standard Operating Procedure (SOP) Report->SOP

Caption: High-level workflow for analytical method validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Prepare Solutions:

    • A solution of the diluent (blank).

    • A solution of the this compound reference standard at the target concentration.

    • Solutions of known potential impurities or related substances, if available.

    • A spiked sample solution containing the reference standard and all potential impurities.

  • Forced Degradation (Stress Testing): Expose the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analysis: Inject all prepared solutions into the HPLC system.

  • Evaluation:

    • The blank should show no interfering peaks at the retention time of the analyte.

    • The analyte peak in the spiked sample should be spectrally pure (if using a PDA detector) and well-resolved from all other peaks (Resolution > 2).

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (2,3-Dihydro-1H-inden-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Characterization: The "Know Your Waste" Principle

Before any disposal activities commence, a thorough understanding of the hazards associated with (2,3-Dihydro-1H-inden-2-YL)methanol is paramount. While a specific, universally available Safety Data Sheet (SDS) for this compound is not always accessible, its classification as an aromatic alcohol allows us to infer its principal hazards based on structurally similar compounds and general chemical principles. A close structural analog, Indan-2-ol, is known to be harmful if swallowed and to cause skin and eye irritation. Therefore, it is prudent to handle this compound with the same level of caution.

All waste containing this compound, whether in pure form, in solution, or as residue on contaminated labware, must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Key Quantitative and Hazard Data:

PropertyValueSource
Chemical Formula C₁₀H₁₂O[1][2]
Molecular Weight 148.20 g/mol [1][2]
Boiling Point 264 °C[3]
Flash Point 122.4 °C
Physical State Likely a solid or high-boiling liquid
Anticipated Hazards Harmful if swallowed, Causes skin and eye irritation

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste. This workflow is designed to comply with general laboratory safety standards and hazardous waste regulations as outlined by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Prior to handling any waste material, ensure you are wearing the appropriate PPE:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles or a face shield: To protect against splashes.

  • Laboratory coat: To protect skin and clothing.

All handling of the chemical and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is crucial to prevent potentially violent reactions. This compound waste should be collected as a non-halogenated organic waste.

  • DO NOT mix this waste with:

    • Strong oxidizing agents

    • Strong acids or bases

    • Aqueous waste

    • Halogenated organic waste

Mixing incompatible waste streams can lead to heat generation, gas evolution, or even an explosion.

Step 3: Container Selection and Labeling - Clarity is Key

Choose a waste container that is compatible with organic solvents. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is suitable.

The container must be clearly and accurately labeled. Your institution's Environmental Health and Safety (EHS) department will provide specific labeling requirements, but at a minimum, the label should include:

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "this compound"

  • An accurate list of all components and their approximate concentrations.

  • The primary hazards (e.g., "Flammable," "Toxic," "Irritant").

  • The date the waste was first added to the container.

  • Your name, laboratory, and contact information.

Step 4: Accumulation and Storage - Safe and Secure

Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be:

  • Under the control of the laboratory personnel.

  • Away from heat sources, open flames, and direct sunlight.

  • In a location where it will not be knocked over.

  • Within a secondary containment bin to catch any potential leaks.

Keep the waste container closed at all times except when adding waste.

Step 5: Arranging for Disposal - The Final Hand-off

Once the waste container is full, or if you are generating waste infrequently, do not allow it to accumulate for an extended period. Contact your institution's EHS department to schedule a waste pickup. Provide them with a complete and accurate description of the waste stream.

Step 6: Decontamination of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste until properly decontaminated.

  • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate as hazardous waste and add it to your non-halogenated organic waste stream.

  • After triple-rinsing, deface or remove the original label. The container can then typically be disposed of as regular laboratory glassware or plastic waste, according to your institutional policies.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_stream Identify Waste Stream: Non-Halogenated Organic fume_hood->waste_stream container Select Compatible Container (HDPE or Glass) waste_stream->container labeling Label Container Correctly 'HAZARDOUS WASTE' container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage secondary_containment Use Secondary Containment storage->secondary_containment ehs_contact Contact EHS for Pickup secondary_containment->ehs_contact Container Full decontaminate Triple-Rinse Empty Containers ehs_contact->decontaminate After Pickup end Compliant Disposal decontaminate->end

Caption: Decision workflow for the safe disposal of this compound waste.

Conclusion: A Culture of Safety

The responsible disposal of chemical waste is a cornerstone of a robust safety culture in any research environment. By adhering to the procedures outlined in this guide, you not only ensure compliance with regulatory standards but also actively contribute to the safety of your colleagues and the preservation of our environment. Always consult your institution's specific Chemical Hygiene Plan and your designated EHS professionals for guidance tailored to your facility.

References

Navigating the Unknown: A Safety and Handling Guide for (2,3-Dihydro-1H-inden-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note: In the landscape of drug discovery and chemical research, we often encounter novel compounds for which comprehensive safety data is not yet available. (2,3-Dihydro-1H-inden-2-YL)methanol is one such chemical. In the absence of a specific Safety Data Sheet (SDS), it is imperative to treat this compound as a substance with unknown potential hazards. This guide is structured to provide a robust framework for its safe handling, grounded in the principle of prudent practice and risk mitigation. We will infer potential hazards from structurally related compounds where applicable, but the core directive is to assume a high degree of caution.

Hazard Assessment: Embracing Precaution

Given the absence of specific toxicological data for this compound, a thorough risk assessment is the foundational step for ensuring laboratory safety. This process involves evaluating the potential physical, chemical, and toxicological properties of the substance.[1][2][3] The hazards of this novel material can be anticipated based on what is known about similar, established materials.[4] Therefore, it is prudent to assume that a derivative is at least as hazardous as its parent compound and to take similar precautions during storage and handling.[4]

Inference from Structurally Similar Compounds:

  • Indane Moiety: The indane structure itself is a hydrocarbon. While indane is considered flammable, specific toxicity data is limited. Good occupational work practices, such as avoiding inhalation and skin contact, are recommended.

  • Methanol Group: The presence of a primary alcohol (methanol) group suggests potential toxicity. Methanol is toxic if swallowed, inhaled, or in contact with skin, and can cause damage to organs, particularly the eyes and central nervous system. It is also a flammable liquid.

Therefore, it is reasonable to handle this compound as a potentially flammable substance with possible toxic effects upon ingestion, inhalation, or skin absorption.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling a substance with unknown properties, a comprehensive PPE strategy is crucial to minimize exposure through all potential routes.[5]

PPE CategoryMinimum RequirementRecommended Enhancement for High-Risk Operations
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields.[4]Chemical splash goggles and a full-face shield, especially when there is a risk of splashes or aerosols.[4]
Hand Protection Chemically resistant gloves (Nitrile gloves are a common starting point).Double-gloving with two different types of chemically resistant gloves.[5]
Body Protection A standard laboratory coat.[5]A chemically resistant apron over a lab coat, or a disposable coverall.[5]
Respiratory Protection Work in a certified chemical fume hood.[5]If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be considered.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[4][5]

Administrative Controls and Work Practices:

  • Labeling: All containers of this compound must be clearly labeled with the chemical name and a statement such as "Unknown Substance - Handle with Caution."[6][7]

  • Storage: Store the compound in a well-ventilated, designated area away from incompatible materials such as strong oxidizing agents.[4] The container should be tightly sealed.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8] Do not eat, drink, or smoke in areas where this chemical is handled.[4]

  • Spill Preparedness: Have a spill kit readily available that is appropriate for handling flammable and potentially toxic liquids. This should include absorbent materials, and containers for waste.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][10] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][10] Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air immediately.[4][11] If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]

  • Spill Cleanup: For a small spill, and if you are trained to do so, contain the spill with an inert absorbent material.[12] For a large spill, or if you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[4]

Disposal Plan: Responsible Stewardship

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all contaminated materials, including gloves, disposable lab coats, and absorbent materials, in a designated and clearly labeled hazardous waste container.[5]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the chemical name "this compound."[13][14]

  • Disposal: Contact your institution's EHS department for guidance on the proper disposal procedures for unknown chemical waste.[5][13] Do not dispose of this chemical down the drain or in the regular trash.[13]

Visualizing the Workflow for Handling Chemicals of Unknown Hazard

Caption: Risk assessment and handling workflow for a chemical with unknown hazards.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2,3-Dihydro-1H-inden-2-YL)methanol
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Reactant of Route 2
(2,3-Dihydro-1H-inden-2-YL)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.